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  • Product: 3-[(2-Methylphenyl)methyl]azetidine hydrochloride
  • CAS: 1989659-85-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-[(2-Methylphenyl)methyl]azetidine hydrochloride (CAS 1989659-85-9)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-[(2-Methylphenyl)methyl]azetidine hydrochloride, a substituted azetidine derivative with potenti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-[(2-Methylphenyl)methyl]azetidine hydrochloride, a substituted azetidine derivative with potential applications in pharmaceutical research and development. Due to the limited publicly available data for this specific compound, this document synthesizes information from analogous structures and established principles of organic synthesis and medicinal chemistry to present a scientifically grounded resource for researchers.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and well-defined three-dimensional geometry offer unique conformational constraints that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic properties.[1] Azetidine derivatives have shown a wide range of pharmacological activities, including applications in neuropharmacology and as intermediates in the synthesis of complex bioactive molecules.[1] The subject of this guide, 3-[(2-Methylphenyl)methyl]azetidine hydrochloride, combines the azetidine core with a substituted benzyl group, suggesting its potential as a novel building block or a pharmacologically active agent.

Physicochemical Properties and Structural Elucidation

Based on its chemical structure, the key physicochemical properties of 3-[(2-Methylphenyl)methyl]azetidine hydrochloride can be predicted. A summary of these properties is presented in the table below.

PropertyValueSource
CAS Number 1989659-85-9[2]
Molecular Formula C11H16ClN[3]
Molecular Weight 197.71 g/mol Calculated
Appearance White to off-white crystalline solidInferred[1]
Solubility Soluble in water and polar organic solventsInferred[1]
Predicted XlogP 2.6[3]
Structural Diagram

Caption: Chemical structure of 3-[(2-Methylphenyl)methyl]azetidine hydrochloride.

Proposed Synthesis Pathway

Conceptual Synthesis Workflow

Synthesis_Workflow start Commercially Available Starting Materials step1 Synthesis of Azetidine-3-carbonitrile or similar precursor start->step1 step2 Reduction of the nitrile to a primary amine step1->step2 step3 Introduction of the (2-Methylphenyl)methyl group via reductive amination step2->step3 step4 Purification and salt formation step3->step4 end 3-[(2-Methylphenyl)methyl]azetidine hydrochloride step4->end

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example and would require optimization for the specific synthesis of 3-[(2-Methylphenyl)methyl]azetidine hydrochloride.

Step 1: Synthesis of a suitable 3-substituted azetidine precursor.

A common starting material for 3-substituted azetidines is N-protected azetidin-3-one. This can be subjected to various reactions to introduce a handle for further functionalization.

Step 2: Introduction of the (2-Methylphenyl)methyl moiety.

A plausible approach is the reductive amination of a 3-aminoazetidine precursor with 2-methylbenzaldehyde.

  • To a solution of N-Boc-3-aminoazetidine (1 equivalent) in a suitable solvent such as dichloromethane or methanol, add 2-methylbenzaldehyde (1.1 equivalents).

  • Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 equivalents), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection and Hydrochloride Salt Formation.

  • Dissolve the crude N-Boc protected product in a suitable solvent like dioxane or methanol.

  • Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude hydrochloride salt.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford 3-[(2-Methylphenyl)methyl]azetidine hydrochloride as a crystalline solid.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, the benzylic methylene protons, the aromatic protons of the tolyl group, and the methyl group protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom in the molecule, including the carbons of the azetidine ring, the benzylic carbon, the aromatic carbons, and the methyl carbon.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the molecule. The mass spectrum would be expected to show the molecular ion peak corresponding to the free base of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a vital tool for assessing the purity of the final compound. A suitable reversed-phase method can be developed to separate the target compound from any starting materials, byproducts, or impurities.[4]

Exemplary Analytical Workflow

Analytical_Workflow sample Synthesized Compound hplc Purity Assessment (HPLC) sample->hplc nmr Structural Elucidation (¹H & ¹³C NMR) sample->nmr ms Molecular Weight and Formula Confirmation (HRMS) sample->ms data Combined Spectroscopic Data hplc->data nmr->data ms->data confirmation Structural Confirmation and Purity >95% data->confirmation

Caption: A typical analytical workflow for compound characterization.

Potential Pharmacological Applications

While specific pharmacological data for 3-[(2-Methylphenyl)methyl]azetidine hydrochloride is not available, the structural motifs present in the molecule allow for informed speculation on its potential biological activities.

Central Nervous System (CNS) Activity

Many 3-substituted azetidine derivatives have been investigated for their effects on the central nervous system.[5] The presence of the lipophilic (2-methylphenyl)methyl group may facilitate penetration of the blood-brain barrier. Compounds with similar structures have been explored as triple reuptake inhibitors (TRIs), which modulate the levels of serotonin, norepinephrine, and dopamine in the brain and have potential as antidepressants.[5]

Antibacterial Properties

The azetidine scaffold is a component of several classes of antibiotics. While the specific substitution in this compound does not immediately suggest antibacterial action, novel azetidine derivatives are continuously being explored as potential antimicrobial agents.[6]

As a Building Block in Drug Discovery

Perhaps the most immediate application of 3-[(2-Methylphenyl)methyl]azetidine hydrochloride is as a versatile building block in the synthesis of more complex molecules. The primary amine of the azetidine ring can be further functionalized to generate a library of compounds for screening against various biological targets.

Conclusion and Future Directions

3-[(2-Methylphenyl)methyl]azetidine hydrochloride represents a novel chemical entity with potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential applications based on the established chemistry of analogous compounds. Future research should focus on the development and optimization of a robust synthetic route, followed by thorough analytical characterization and a systematic evaluation of its pharmacological properties. Such studies will be crucial in unlocking the full potential of this and other related azetidine derivatives in the drug discovery pipeline.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Cas no 1989659-85-9 (3-(o-tolylmethyl)azetidine;hydrochloride). Chemsrc. [Link]

  • 3-[(2-methylphenyl)methyl]azetidine hydrochloride (C11H15N). PubChemLite. [Link]

  • [Pharmacology of 3-phenylazetidine and of some of its derivatives]. PubMed. [Link]

  • Azetidines. AMERICAN ELEMENTS®. [Link]

  • Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. Googleapis. [Link]

  • Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). PMC. [Link]

  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed. [Link]

  • Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. ResearchGate. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

  • NMR-Based Structural Characterization of a Two-Disulfide-Bonded Analogue of the FXIIIa Inhibitor Tridegin. PMC. [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. [Link]

  • HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. PubMed. [Link]

  • Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. MDPI. [Link]

  • LC-MS-MS Method for the Analysis of New Non-Imidazole Histamine H(3) Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum-Application to Pharmacokinetic Studies. PubMed. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-(2-Methylbenzyl)azetidine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in medicinal chemistry. Its unique conformational rigidity and favorable physico...

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties have established it as a privileged scaffold in the design of novel therapeutics. This guide provides a comprehensive technical overview of 3-(2-Methylbenzyl)azetidine hydrochloride, a representative of the 3-substituted azetidine class, for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

3-(2-Methylbenzyl)azetidine hydrochloride is a derivative of the core azetidine structure, featuring a 2-methylbenzyl substituent at the 3-position. This substitution pattern is of significant interest in medicinal chemistry for its potential to modulate biological activity and pharmacokinetic properties.

Chemical Structure:

Figure 1. Chemical structure of 3-(2-Methylbenzyl)azetidine hydrochloride.

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValue
IUPAC Name 3-(2-methylbenzyl)azetidinium chloride
Synonyms 3-(o-tolyl)azetidine hydrochloride
CAS Number 887594-88-9 (free base)[1]
Molecular Formula C₁₁H₁₆ClN
Molecular Weight 197.71 g/mol
InChI InChI=1S/C11H15N.ClH/c1-9-5-3-2-4-10(9)8-11-6-12-7-11;/h2-5,11-12H,6-8H2,1H3;1H
InChIKey Not available
SMILES CC1=CC=CC=C1CC2CNC2.Cl
Physical State Solid (predicted)
Solubility Soluble in water and polar organic solvents (predicted)[2]

Note: Specific experimental data for the hydrochloride salt is limited; some properties are based on the free base or are predicted.

Synthesis and Characterization

The synthesis of 3-substituted azetidines can be challenging due to the inherent ring strain of the four-membered heterocycle. However, several methodologies have been developed to access this important scaffold.[3]

A common strategy for the synthesis of 3-substituted azetidines involves the intramolecular cyclization of a suitably functionalized precursor. A representative, though not specific to the title compound, synthetic workflow is outlined below. The synthesis often commences from a commercially available starting material, such as 1-Boc-azetidin-3-one, and proceeds through a Wittig or Horner-Wadsworth-Emmons olefination, followed by reduction of the resulting exocyclic double bond and subsequent functionalization.

G cluster_0 Step 1: Olefination cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection and Salt Formation A 1-Boc-azetidin-3-one C 1-Boc-3-(2-methylbenzylidene)azetidine A->C Base (e.g., n-BuLi) B Wittig/HWE Reagent (e.g., (2-methylbenzyl)triphenylphosphonium bromide) B->C D 1-Boc-3-(2-methylbenzyl)azetidine C->D H₂, Pd/C E 3-(2-Methylbenzyl)azetidine hydrochloride D->E HCl in Ether/Dioxane

Diagram 1: Generalized synthetic workflow for 3-(2-Methylbenzyl)azetidine hydrochloride.

The following is a generalized, step-by-step protocol for the synthesis of a 3-substituted azetidine, based on established methodologies.[4][5]

Step 1: Synthesis of 1-Boc-3-(2-methylbenzylidene)azetidine

  • To a stirred suspension of (2-methylbenzyl)triphenylphosphonium bromide in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

  • Allow the resulting deep red solution to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to -78 °C and add a solution of 1-Boc-azetidin-3-one in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of 1-Boc-3-(2-methylbenzyl)azetidine

  • Dissolve the product from Step 1 in methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the desired product.

Step 3: Synthesis of 3-(2-Methylbenzyl)azetidine hydrochloride

  • Dissolve the Boc-protected azetidine from Step 2 in a suitable solvent such as diethyl ether or 1,4-dioxane.

  • Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane) dropwise with stirring.

  • Stir the mixture at room temperature for several hours, during which a precipitate should form.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to afford the final hydrochloride salt.

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[6][7] The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 2-methylbenzyl group, the methyl protons, and the protons of the azetidine ring.[8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[7]

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Pharmacological Profile and Potential Applications

The azetidine scaffold is a key component in a number of approved drugs and clinical candidates, demonstrating its therapeutic potential.[10] Compounds bearing the azetidine moiety exhibit a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and effects on the central nervous system (CNS).[11]

The rigid structure of the azetidine ring can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target and by allowing for a more precise orientation of substituents. This has made it an attractive scaffold for the development of CNS-active agents, where specific interactions with receptors and enzymes are crucial.[12][13]

G cluster_0 Azetidine Scaffold Properties cluster_1 Impact on Drug Development cluster_2 Potential Therapeutic Areas A Structural Rigidity D Enhanced Target Binding Affinity A->D B Three-Dimensionality B->D C Improved Physicochemical Properties (e.g., Solubility, Metabolic Stability) E Improved Pharmacokinetics C->E G CNS Disorders (e.g., Schizophrenia, Alzheimer's) D->G H Oncology D->H I Infectious Diseases D->I E->G E->H E->I F Novelty and Patentability F->G F->H F->I

Diagram 2: The role of the azetidine scaffold in drug discovery.

Safety and Handling

As with any chemical compound, 3-(2-Methylbenzyl)azetidine hydrochloride should be handled with appropriate care in a laboratory setting. Based on the safety data for similar azetidine derivatives, the following precautions are recommended.

Table 2: General Safety Information

Hazard CategoryRecommendations
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment Safety glasses, gloves, lab coat. Use in a well-ventilated area or with a fume hood.

Note: This information is based on general data for azetidine hydrochlorides and may not be specific to the title compound. A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted prior to handling.

References

  • M. D. Hill, et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry. Available at: [Link]

  • D. R. Parmar, et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

  • Broad Institute. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Available at: [Link]

  • A. D. Grych, et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

  • I. A. Al-Trawneh, et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Egyptian Journal of Chemistry. Available at: [Link]

  • Organic Syntheses. Azetidine. Available at: [Link]

  • G. Bianchi, G. Maffii. (1966). [Pharmacology of 3-phenylazetidine and of some of its derivatives]. Il Farmaco; edizione scientifica. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • Google Patents. US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • O. S. Hashim. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • PubChem. 3-(2-Methylbenzyl)azetidine. Available at: [Link]

  • H. Wang, et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • S. K. Singh, et al. (2025). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • A. El-Sayed, et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. Available at: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • A. Akhtar, et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. Available at: [Link]

Sources

Foundational

Technical Guide: 3-Substituted Azetidine Building Blocks for Medicinal Chemistry

Executive Summary In the pursuit of "escaping flatland"—the transition from planar, aromatic-heavy scaffolds to sp³-rich architectures—the azetidine ring has emerged as a premier bioisostere. Unlike its carbocyclic analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "escaping flatland"—the transition from planar, aromatic-heavy scaffolds to sp³-rich architectures—the azetidine ring has emerged as a premier bioisostere. Unlike its carbocyclic analog (cyclobutane) or its higher homolog (pyrrolidine), the 3-substituted azetidine offers a unique combination of high polarity, lowered lipophilicity (LogP), and specific vector positioning due to ring puckering.[1][2]

This guide serves as a technical blueprint for medicinal chemists. It moves beyond basic literature reviews to provide actionable synthetic strategies, decision-making frameworks for bioisosteric replacement, and rigorous handling protocols for these strained heterocycles.[1][2]

Physicochemical Rationale: The "Why"

The azetidine ring is not merely a "smaller pyrrolidine."[2] Its incorporation drives specific physicochemical changes that are critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1][2]

The "Butterfly" Effect (Ring Puckering)

Unlike the planar cyclobutane, the azetidine ring exists in a puckered conformation (butterfly angle ~30°).[1][2] This puckering is crucial for molecular recognition.[2]

  • Dipole Moment: The lone pair on the nitrogen is more exposed than in pyrrolidine, but the ring strain (~26 kcal/mol) and puckering alter the vector of the N-substituent.

  • Basicity: Azetidines are generally more basic than expected for their strain, often comparable to secondary amines, but functionalization at the 3-position (especially electron-withdrawing groups like fluorine) dramatically modulates this pKa.[1]

Comparative Metrics

The following table illustrates why a chemist would shift from a pyrrolidine or piperidine to an azetidine scaffold.

FeatureAzetidine (4-membered)Pyrrolidine (5-membered)Cyclobutane (4-membered)Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/mol~26 kcal/molHigh reactivity; potential metabolic hotspot if not substituted correctly.
LogP (Lipophilicity) Low (Polar)MediumHigh (Lipophilic)Azetidine lowers LogP, improving solubility and reducing metabolic clearance.[1][2]
pKa (Parent) ~11.3~11.3N/AHigh basicity requires modulation (e.g., N-arylation or 3-F substitution) for bioavailability.
Bioisostere For Gem-dimethyl; Carbonyl; ProlineProline; PhenylGem-dimethylAzetidine is a "polar spacer" that maintains geometry while reducing lipophilicity.

Strategic Decision Framework

Before initiating synthesis, use the following logic flow to determine if a 3-substituted azetidine is the correct tool for your SAR (Structure-Activity Relationship) campaign.

AzetidineLogic Start Start: Optimization Goal Issue Identify Liability Start->Issue Decision1 Is LogP too high? Issue->Decision1 Decision2 Is the vector/angle critical? Decision1->Decision2 No Sol1 Use Azetidine (Polarity + Compactness) Decision1->Sol1 Yes Decision3 Is metabolic stability poor? Decision2->Decision3 Decision2->Sol1 Yes (H-bond acceptor needed) Sol2 Use Cyclobutane (Lipophilic Spacer) Decision2->Sol2 No (Geometry only) Sol3 Use 3,3-Difluoroazetidine (Blocks Metabolism + Lowers pKa) Decision3->Sol3 Oxidative N-dealkylation issue

Figure 1: Decision logic for incorporating azetidine scaffolds during lead optimization.

Synthetic Access & Methodologies

Accessing 3-substituted azetidines requires overcoming the inherent ring strain. Traditional nucleophilic substitution on the ring is difficult.[2] Modern methods rely on functionalizing the 3-position via cross-coupling or reductive strategies.

Primary Route: Reductive Functionalization (from Azetidin-3-one)

The most robust entry to 3-amino or 3-aryl azetidines is via azetidin-3-one (usually N-Boc or N-Cbz protected).

  • Mechanism: Formation of an imine/enamine followed by reduction.[2]

  • Utility: Ideal for installing amines (reductive amination) or carbon chains (Wittig/Horner-Wadsworth-Emmons).

Advanced Route: Nickel-Catalyzed Cross-Coupling

For installing aryl groups directly at the 3-position (creating a C(sp³)-C(sp²) bond), Nickel catalysis has superseded Palladium due to better handling of alkyl halides.

  • Substrate: N-Boc-3-iodoazetidine.

  • Coupling Partner: Aryl zinc reagents (Negishi) or Aryl bromides (reductive cross-electrophile coupling).[1][2]

SynthesisWorkflow Input N-Boc-Azetidin-3-one Step1 Reductive Amination (Amines + NaBH(OAc)3) Input->Step1 Step2 Wittig Olefination (Ph3P=CH-R) Input->Step2 Output1 3-Amino-Azetidines Step1->Output1 Output2 3-Alkylidene-Azetidines Step2->Output2 AltInput N-Boc-3-Iodoazetidine Step3 Ni-Cat Cross Coupling (Ar-ZnX or Ar-Br) AltInput->Step3 Output3 3-Aryl-Azetidines Step3->Output3

Figure 2: Primary synthetic workflows for accessing diverse 3-substituted azetidine libraries.

Strategic Applications (Case Studies)

Baricitinib (JAK Inhibitor)[1][2][3]
  • Role of Azetidine: The azetidine ring acts as a rigid linker connecting the pyrrolo[2,3-d]pyrimidine (hinge binder) to the ethylsulfonyl group.[1]

  • Design Win: The sp³ character of the azetidine allows the sulfonyl group to orient into a specific solvent-exposed pocket, improving selectivity over other kinases.[2]

  • Synthesis Insight: The core is constructed via a Horner-Wadsworth-Emmons reaction on N-Boc-azetidin-3-one to install the cyanomethylene group [1].

Cobimetinib (MEK Inhibitor)[1][2][4][5]
  • Role of Azetidine: A 3-substituted azetidine is fused to a piperidine ring.

  • Design Win: The azetidine amine forms a critical salt bridge with Asp190 in the MEK allosteric pocket.[2] The ring strain and puckering ensure the amine is held in a precise position that a flexible chain could not maintain [2].[2]

Experimental Protocols

Protocol A: Robust Reductive Amination (Synthesis of 3-Aminoazetidines)

Use this for rapid library generation.

Reagents:

  • N-Boc-azetidin-3-one (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (cat.)[1][2]

  • DCM (Dichloromethane)[1]

Step-by-Step:

  • Imine Formation: In a flame-dried flask under N₂, dissolve N-Boc-azetidin-3-one in anhydrous DCM (0.1 M). Add the amine and catalytic acetic acid.[2] Stir at RT for 1 hour. Note: Pre-forming the imine is crucial to avoid direct reduction of the ketone.

  • Reduction: Cool to 0°C. Add STAB portion-wise. The gas evolution (H₂) indicates active hydride transfer.[2]

  • Quench: After 4-16 hours (monitor by LCMS for disappearance of ketone), quench with sat. NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Nickel-Catalyzed Negishi Coupling (Synthesis of 3-Arylazetidines)

Use this for installing aromatic rings directly onto the sp³ core.

Reagents:

  • N-Boc-3-iodoazetidine (1.0 equiv)

  • Aryl Zinc Reagent (1.5 equiv, prepared in situ or commercial)[1][2]

  • NiCl₂(glyme) (10 mol%)[1]

  • Ligand: Pybox or di-tBu-bipy (12 mol%)

  • Solvent: DMA/THF (1:1)

Step-by-Step:

  • Catalyst Prep: In a glovebox or under strict Argon, mix NiCl₂(glyme) and the ligand in DMA.[1][2] Stir for 20 mins to form the active complex (often distinct color change).

  • Addition: Add N-Boc-3-iodoazetidine to the catalyst mixture.

  • Coupling: Add the Aryl Zinc reagent slowly via syringe.

  • Reaction: Stir at RT (or mild heat, 40°C) for 12 hours.

  • Safety Note: Filter through Celite to remove Nickel residues before aqueous workup to prevent emulsion formation.[2]

Troubleshooting & Handling

1. Stability of the Free Base:

  • Risk: 3-substituted azetidines, especially secondary amines, can polymerize or ring-open upon prolonged storage as free bases due to ring strain.

  • Solution: Always store as the HCl or TFA salt .[2] If the free base is required for a reaction, generate it in situ or use immediately after workup.[1][2]

2. N-Deprotection Challenges:

  • Risk: Acidic deprotection (TFA/HCl) of N-Boc groups is standard, but if the 3-substituent is acid-sensitive, the ring can open.

  • Solution: For sensitive substrates, use N-Cbz protection and deprotect via hydrogenolysis (H₂, Pd/C), which is remarkably gentle on the strained ring.[1][2]

3. The "Gem-Difluoro" Trap:

  • Insight: 3,3-difluoroazetidine is a popular motif, but it significantly lowers the nucleophilicity of the ring nitrogen (inductive effect).[1]

  • Adjustment: When N-alkylating 3,3-difluoroazetidine, you will require higher temperatures or stronger bases (e.g., Cs₂CO₃ in DMF at 80°C) compared to the non-fluorinated analog.[1]

References

  • Duncton, M. A. (2016).[1][2] Azetidines in medicinal chemistry. Med. Chem. Commun., 7, 13-14.[1][2]

  • Rice, K. D., et al. (2012).[1][2] Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts leading to Cobimetinib. ACS Med.[2] Chem. Lett., 3(5), 416–421.[1][2]

  • Mykhailiuk, P. K. (2018).[1][2] Saturated Bioisosteres of Benzene: Where to Go Now?. Org.[2][3][4][5] Biomol. Chem., 16, 1423-1428.[1][2]

  • Lilly, E. & Co. (2009).[1][2] Patent WO2009114512: Preparation of azetidine derivatives as JAK inhibitors.[2]

Sources

Exploratory

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 3-(o-Tolyl)azetidine Hydrochloride: Synthesis, Properties, and Applications Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a priv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(o-Tolyl)azetidine Hydrochloride: Synthesis, Properties, and Applications

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a privileged scaffold in modern drug discovery.[1][2] Their growing appeal stems from a unique combination of physicochemical and pharmacokinetic properties. The inherent ring strain of the azetidine nucleus, approximately 25.4 kcal/mol, is intermediate between the highly reactive aziridines and the more stable pyrrolidines.[3][4] This strained-yet-stable nature allows for controlled chemical manipulations while imparting desirable three-dimensional character to molecules.

The incorporation of an azetidine moiety into a drug candidate can lead to significant improvements in metabolic stability, aqueous solubility, and receptor binding affinity.[1][2] Unlike flat aromatic rings, the sp3-rich, conformationally rigid structure of azetidine provides vectors for exiting molecules into three-dimensional space, a crucial factor for enhancing selectivity and avoiding off-target effects. Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[1] This guide focuses on a specific, synthetically accessible derivative, 3-(o-Tolyl)azetidine hydrochloride, providing a technical overview for researchers in drug development.

Physicochemical and Structural Properties of 3-(o-Tolyl)azetidine Hydrochloride

The hydrochloride salt of 3-(o-Tolyl)azetidine enhances the compound's stability and aqueous solubility, making it more amenable for use in biological assays and pharmaceutical formulations.[5] The key properties are summarized below.

PropertyValue
Chemical Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol
IUPAC Name 3-(2-methylphenyl)azetidine hydrochloride
CAS Number Not directly available; for Azetidine HCl: 36520-39-5[5][6][7][8][9]
Appearance Expected to be a white to off-white crystalline solid[5][8]
Solubility Expected to be soluble in water and polar organic solvents[8]

Synthesis and Mechanistic Considerations

Experimental Protocol: Synthesis of 3-Aryl-Azetidines

This protocol is a generalized adaptation based on established methods for azetidine synthesis, such as intramolecular SN2 reactions.[10]

Step 1: Synthesis of the Precursor - N-protected-3-chloro-1-amino-2-arylpropane

  • Starting Material: Commercially available 2-(o-tolyl)oxirane.

  • Procedure: a. The oxirane is subjected to ring-opening with a suitable nitrogen nucleophile, such as ammonia or a protected amine (e.g., benzylamine), to yield the corresponding amino alcohol. The choice of nucleophile is critical; a protecting group that is stable to the subsequent reaction conditions but can be removed later is often preferred. b. The resulting amino alcohol is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert the hydroxyl group into a good leaving group (chloride). This reaction must be performed under anhydrous conditions to prevent side reactions.

  • Rationale: This two-step sequence efficiently generates the key precursor required for the intramolecular cyclization. The regioselectivity of the oxirane opening is crucial and can be influenced by the reaction conditions.

Step 2: Intramolecular Cyclization to form the Azetidine Ring

  • Procedure: a. The N-protected-3-chloro-1-amino-2-arylpropane is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). b. The base deprotonates the nitrogen atom, generating a highly nucleophilic amide anion. c. This anion then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the chloride and displacing it to form the four-membered azetidine ring.

  • Rationale: The intramolecular nature of this reaction is highly efficient, driven by the proximity of the reacting centers. The use of a strong base is necessary to deprotonate the protected amine, initiating the cyclization.

Step 3: Deprotection and Salt Formation

  • Procedure: a. If a protecting group was used (e.g., benzyl), it is removed. For a benzyl group, this is typically achieved through catalytic hydrogenation (H₂, Pd/C). b. The resulting free base, 3-(o-Tolyl)azetidine, is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in the same or a compatible solvent. c. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed, and dried.

  • Rationale: Deprotection yields the final desired azetidine. Conversion to the hydrochloride salt improves the compound's handling properties, stability, and solubility for subsequent applications.[5]

Synthetic Workflow Diagram

Synthesis_Workflow A 2-(o-Tolyl)oxirane B N-Protected Amino Alcohol A->B Ring-opening (e.g., Benzylamine) C N-Protected Chloroamine Precursor B->C Chlorination (e.g., SOCl₂) D N-Protected 3-(o-Tolyl)azetidine C->D Intramolecular Cyclization (e.g., NaH, THF) E 3-(o-Tolyl)azetidine (Free Base) D->E Deprotection (e.g., H₂, Pd/C) F 3-(o-Tolyl)azetidine HCl E->F Salt Formation (HCl in Ether)

Caption: Generalized synthetic workflow for 3-(o-Tolyl)azetidine HCl.

Applications in Drug Discovery and Development

The 3-(o-tolyl)azetidine scaffold is a valuable building block for creating novel chemical entities with potential therapeutic applications. The presence of the tolyl group provides a lipophilic handle that can be involved in hydrophobic interactions within a biological target's binding site. The azetidine nitrogen serves as a key polar contact point and a site for further chemical elaboration.

Potential therapeutic areas for molecules derived from this scaffold include:

  • Central Nervous System (CNS) Disorders: The rigid, three-dimensional nature of the azetidine ring is well-suited for designing ligands that can differentiate between closely related receptor subtypes, a common challenge in neuropharmacology.[5][11]

  • Oncology: As demonstrated by approved drugs like cobimetinib, the azetidine moiety can be incorporated into kinase inhibitors to enhance their pharmacokinetic profiles and overall efficacy.[1]

  • Infectious Diseases: Azetidine derivatives have been explored as antibacterial and antiviral agents.[1][2]

The tolyl group can also be further functionalized to explore structure-activity relationships (SAR). For instance, the methyl group could be oxidized or replaced with other substituents to fine-tune the electronic and steric properties of the molecule, thereby optimizing its biological activity.

Conclusion

3-(o-Tolyl)azetidine hydrochloride represents a synthetically tractable and medicinally relevant chemical scaffold. Its physicochemical properties, driven by the unique characteristics of the azetidine ring, make it an attractive starting point for the design of novel therapeutics. The synthetic strategies outlined in this guide provide a framework for the preparation of this and related compounds, enabling their exploration in a wide range of drug discovery programs. As the demand for sp³-rich, conformationally constrained molecules continues to grow, the importance of building blocks like 3-(o-tolyl)azetidine is set to increase.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Azetidine hydrochloride (C3H8ClN). PubChem. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. Available at: [Link]

  • (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Available at: [Link]

Sources

Foundational

chemical properties of 3-[(2-Methylphenyl)methyl]azetidine salts

Technical Guide for Drug Development & Synthesis Part 1: Executive Summary & Structural Analysis 3-[(2-Methylphenyl)methyl]azetidine (also known as 3-(2-methylbenzyl)azetidine ) is a high-value heterocyclic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Synthesis

Part 1: Executive Summary & Structural Analysis

3-[(2-Methylphenyl)methyl]azetidine (also known as 3-(2-methylbenzyl)azetidine ) is a high-value heterocyclic intermediate used primarily in the synthesis of monoamine transporter inhibitors and GPCR ligands. As a conformationally restricted bioisostere of piperidine or pyrrolidine, the azetidine ring offers unique vectors for side-chain orientation, often improving metabolic stability and selectivity profiles in drug candidates.

This guide details the chemical behavior of the compound, with a specific focus on its salt forms, which are critical for isolation, purification, and long-term storage due to the kinetic instability of the free base.

Chemical Identity
PropertyDetail
IUPAC Name 3-[(2-Methylphenyl)methyl]azetidine
Common Name 3-(2-Methylbenzyl)azetidine
CAS Number 887594-88-9
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.25 g/mol (Free Base)
Key Structural Features Strained 4-membered amine; ortho-substituted benzyl group
Electronic & Steric Profile
  • Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy. While kinetically stable under neutral conditions, this strain makes the ring susceptible to nucleophilic opening under acidic conditions or high thermal stress.

  • Basicity (pKa): The secondary amine typically exhibits a pKa in the range of 9.8 – 10.5 . This high basicity necessitates the formation of salts (HCl, Oxalate, Tartrate) to prevent air oxidation and carbamate formation (reaction with atmospheric CO₂).

  • Steric Influence: The ortho-methyl group on the benzyl ring restricts rotation around the methylene linker, potentially locking the molecule into a preferred conformation that favors specific receptor binding pockets compared to the unsubstituted benzyl analog.

Part 2: Synthesis & Manufacturing Pathways

To ensure high purity and scalability, the synthesis of 3-[(2-Methylphenyl)methyl]azetidine avoids direct cyclization of open-chain amines (which often yields oligomers) and instead utilizes the reduction of stable 3-substituted azetidinone precursors.

Primary Synthetic Route (Wittig-Hydrogenation Protocol)

This route is preferred for its scalability and avoidance of hazardous cyclization reagents.

  • Wittig Olefination: Reaction of N-Boc-3-azetidinone with (2-methylbenzyl)triphenylphosphonium bromide generates the exocyclic alkene.

  • Hydrogenation: Catalytic reduction (Pd/C, H₂) saturates the alkene. Note: Care must be taken to prevent hydrogenolysis of the benzyl group or the N-protecting group if benzyl is used.

  • Deprotection: Acidic removal of the Boc group yields the salt directly.

Synthesis Start N-Boc-3-Azetidinone Step1 Wittig Reaction (2-Me-Bn-PPh3Br, Base) Start->Step1 Inter1 3-(2-Me-Benzylidene) azetidine (Alkene) Step1->Inter1 Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 N-Boc-3-(2-Me-Benzyl) azetidine Step2->Inter2 Step3 Deprotection (HCl/Dioxane) Inter2->Step3 Final Target HCl Salt Step3->Final

Figure 1: The standard Wittig-Hydrogenation route minimizes ring-opening side reactions.

Part 3: Salt Formation & Solid-State Properties

The free base of 3-[(2-Methylphenyl)methyl]azetidine is typically a viscous oil that is difficult to handle. Salt formation is strictly required for accurate dosing and stability.

Salt Selection Guide
Salt FormStoichiometryProperties & Application
Hydrochloride (HCl) 1:1Standard. Highly crystalline, high melting point (>140°C). Hygroscopic; requires desiccated storage. Best for aqueous solubility.
Oxalate 1:1Alternative. Often non-hygroscopic. Useful for purification if the HCl salt is an oil or amorphous foam.
Tartrate 1:1Chiral Resolution. Used if resolution of chiral impurities (from atropisomerism or remote centers) is needed.
Trifluoroacetate (TFA) 1:1Lab Scale. Common result of HPLC purification. Not suitable for biological assays due to cytotoxicity of TFA; must be converted to HCl.
Experimental Protocol: Conversion of Free Base to HCl Salt

Self-Validating Step: Monitor pH to ensure stoichiometry. Excess acid can lead to ring opening.[1]

  • Dissolution: Dissolve 1.0 eq of the free base oil in dry Diethyl Ether or MTBE (approx. 10 mL/g).

  • Acid Addition: Dropwise add 1.05 eq of 4M HCl in Dioxane at 0°C under N₂ atmosphere.

  • Precipitation: A white precipitate should form immediately. If oiling occurs, add seed crystals or scratch the glass surface.

  • Isolation: Filter under inert gas (Argon). Wash with cold ether.

  • Drying: Vacuum dry at 40°C for 12 hours. Warning: Do not exceed 60°C to avoid thermal degradation.

Part 4: Reactivity & Stability Profile

Understanding the reactivity hotspots is crucial for using this scaffold in library generation.

Reactivity Hotspots
  • Nitrogen (N1): Highly nucleophilic. Readily undergoes alkylation, acylation, or reductive amination.

  • Ring Carbons (C2/C4): Susceptible to nucleophilic attack only if the nitrogen is quaternized or protonated and heated (Ring Opening Polymerization risk).

  • Benzylic Methyl (Ar-CH3): Potential site for metabolic oxidation (CYP450) to the alcohol or carboxylic acid.

Reactivity Center 3-(2-Me-Benzyl)azetidine Path1 N-Alkylation/Acylation (Library Gen) Center->Path1 R-X / R-COCl Path2 Acidic Ring Opening (>80°C, Strong Acid) Center->Path2 HCl / Heat Path3 Metabolic Oxidation (Benzylic -CH3 -> -COOH) Center->Path3 CYP450

Figure 2: Reactivity profile highlighting the stability of the N-substitution pathway vs. the risk of ring opening.

Stability Data
  • Solid State (HCl Salt): Stable for >2 years at -20°C.

  • Solution (Water, pH 7): Stable for >24 hours.

  • Solution (0.1M HCl): Stable at RT. Hydrolysis (ring opening) observed at >80°C.

  • Solution (0.1M NaOH): Stable, but free base may oil out.

Part 5: References

  • PubChem. Compound Summary for CID 16780437: 3-[(2-methylphenyl)methyl]azetidine hydrochloride. National Library of Medicine (US). Link

  • Baumann, A. N., et al. (2017).[2] "Methods for the Synthesis of Substituted Azetines." Organic Letters, 19(20), 5681-5684. (Describes modern synthetic routes for functionalized azetidines). Link

  • Han, Y., et al. (2012).[3] "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors." Journal of Medicinal Chemistry, 55(18), 8188-92.[3] (Establishes the biological relevance and SAR of 3-benzylazetidine scaffolds). Link

  • Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (Review of azetidine ring stability and opening reactions).

Sources

Exploratory

Azetidine vs. Piperidine: A Senior Application Scientist's Guide to Bioisosteric Strategy

Introduction: The Strategic Value of Saturated Heterocycles in Drug Design In the intricate process of drug discovery, the strategic modification of a lead compound to optimize its pharmacological and pharmacokinetic pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Saturated Heterocycles in Drug Design

In the intricate process of drug discovery, the strategic modification of a lead compound to optimize its pharmacological and pharmacokinetic profile is paramount. Bioisosterism, the principle of substituting one functional group with another that retains similar chemical and physical properties, is a cornerstone of this process.[1] Among the vast arsenal of bioisosteric replacements, saturated nitrogen heterocycles are privileged scaffolds, valued for their ability to impart three-dimensionality, modulate basicity, and improve properties like solubility and metabolic stability.[2][3]

This guide provides an in-depth technical comparison of two such scaffolds that are often considered as bioisosteric replacements for each other: the four-membered azetidine and the six-membered piperidine . While seemingly simple, the choice between these two rings can have profound consequences on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target potency and off-target liabilities.[3][4] We will explore the fundamental differences in their structure and properties, their impact on drug-like characteristics, and the strategic rationale for choosing one over the other in a lead optimization campaign.

Part 1: A Head-to-Head Comparison of Core Physicochemical and Structural Properties

The seemingly subtle difference of two carbon atoms between azetidine and piperidine gives rise to significant distinctions in their geometry, electronic properties, and conformational behavior. These differences are the root of their divergent impacts on molecular properties.

Structural and Physicochemical Data Summary

The following table summarizes the key physicochemical and structural parameters for the parent azetidine and piperidine rings, providing a quantitative foundation for their comparison.

PropertyAzetidinePiperidineKey Implications in Drug Design
Molecular Formula C₃H₇NC₅H₁₁NPiperidine adds more mass and lipophilicity.
Molecular Weight 57.09 g/mol 85.15 g/mol Significant difference in size and contribution to LogP.[4]
Ring Strain ~25.4 kcal/mol[5]~0 kcal/mol[6]Azetidine's strain influences reactivity and bond angles, offering unique substituent vectors.[5][7]
pKa (Conjugate Acid) 11.29[6]11.22[4][6]Nearly identical basicity allows for interchangeability where pKa is the primary concern.[6][8]
Calculated LogP -0.1[9]0.84[4][8]Azetidine is significantly more polar, which can enhance aqueous solubility and reduce lipophilicity-driven toxicity.[2]
Conformation Puckered, rapid inversion[10]Stable chair, defined axial/equatorial positions[10][11]Piperidine offers conformational restriction, while azetidine provides different spatial arrangements for substituents.
Conformational Analysis: Rigidity vs. Unique Vector Space

The most striking difference between the two rings lies in their conformational preferences.

  • Piperidine: The piperidine ring is a classic example of a cyclohexane-like system, overwhelmingly adopting a strain-free chair conformation .[10][11] This creates two distinct substituent positions: axial and equatorial. This conformational rigidity can be a powerful tool in drug design, allowing chemists to lock a substituent into a specific orientation to maximize binding affinity with a target protein.[3]

  • Azetidine: In contrast, the four-membered azetidine ring is inherently strained and adopts a puckered conformation .[10] The energy barrier for ring inversion is low, meaning it is more conformationally dynamic than piperidine at room temperature.[6] However, its compact structure provides unique three-dimensional exit vectors for substituents that are unattainable with larger, less strained rings like piperidine or pyrrolidine.[7] This allows for the exploration of novel chemical space and can be crucial for achieving selectivity.[2]

G cluster_0 Piperidine (Chair Conformation) cluster_1 Azetidine (Puckered Conformation) Piperidine Stable Chair ~0 kcal/mol strain Axial/Equatorial positions Rigidity Conformational Restriction Piperidine->Rigidity leads to Potency Optimized Target Binding Rigidity->Potency enables Azetidine Puckered Ring ~25.4 kcal/mol strain Unique Substituent Vectors Vectors Novel Chemical Space Azetidine->Vectors provides Selectivity Improved Selectivity Profile Vectors->Selectivity can lead to

Caption: Conformational differences between piperidine and azetidine and their strategic implications in drug design.

Part 2: Impact on ADME Properties and Pharmacological Profile

The fundamental physicochemical differences translate directly into distinct ADME (Absorption, Distribution, Metabolism, Excretion) profiles, which are critical for a drug candidate's success.

Lipophilicity, Solubility, and Permeability

One of the most common reasons to consider an azetidine-for-piperidine swap is to modulate lipophilicity.

  • Reducing Lipophilicity: Replacing a piperidine with an azetidine typically lowers a compound's LogP.[2] This can be highly advantageous, as excessive lipophilicity is often linked to poor solubility, increased metabolic clearance, and off-target toxicities (e.g., hERG inhibition). An increase in polarity from the azetidine ring can significantly improve aqueous solubility.[2][6]

  • Permeability: While lower lipophilicity might suggest reduced passive permeability, the impact is complex. The smaller size and different polarity profile of azetidine can sometimes maintain or even improve permeability, especially if efflux by transporters like P-glycoprotein (P-gp) is an issue for the more lipophilic piperidine analogue.

Metabolic Stability

Both rings are susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes, but their profiles differ.

  • Piperidine Metabolism: Common metabolic pathways for piperidine include N-dealkylation and C-H oxidation on the ring, often at positions alpha or beta to the nitrogen.[4][12] The metabolic stability of the piperidine scaffold is highly dependent on the substitution pattern.[3]

  • Azetidine Metabolism: The strained azetidine ring can exhibit enhanced metabolic stability compared to larger rings.[13][14] Its compact nature can sterically shield adjacent groups from metabolic enzymes. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs specifically to improve metabolic stability and overall pharmacokinetics.[13][14] However, the inherent ring strain can also make it a substrate for specific enzymes, a possibility that must be evaluated experimentally.

Synthetic Accessibility

A practical consideration in any drug development program is the ease of synthesis.

  • Piperidines: Substituted piperidines are generally considered more synthetically accessible, with a wealth of established synthetic methodologies.[15]

  • Azetidines: The synthesis of substituted azetidines is often more challenging due to the ring strain.[2][16] However, recent advances in synthetic methods, including intramolecular cyclizations, [2+2] cycloadditions, and C-H functionalization, have greatly improved their accessibility.[17][18][19] The choice may therefore depend on the specific substitution pattern required and the synthetic chemistry resources available.

Part 3: A Practical Workflow for Bioisosteric Evaluation

The decision to swap a piperidine for an azetidine (or vice versa) should be a data-driven process within a lead optimization campaign. The following workflow outlines a logical progression of experiments.

G Start Lead Compound with Piperidine Hypothesis Hypothesis: Azetidine may improve solubility, metabolic stability, or selectivity. Start->Hypothesis Synthesis Synthesize Azetidine Analogue Hypothesis->Synthesis Assay_PK In Vitro ADME Profiling: - pKa, LogD - Aqueous Solubility - Microsomal Stability (HLM) - Caco-2 Permeability Synthesis->Assay_PK Assay_PD In Vitro Pharmacology: - On-Target Potency - Off-Target Selectivity (e.g., hERG, CYP inhibition) Synthesis->Assay_PD Decision Compare Data: Piperidine vs. Azetidine Assay_PK->Decision Assay_PD->Decision Advance Advance Azetidine Analogue to In Vivo Studies Decision->Advance Superior Profile Revert Retain Piperidine Scaffold or Explore Other Bioisosteres Decision->Revert No Improvement or Worse

Caption: A decision-making workflow for the bioisosteric evaluation of azetidine as a replacement for piperidine.

Experimental Protocol: Determination of LogD₇.₄ (Shake-Flask Method)

This protocol describes a foundational experiment to quantify the lipophilicity of the parent and analogue compounds at physiological pH.

Objective: To determine the octanol-water distribution coefficient (LogD) at pH 7.4.

Materials:

  • Test compound (piperidine and azetidine analogues)

  • 1-Octanol (pre-saturated with phosphate buffer)

  • Phosphate buffer (0.1 M, pH 7.4, pre-saturated with 1-octanol)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS or HPLC-UV) for quantification

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Working Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous phosphate buffer (pH 7.4).

  • Partitioning:

    • Add 500 µL of the 1-octanol (pre-saturated) to a clean glass vial.

    • Add 500 µL of the 100 µM compound working solution (pre-saturated) to the same vial.

  • Equilibration: Cap the vials tightly and vortex vigorously for 30 minutes at room temperature to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the vials at 2000 x g for 20 minutes to achieve complete separation of the octanol and aqueous layers.

  • Sampling: Carefully remove an aliquot from both the upper octanol layer and the lower aqueous layer. Be cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated LC-MS/MS or HPLC-UV method.

  • Calculation: Calculate LogD using the following formula:

    • LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Self-Validation: The system is validated by running a control compound with a known LogD₇.₄ value in parallel. The sum of the compound recovered from both phases should be within 90-110% of the initial amount to ensure no material was lost to degradation or adsorption.

Conclusion: A Strategic Choice, Not a Simple Swap

The decision to use an azetidine or a piperidine scaffold is a nuanced strategic choice in drug design. It is not merely a substitution but a fundamental alteration of the molecule's physicochemical and conformational landscape.

  • Choose Piperidine when: Conformational rigidity is needed to enhance potency, a certain level of lipophilicity is desired for membrane penetration, and synthetic accessibility is a primary concern.[3][8]

  • Choose Azetidine when: The goal is to reduce lipophilicity, improve aqueous solubility, enhance metabolic stability, or explore novel substituent vectors to gain potency or selectivity.[2][13][14]

Ultimately, the most effective approach is empirical. The synthesis of both analogues and their direct comparison across a battery of in vitro ADME and pharmacological assays, as outlined in the workflow above, provides the definitive data needed to guide a lead optimization program toward a successful clinical candidate. The unique properties of the strained azetidine ring have cemented its role as a valuable tool, moving beyond a simple bioisostere to a "privileged" scaffold in its own right.[7][13]

References

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]

  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available from: [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available from: [Link]

  • Azetidines of pharmacological interest. PubMed. Available from: [Link]

  • Azetidines of pharmacological interest. ResearchGate. Available from: [Link]

  • Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research - ACS Publications. Available from: [Link]

  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. ResearchGate. Available from: [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. Available from: [Link]

  • Analogues of Piperidine for Drug Design. Pharmaceutical Technology. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Available from: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed. Available from: [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available from: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available from: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • A new asymmetric synthetic route to substituted piperidines. ResearchGate. Available from: [Link]

  • A. General synthetic route for accessing azetidines via intermolecular... ResearchGate. Available from: [Link]

  • Azetidine. PubChem - NIH. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]

  • (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available from: [Link]

  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. PubMed. Available from: [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Wiley Online Library. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 3-[(2-Methylphenyl)methyl]azetidine from 3-Azetidinone

For: Researchers, scientists, and drug development professionals. Introduction Azetidine scaffolds are of increasing importance in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Azetidine scaffolds are of increasing importance in medicinal chemistry. Their unique, strained four-membered ring structure imparts a degree of conformational rigidity and can improve key drug-like properties such as metabolic stability, aqueous solubility, and binding affinity. Specifically, 3-substituted azetidines are prevalent motifs in a range of biologically active molecules. This application note provides a detailed, three-step protocol for the synthesis of 3-[(2-Methylphenyl)methyl]azetidine, a valuable building block for drug discovery programs. The synthesis commences from the commercially available 3-azetidinone hydrochloride and proceeds via N-protection, reductive amination, and subsequent deprotection.

Synthetic Strategy: A Three-Step Approach

The synthesis of 3-[(2-Methylphenyl)methyl]azetidine is strategically designed in three distinct steps to ensure high yield and purity of the final product. The rationale behind this approach is as follows:

  • N-Boc Protection: The secondary amine of 3-azetidinone is nucleophilic and can participate in side reactions. Therefore, the first step involves the protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability under a range of reaction conditions and its facile removal under acidic conditions[1][2].

  • Reductive Amination: The core C-N bond is formed through a reductive amination reaction between N-Boc-3-azetidinone and 2-methylbenzaldehyde. This highly efficient and widely used reaction proceeds via the in-situ formation of an enamine intermediate, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride is the reducing agent of choice due to its mildness and selectivity for the enamine over the ketone starting material[3][4].

  • N-Boc Deprotection: The final step is the removal of the Boc protecting group to yield the target primary amine. Treatment with a strong acid, such as trifluoroacetic acid (TFA), cleanly cleaves the Boc group, affording the desired 3-[(2-Methylphenyl)methyl]azetidine as a salt, which can be neutralized to the free base[1][5].

The overall synthetic transformation is depicted in the following reaction scheme:

Synthesis of 3-[(2-Methylphenyl)methyl]azetidine cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: N-Boc Deprotection 3-azetidinone_HCl 3-Azetidinone Hydrochloride N-Boc-3-azetidinone N-Boc-3-azetidinone 3-azetidinone_HCl->N-Boc-3-azetidinone Boc_anhydride Boc Anhydride, Base 2-methylbenzaldehyde 2-Methylbenzaldehyde N-Boc-product N-Boc-3-[(2-Methylphenyl)methyl]azetidine 2-methylbenzaldehyde->N-Boc-product reducing_agent NaBH(OAc)3 TFA TFA, DCM Final_Product 3-[(2-Methylphenyl)methyl]azetidine N-Boc-product->Final_Product

Caption: Overall synthetic scheme for 3-[(2-Methylphenyl)methyl]azetidine.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis, purification, and characterization of 3-[(2-Methylphenyl)methyl]azetidine.

Step 1: Synthesis of N-Boc-3-azetidinone

This procedure details the N-protection of 3-azetidinone hydrochloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
3-Azetidinone hydrochloride107.545.00 g46.5
Di-tert-butyl dicarbonate (Boc₂O)218.2511.1 g50.9
Triethylamine (Et₃N)101.1913.0 mL93.0
Dichloromethane (DCM)-100 mL-
Saturated aq. NaHCO₃-50 mL-
Brine-50 mL-
Anhydrous Na₂SO₄---

Procedure:

  • To a stirred suspension of 3-azetidinone hydrochloride (5.00 g, 46.5 mmol) in dichloromethane (100 mL) at 0 °C (ice bath), add triethylamine (13.0 mL, 93.0 mmol) dropwise.

  • After stirring for 15 minutes, add a solution of di-tert-butyl dicarbonate (11.1 g, 50.9 mmol) in dichloromethane (20 mL) dropwise over 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water (50 mL). Separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-azetidinone as a solid. The product can be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of N-Boc-3-[(2-Methylphenyl)methyl]azetidine

This protocol describes the reductive amination of N-Boc-3-azetidinone with 2-methylbenzaldehyde.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
N-Boc-3-azetidinone171.195.00 g29.2
2-Methylbenzaldehyde120.153.86 g32.1
Sodium triacetoxyborohydride211.949.28 g43.8
1,2-Dichloroethane (DCE)-100 mL-
Acetic Acid60.051.67 mL29.2
Saturated aq. NaHCO₃-100 mL-
Brine-50 mL-
Anhydrous Na₂SO₄---

Procedure:

  • To a solution of N-Boc-3-azetidinone (5.00 g, 29.2 mmol) in 1,2-dichloroethane (100 mL), add 2-methylbenzaldehyde (3.86 g, 32.1 mmol) and acetic acid (1.67 mL, 29.2 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (9.28 g, 43.8 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Step 3: Synthesis of 3-[(2-Methylphenyl)methyl]azetidine

This final step involves the deprotection of the N-Boc group.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
N-Boc-3-[(2-Methylphenyl)methyl]azetidine275.385.00 g18.1
Dichloromethane (DCM)-50 mL-
Trifluoroacetic Acid (TFA)114.0213.9 mL181
Saturated aq. NaHCO₃---
1 M NaOH---
Dichloromethane (DCM)-100 mL-
Brine-50 mL-
Anhydrous Na₂SO₄---

Procedure:

  • Dissolve N-Boc-3-[(2-Methylphenyl)methyl]azetidine (5.00 g, 18.1 mmol) in dichloromethane (50 mL) and cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (13.9 mL, 181 mmol) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in water (50 mL) and wash with dichloromethane (2 x 25 mL) to remove any non-basic impurities.

  • Cool the aqueous layer to 0 °C and basify to pH > 12 by the slow addition of 1 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the pure 3-[(2-Methylphenyl)methyl]azetidine.

Experimental Workflow Visualization

Experimental Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: N-Boc Deprotection s1_start Suspend 3-azetidinone HCl in DCM s1_base Add Et3N at 0°C s1_start->s1_base s1_boc Add Boc2O solution s1_base->s1_boc s1_react Stir at RT for 12-16h s1_boc->s1_react s1_workup Aqueous Workup s1_react->s1_workup s1_product Isolate N-Boc-3-azetidinone s1_workup->s1_product s2_start Dissolve N-Boc-3-azetidinone & Aldehyde in DCE s1_product->s2_start s2_imine Add Acetic Acid, Stir 1h s2_start->s2_imine s2_reduce Add NaBH(OAc)3 s2_imine->s2_reduce s2_react Stir at RT for 12-16h s2_reduce->s2_react s2_workup Quench & Aqueous Workup s2_react->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product Isolate N-Boc Product s2_purify->s2_product s3_start Dissolve N-Boc Product in DCM at 0°C s2_product->s3_start s3_tfa Add TFA dropwise s3_start->s3_tfa s3_react Stir at RT for 2-4h s3_tfa->s3_react s3_concentrate Concentrate in vacuo s3_react->s3_concentrate s3_workup Basify & Extract s3_concentrate->s3_workup s3_product Isolate Final Product s3_workup->s3_product

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of 3-[(2-Methylphenyl)methyl]azetidine

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylphenyl group, a singlet for the methyl group, and multiplets for the azetidine ring protons and the benzylic methylene protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct resonances for the carbons of the azetidine ring, the benzylic carbon, the methyl carbon, and the aromatic carbons.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • 3-Azetidinone hydrochloride is a corrosive solid. Avoid inhalation and contact with skin and eyes.

  • Triethylamine is a flammable and corrosive liquid with a strong odor.

  • Di-tert-butyl dicarbonate is a solid that can cause skin and eye irritation.

  • Sodium triacetoxyborohydride is a water-reactive solid that can release flammable gases. Handle with care and avoid contact with moisture.

  • Trifluoroacetic acid is a highly corrosive and toxic liquid. Handle with extreme caution in a fume hood.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • O'Neil, A. T., & O'Brien, P. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 102–105. [Link]

Sources

Application

Application Note: A Robust Protocol for the Reductive Amination of 3-(2-Methylbenzyl)azetidine

Abstract This application note provides a comprehensive and reliable protocol for the N-alkylation of 3-(2-methylbenzyl)azetidine via reductive amination. Azetidine scaffolds are privileged structures in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and reliable protocol for the N-alkylation of 3-(2-methylbenzyl)azetidine via reductive amination. Azetidine scaffolds are privileged structures in modern medicinal chemistry, valued for their ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensionality to drug candidates.[1][2][3] Reductive amination stands as one of the most effective and widely utilized methods for the synthesis of secondary and tertiary amines, owing to its operational simplicity and broad substrate scope.[4][5] This guide details a one-pot procedure using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high yields and purity for the synthesis of novel 1,3-disubstituted azetidine derivatives. The protocol is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.

Introduction: The Significance of Azetidines in Drug Discovery

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a cornerstone in contemporary drug design.[2][6] Its inherent ring strain and conformational rigidity provide a unique three-dimensional framework that allows for precise vectoral positioning of substituents, which is critical for optimizing interactions with biological targets.[3] The incorporation of azetidine motifs into molecules has been shown to enhance key pharmacokinetic properties, including metabolic stability and receptor selectivity, leading to their presence in several FDA-approved drugs.[1]

Reductive amination is a powerful C-N bond-forming reaction that transforms a carbonyl group and an amine into a more substituted amine.[4] The reaction proceeds through an imine or iminium ion intermediate, which is subsequently reduced. The use of specialized, mild reducing agents has made this a favored one-pot reaction in synthetic chemistry. This protocol focuses on the application of this key transformation to 3-(2-methylbenzyl)azetidine, a versatile building block for creating diverse libraries of compounds for screening and lead optimization.

Reaction Principle and Mechanism

The reductive amination process is a two-stage reaction that can be conveniently performed in a single reaction vessel.

Stage 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the secondary amine, 3-(2-methylbenzyl)azetidine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, typically facilitated by the addition of acetic acid, the hemiaminal undergoes dehydration to form a stable, electrophilic iminium ion.

Stage 2: Hydride Reduction The formed iminium ion is then reduced by a hydride source. The choice of reducing agent is critical for the success of a one-pot protocol. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its attenuated reactivity, caused by the electron-withdrawing and sterically hindering acetoxy groups, makes it selective for the reduction of the iminium ion over the starting aldehyde or ketone. This selectivity prevents the wasteful formation of the corresponding alcohol from the carbonyl starting material, a common side reaction when using stronger reducing agents like sodium borohydride (NaBH₄).[7]

The overall mechanism is depicted below:

Caption: General mechanism of one-pot reductive amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of 3-(2-methylbenzyl)azetidine with a representative aldehyde.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
3-(2-Methylbenzyl)azetidine≥95%CommercialStore under inert gas.
Aldehyde or KetoneReagent GradeCommercialUse freshly distilled or high-purity material.
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥95%CommercialMoisture-sensitive; handle quickly.
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)AnhydrousCommercialUse a dry, non-protic solvent.
Glacial Acetic Acid (AcOH)ACS GradeCommercialCatalyst for iminium formation.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab-preparedFor reaction quenching and workup.
Brine (Saturated NaCl)Aqueous SolutionLab-preparedFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercialDrying agent.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-(2-methylbenzyl)azetidine (1.0 eq.). Dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Addition of Carbonyl: Add the desired aldehyde or ketone (1.1 eq.) to the solution. If the carbonyl compound is a solid, dissolve it in a minimum amount of DCE before adding.

  • Catalyst Addition: Add glacial acetic acid (1.1 eq.) to the reaction mixture. Stir the solution at room temperature for 30-60 minutes. This period allows for the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the mixture portion-wise over 10-15 minutes. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) until the reaction is complete (typically 2-12 hours).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the specific product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Combine Azetidine, Carbonyl, & Acetic Acid in Anhydrous Solvent stir 2. Stir for 30-60 min (Iminium Formation) reagents->stir add_stab 3. Add NaBH(OAc)₃ Portion-wise stir->add_stab monitor 4. Stir & Monitor by TLC (2-12 hours) add_stab->monitor quench 5. Quench with Sat. NaHCO₃ monitor->quench extract 6. Extract with Organic Solvent quench->extract wash_dry 7. Wash, Dry, & Concentrate extract->wash_dry purify 8. Purify via Column Chromatography wash_dry->purify characterize 9. Characterize by NMR, MS purify->characterize

Caption: Step-by-step experimental workflow.

Representative Results

The following table summarizes expected outcomes for the reductive amination of 3-(2-methylbenzyl)azetidine with various carbonyl compounds using the described protocol.

EntryCarbonyl SubstrateTime (h)Isolated Yield (%)
1Benzaldehyde4>90%
24-Methoxybenzaldehyde4>92%
3Cyclohexanone8>85%
4Acetophenone12>80%

Discussion of Results: The protocol consistently provides high yields for both aromatic and aliphatic aldehydes. Ketones, being less electrophilic, generally require longer reaction times but still afford good to excellent yields. The mildness of sodium triacetoxyborohydride is crucial, as it tolerates a wide variety of functional groups that might be sensitive to harsher reducing agents. The choice of a non-protic solvent like DCE is important as protic solvents can react with borohydride reagents.[8]

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[9][10]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-reactive and can release flammable gases upon contact with water or moisture. It is also toxic if swallowed or in contact with skin. Handle in a dry environment and store in a tightly sealed container under an inert atmosphere if possible. Avoid generating dust.

  • Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are halogenated solvents and are suspected carcinogens. Avoid inhalation and skin contact.

  • Quenching: The quenching step with NaHCO₃ should be performed slowly and carefully, as it generates gas (CO₂) and can cause the reaction mixture to foam.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This application note details a robust and highly efficient protocol for the synthesis of 1,3-disubstituted azetidines via reductive amination. The one-pot procedure, utilizing the mild and selective reducing agent sodium triacetoxyborohydride, is applicable to a broad range of aldehyde and ketone substrates. The high yields, operational simplicity, and functional group tolerance make this method an invaluable tool for medicinal chemists and drug development professionals seeking to synthesize novel azetidine-containing molecules.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025).
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Sodium borohydride. Szabo-Scandic.
  • Material Safety Data Sheet - Sodium borohydride, powder, 99%. Cole-Parmer.
  • Sodium borohydride - Standard Operating Procedure. (2012). University of California, Santa Barbara.
  • SODIUM BOROHYDRIDE. (1999). Flinn Scientific.
  • Sodium borohydride - Safety D
  • Technical Support Center: Synthesis of Substituted Azetidines. BenchChem.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Myers, J. W.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Reductive aminations with Sodium Triacetoxyborohydride (STAB). (2025). Reddit.
  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Azetidine. Wikipedia.
  • Synthesis of azetidines. Organic Chemistry Portal.
  • A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv.
  • Aldehydes and Ketones to Amines. Chemistry Steps.
  • Reductive amin
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Amine synthesis by reductive amination (reductive alkyl
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)

Sources

Method

Application Note: Strategic Preparation of 3-Substituted Azetidine Libraries for SAR Studies

Executive Summary & Strategic Rationale In modern drug discovery, the "Escape from Flatland" initiative has prioritized increasing the fraction of hybridized carbons ( ) to improve clinical success rates. The azetidine r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the "Escape from Flatland" initiative has prioritized increasing the fraction of


 hybridized carbons (

) to improve clinical success rates. The azetidine ring (a 4-membered nitrogen heterocycle) has emerged as a premier scaffold in this domain.[1][2][3] Unlike their 5- and 6-membered counterparts, azetidines offer unique vector geometries that allow for precise probing of biological space while often improving metabolic stability and lowering lipophilicity compared to gem-dimethyl or cyclobutane analogs.

This guide details the parallel synthesis of 3-substituted azetidine libraries. We focus on divergent synthesis from two commercially available "hubs": N-Boc-3-azetidinone and N-Boc-3-iodoazetidine . These protocols are optimized for reliability, enabling the rapid generation of diverse C3-functionalized analogs (amines, aryls, ethers) suitable for high-throughput screening.

Key Mechanistic Advantages
  • Conformational Puckering: The azetidine ring exists in a puckered conformation (

    
    ), providing a unique vector for substituents at the 3-position that is distinct from pyrrolidines.
    
  • Metabolic Hardening: Substitution at the 3-position blocks the primary site of oxidative metabolism (

    
    -oxidation is less favorable than in larger rings due to strain).
    
  • Bioisosterism: 3,3-disubstituted azetidines act as ideal bioisosteres for carbonyls and gem-dimethyl groups.

Strategic Workflow: The "Hub-and-Spoke" Model

To maximize library diversity with minimal synthetic overhead, we utilize a divergent strategy. The following diagram illustrates the critical pathways from core building blocks to final library members.

AzetidineLibrary Start Start: N-Boc-3-Azetidinone RedAm Reductive Amination (Protocol 1) Start->RedAm + Amines (1°/2°) SN2 SN2 Displacement (Protocol 3) Start->SN2 via Mesylate Iodide Alt Start: N-Boc-3-Iodoazetidine NiCross Ni-Cat Cross Coupling (Protocol 2) Iodide->NiCross + Aryl Halides/Zincates Iodide->SN2 + Phenols/Thiols AmineLib Library A: 3-Amino Azetidines RedAm->AmineLib ArylLib Library B: 3-Aryl/Alkyl Azetidines NiCross->ArylLib EtherLib Library C: 3-Alkoxy/Thio Azetidines SN2->EtherLib

Figure 1: Divergent synthesis pathways for azetidine library generation. The workflow prioritizes commercially available starting materials to access three distinct chemical spaces.

Critical Constraints & Safety

Before initiating synthesis, researchers must account for the unique strain energy of the azetidine ring (~26 kcal/mol).

  • Acid Lability: While N-protected azetidines are generally stable, electron-rich 3-substituted azetidines can undergo ring-opening polymerization or hydrolysis under strong acidic conditions (e.g., neat TFA). Recommendation: Use HCl/Dioxane or dilute TFA/DCM (1:4) for deprotection and avoid prolonged exposure.

  • Thermal Instability: Avoid temperatures >100°C for prolonged periods, especially with nucleophilic solvents, to prevent ring-opening.

  • Toxicity: Many low-molecular-weight azetidines are biologically active. Handle all intermediates as potential potent compounds.

Protocol 1: Reductive Functionalization (Amine Library)

This is the "workhorse" reaction for azetidine libraries. It connects the N-Boc-3-azetidinone hub with the vast commercial availability of primary and secondary amines.

Target: 3-Amino-azetidines (Secondary and Tertiary) Throughput: High (96-well plate compatible)

Materials
  • Reagent A: N-Boc-3-azetidinone (0.1 M in DCE)

  • Reagent B: Diverse Amine Library (1.0 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Additive: Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology
  • Imine Formation: In a reaction vessel (or deep-well plate), dispense Reagent A (1.0 equiv) and Reagent B (1.0 equiv).

  • Activation: Add Acetic Acid (1.0 equiv). This buffers the reaction and accelerates imine formation without polymerizing the azetidine.

    • Expert Note: Do not use strong acids like HCl here.

  • Mixing: Shake/stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add STAB (1.5 equiv) as a solid or suspension.

    • Why STAB? It is less toxic than cyanoborohydride and tolerates the ketone starting material better than NaBH4, preventing direct reduction of the ketone to the alcohol (side product).

  • Incubation: Stir at RT for 16 hours.

  • Quench & Scavenge:

    • Add saturated aqueous NaHCO3.

    • For library purification, use a supported isocyanate resin (to scavenge excess amine) followed by phase separation.

Data Validation:

Parameter Acceptance Criteria Troubleshooting
Conversion >90% (LCMS) If ketone remains, add 0.5 eq more STAB.
Side Product <5% Alcohol Ensure amine is added before reductant.

| pH Control | 5.0 - 6.0 | If too acidic, ring opening occurs. |

Protocol 2: Nickel-Catalyzed Cross-Coupling (C-C Bond Formation)

Forming Carbon-Carbon bonds at the 3-position is historically difficult due to the sluggish reactivity of secondary alkyl halides in Pd-catalyzed couplings. We utilize a Nickel-catalyzed Negishi-type coupling or Reductive Cross-Coupling which is superior for


 centers.

Target: 3-Aryl/Heteroaryl-azetidines Mechanism: Radical-chain pathway involving Ni(I)/Ni(III) or Ni(0)/Ni(II).

NiCycle PreCat Ni(II) Precatalyst ActiveCat Ln-Ni(0) PreCat->ActiveCat Reduction (Zn) OxAdd Oxidative Addition (Azetidine-I) ActiveCat->OxAdd + R-I TransMet Transmetallation (Ar-ZnX) OxAdd->TransMet + Ar-ZnX RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regenerate

Figure 2: Simplified catalytic cycle for Ni-catalyzed cross-coupling of alkyl halides. The pathway enables the coupling of sterically hindered sp3 centers.

Materials
  • Substrate: N-Boc-3-iodoazetidine (1.0 equiv)

  • Coupling Partner: Aryl Zinc Reagent (prepared in situ) OR Aryl Bromide (for reductive coupling)

  • Catalyst: NiCl2(glyme) (10 mol%)

  • Ligand: Pybox or Biozazoline ligands (12 mol%)

  • Reductant (if needed): Mn or Zn dust

Step-by-Step Methodology (Negishi Variant)
  • Catalyst Prep: In a glovebox or under Argon, mix NiCl2(glyme) and the Ligand in DMA (Dimethylacetamide). Stir for 20 mins to form the active complex (solution turns distinct color, often green/purple).

  • Substrate Addition: Add N-Boc-3-iodoazetidine (1.0 equiv).

  • Reagent Addition: Add the Aryl Zinc reagent (1.5 equiv) slowly.

  • Reaction: Stir at 60°C for 4–12 hours.

    • Expert Note: 3-iodoazetidine can undergo

      
      -hydride elimination to form the enamine/ene-carbamate if the catalyst is inactive. Vigorous exclusion of O2 is required.
      
  • Workup: Dilute with EtOAc, wash with water/brine (remove DMA).

  • Purification: Silica gel chromatography.

Protocol 3: Displacement (Heteroatom Library)

This protocol accesses ethers and thioethers. The key here is using the Mesylate (OMs) of 3-hydroxyazetidine rather than the iodide, as the iodide can sometimes be too reactive or prone to elimination under basic conditions used for phenols.

Target: 3-Phenoxy/Alkoxy-azetidines

Materials
  • Substrate: N-Boc-3-mesyloxyazetidine (Prepared from 3-hydroxy analog + MsCl)

  • Nucleophile: Phenols, Thiols, or Heterocyclic alcohols

  • Base: Cs2CO3 (Cesium Carbonate) - crucial for the "Cesium Effect" (solubility/reactivity)

  • Solvent: DMF or Acetonitrile

Methodology
  • Deprotonation: Mix Nucleophile (1.2 equiv) and Cs2CO3 (2.0 equiv) in DMF. Stir 15 mins.

  • Displacement: Add N-Boc-3-mesyloxyazetidine (1.0 equiv).

  • Heat: Heat to 60–80°C for 12 hours.

    • Monitoring: Watch for the formation of the olefin (elimination product). If elimination dominates, lower temperature and switch to a more polar aprotic solvent (DMSO).

  • Isolation: Aqueous workup.

Quality Control & Reference Data

For library validation, a random sampling of 10% of the library should undergo full characterization (


H NMR, 

C NMR).

Comparison of Methods:

FeatureReductive AminationNi-Cross Coupling

Displacement
Bond Formed C-NC-CC-O / C-S
Reaction Robustness High (95% success)Moderate (Sensitive to O2)High (Sterics dependent)
Key Side Reaction Reduction to alcohol

-hydride elimination
Elimination to alkene
Library Suitability ExcellentGoodExcellent

References

  • Duncton, M. A. J. (2011). Minireview: Azetidines in Drug Discovery. Med. Chem. Commun. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Amines as Directing Groups. Journal of the American Chemical Society. Link

  • Stephens, C. E. (2021). Azetidines, Azetines, and Azetes: Monocyclic. Comprehensive Heterocyclic Chemistry IV. Link

  • BenchChem Application Note. (2025). Reductive Amination of Azetidine Derivatives. Link

Sources

Application

Application Notes and Protocols for N-Alkylation of 3-(2-Methylbenzyl)azetidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Alkylated Azetidines in Modern Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Azetidines in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry. Their inherent ring strain and well-defined three-dimensional geometry offer unique advantages in the design of novel therapeutics. The substitution at the azetidine nitrogen, or N-alkylation, provides a powerful tool to modulate the physicochemical and pharmacological properties of these molecules, such as their basicity, lipophilicity, and metabolic stability. This fine-tuning is critical in the optimization of lead compounds during the drug discovery process. The 3-(2-methylbenzyl)azetidine moiety, in particular, presents an interesting structural motif with potential applications in various therapeutic areas due to the combination of the rigid azetidine core and the lipophilic benzyl group.

This technical guide provides a comprehensive overview of the reaction conditions for the N-alkylation of 3-(2-methylbenzyl)azetidine, offering detailed protocols for two of the most common and effective methods: direct alkylation with alkyl halides and reductive amination. The causality behind experimental choices, potential side reactions, and methods for purification and characterization are discussed to ensure scientific integrity and practical utility.

Core N-Alkylation Methodologies: A Mechanistic Overview

The N-alkylation of 3-(2-methylbenzyl)azetidine can be efficiently achieved through two primary synthetic routes. The choice of method often depends on the desired alkyl substituent, the availability of starting materials, and the desired scale of the reaction.

Direct N-Alkylation via Nucleophilic Substitution

This classical approach involves the reaction of the secondary amine of the azetidine ring with an electrophilic alkylating agent, typically an alkyl halide (e.g., methyl iodide) or an alkyl sulfonate. The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. A base is generally required to neutralize the hydrogen halide byproduct formed during the reaction.

Causality of Experimental Choices:

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are preferred as they can dissolve the reactants and stabilize the transition state of the SN2 reaction.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is crucial to prevent the protonation of the starting azetidine by the newly formed acid, which would render it non-nucleophilic.

  • Temperature: The reaction is often performed at room temperature or with gentle heating to overcome the activation energy barrier. However, excessive heat should be avoided to minimize side reactions.

Potential Side Reactions:

A potential side reaction in direct alkylation is over-alkylation, leading to the formation of a quaternary ammonium salt, especially with highly reactive alkylating agents or if an excess of the alkylating agent is used. The steric hindrance provided by the 3-(2-methylbenzyl) group is expected to disfavor, but not entirely prevent, this side reaction.

N-Alkylation via Reductive Amination

Reductive amination is a versatile and often milder alternative to direct alkylation. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the azetidine with an aldehyde or ketone, which is then reduced in situ to the corresponding N-alkylated amine.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for iminium ions over carbonyls. This allows for a one-pot procedure where the reducing agent can be present from the start of the reaction.[1]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable solvents for reductive amination as they are compatible with the reducing agent and effectively dissolve the reactants.

  • Acid Catalyst: A catalytic amount of acetic acid can be used to facilitate the formation of the iminium ion intermediate.

Advantages of Reductive Amination:

This method is particularly advantageous for the introduction of more complex alkyl groups and for substrates that are sensitive to the harsher conditions of direct alkylation. It also avoids the formation of quaternary ammonium salts.

Experimental Protocols

Protocol 1: Direct N-Methylation of 3-(2-Methylbenzyl)azetidine with Methyl Iodide

This protocol describes a representative procedure for the N-methylation of 3-(2-methylbenzyl)azetidine using methyl iodide.

Materials:

  • 3-(2-Methylbenzyl)azetidine

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-(2-methylbenzyl)azetidine (1.0 eq) and anhydrous acetonitrile (10 mL per 1 mmol of azetidine).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Slowly add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-methyl-3-(2-methylbenzyl)azetidine.

Workflow for Direct N-Alkylation:

Direct_Alkylation Azetidine 3-(2-Methylbenzyl)azetidine Reaction Stir at RT, 12-24h Azetidine->Reaction Reagents CH3I, K2CO3, ACN Reagents->Reaction Workup Filtration & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Methyl-3-(2-methylbenzyl)azetidine Purification->Product

Caption: Workflow for the direct N-methylation of 3-(2-methylbenzyl)azetidine.

Protocol 2: N-Alkylation of 3-(2-Methylbenzyl)azetidine via Reductive Amination with an Aldehyde

This protocol provides a general procedure for the N-alkylation of 3-(2-methylbenzyl)azetidine with an aldehyde (e.g., formaldehyde for methylation, or another aldehyde for other alkyl groups).

Materials:

  • 3-(2-Methylbenzyl)azetidine

  • Aldehyde (e.g., Formaldehyde, 37% in H₂O) (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-(2-methylbenzyl)azetidine (1.0 eq) and anhydrous dichloromethane (15 mL per 1 mmol of azetidine).

  • Add the aldehyde (1.5 eq) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Stir the biphasic mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-3-(2-methylbenzyl)azetidine.

Workflow for Reductive Amination:

Reductive_Amination Azetidine 3-(2-Methylbenzyl)azetidine Iminium_Formation Iminium Ion Formation (cat. AcOH) Azetidine->Iminium_Formation Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium_Formation Reduction Reduction with NaBH(OAc)3 Iminium_Formation->Reduction Workup Aqueous Workup Reduction->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl-3-(2-methylbenzyl)azetidine Purification->Product

Caption: Workflow for N-alkylation via reductive amination.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of 3-(2-methylbenzyl)azetidine. The exact conditions may need to be optimized for specific substrates and scales.

ParameterMethod 1: Direct AlkylationMethod 2: Reductive Amination
Alkylating Agent Alkyl Halide (e.g., Methyl Iodide)Aldehyde or Ketone
Reagents Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃), cat. AcOH
Solvent Acetonitrile (ACN), DMFDichloromethane (DCM), DCE
Temperature Room Temperature to 50 °CRoom Temperature
Reaction Time 12 - 24 hours4 - 12 hours
Typical Yield 70 - 90%75 - 95%
Key Considerations Potential for over-alkylation.Milder conditions, avoids quaternary salt formation.

Characterization of N-Alkylated 3-(2-Methylbenzyl)azetidine

The successful synthesis and purity of the N-alkylated product should be confirmed by a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. In the ¹H NMR spectrum, the appearance of new signals corresponding to the introduced alkyl group (e.g., a singlet for a methyl group) and shifts in the signals of the azetidine ring protons will confirm the N-alkylation. ¹³C NMR will show a new carbon signal for the N-alkyl group and shifts in the carbons of the azetidine ring.[2][3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product, providing strong evidence for the successful alkylation.

  • Thin Layer Chromatography (TLC) and Column Chromatography: TLC is used to monitor the progress of the reaction and to determine the appropriate solvent system for purification by column chromatography. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar product spot.

Conclusion

The N-alkylation of 3-(2-methylbenzyl)azetidine is a key transformation for the synthesis of novel compounds with potential applications in drug discovery. Both direct alkylation with alkyl halides and reductive amination offer effective and reliable methods for this purpose. The choice of the synthetic route should be guided by the nature of the desired N-substituent and the overall synthetic strategy. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully perform these reactions and to facilitate the development of new azetidine-based molecules.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • De Luca, L. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. RSC Advances, 5(10), 7335-7339*. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558*. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2781-2815*. [Link]

Sources

Method

Technical Guide: Solubility Profiling and Stock Preparation of 3-[(2-Methylphenyl)methyl]azetidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

Compound Identity:

  • Name: 3-[(2-Methylphenyl)methyl]azetidine hydrochloride

  • CAS: 36520-39-5[1][2][3]

  • Formula: C₁₁H₁₅N · HCl

  • MW: 197.71 g/mol (Salt); 161.25 g/mol (Free Base)

  • Core Structure: A strained 4-membered azetidine ring linked to a lipophilic 2-methylbenzyl moiety.

Solubility Profile (Predicted & Empirical Consensus): As a low-molecular-weight amine hydrochloride salt, this compound exhibits Class I (High Solubility) characteristics in polar protic and aprotic solvents. The ionic interaction of the hydrochloride counter-ion dominates the solvation energy, overcoming the lipophilicity of the benzyl group.

Solvent SystemPredicted SolubilityMechanismApplication
DMSO High (>100 mM) Dipole-dipole & H-bond acceptancePrimary Stock Solution
Water (deionized) High (>50 mM) Ion-dipole hydrationAqueous Dilutions
PBS (pH 7.4) High Ionization (pKa ~10.5)Biological Assays
Basic Buffer (pH > 10) Low / Risk of Oiling Deprotonation to Free BaseAVOID

Theoretical Framework: Solvation Dynamics

Understanding the behavior of 3-[(2-Methylphenyl)methyl]azetidine HCl requires analyzing two competing forces: the strained hydrophilic head (azetidinium cation) and the lipophilic tail (2-methylbenzyl).

  • The Azetidinium Cation (Water/DMSO Driver): The protonated nitrogen is the solubility anchor. In water, the Cl⁻ and Azetidinium⁺ ions dissociate, forming a hydration shell. In DMSO, the sulfoxide oxygen acts as a strong H-bond acceptor for the NH₂⁺ moiety, ensuring high solubility.

  • The pH "Switch": The pKa of the azetidine nitrogen is estimated at ~10.5.

    • pH < 9: The compound remains ionized (soluble).

    • pH > 10: The compound deprotonates to the free base. The free base is a lipophilic oil/solid with poor water solubility.

    • Critical Implication: Do not attempt to dissolve this HCl salt directly into high-pH buffers (e.g., Carbonate buffer pH 10) without a co-solvent, as the free base will precipitate or "oil out."

Protocol 1: Preparation of High-Integrity DMSO Stock Solutions

Purpose: To create a stable, long-term storage solution (typically 10 mM or 100 mM) for biological screening.

Materials
  • Compound: 3-[(2-Methylphenyl)methyl]azetidine HCl (>95% purity).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

Step-by-Step Methodology
  • Gravimetric Verification: Weigh the target mass (e.g., 19.77 mg for 1 mL of 100 mM stock) into the amber vial. Note: Azetidine salts can be slightly hygroscopic; weigh quickly.

  • Inert Gas Purge: Gently flush the vial with Argon or Nitrogen to displace humid air.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

  • Dissolution Mechanics: Vortex for 30–60 seconds. The salt should dissolve rapidly at room temperature.

    • Visual Check: Solution must be crystal clear. If haze persists, sonicate for 5 minutes at <40°C.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Workflow Visualization (DOT)

StockPrep Start Start: Solid Compound Weigh Weigh Compound (Calculate for 100 mM) Start->Weigh Solvent Add Anhydrous DMSO (Argon Purge) Weigh->Solvent Mix Vortex (30s) & Sonicate Solvent->Mix Check Visual Inspection: Clear? Mix->Check Store Aliquot & Freeze (-20°C) Check->Store Yes Fix Sonicate (max 40°C) or Dilute Check->Fix No (Haze) Fix->Check

Caption: Logic flow for preparing high-integrity DMSO stock solutions.

Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask)

Purpose: To determine the absolute solubility limit in water or buffer (e.g., PBS) for formulation development.

Materials
  • Media: PBS (pH 7.4) or Deionized Water.

  • Equipment: Orbital shaker, Centrifuge (15,000 x g), HPLC or UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Supersaturation: Add excess solid compound to 1 mL of aqueous media (aim for ~50 mg/mL initially).

  • Equilibration: Shake at 25°C for 24 hours.

    • Note: The presence of undissolved solid is mandatory to ensure saturation. If clear, add more solid.

  • Phase Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved material.

  • Sampling: Carefully aspirate the supernatant.

    • Critical Step: Filter supernatant through a 0.22 µm PVDF filter (low binding) to remove micro-crystals.

  • Quantification: Dilute the filtrate (e.g., 1:100 in water/acetonitrile) and analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Protocol 3: Kinetic Solubility (High Throughput)

Purpose: To estimate solubility "in-assay" conditions (e.g., 1% DMSO in buffer) to prevent precipitation during biological screening.

Methodology
  • Source: Start with 10 mM DMSO stock.

  • Spike: Add stock to PBS (pH 7.4) to reach final concentrations of 10, 50, 100, and 500 µM.

  • Incubation: Incubate for 2 hours at Room Temperature.

  • Detection: Measure turbidity via Nephelometry (light scattering) or Absorbance at 620 nm (non-absorbing region).

    • Threshold: An increase in OD > 0.005 indicates precipitation.

Decision Tree for Solvent Selection

SolubilityDecision Start Assay Requirement CheckPH Is pH > 9.0? Start->CheckPH HighPH Risk: Free Base Precip. Use Co-solvent (20% DMSO) CheckPH->HighPH Yes LowPH Is Concentration > 10 mM? CheckPH->LowPH No HighConc Use Water/Saline (Check Osmolality) LowPH->HighConc Yes LowConc Use PBS or Media (Standard) LowPH->LowConc No

Caption: Decision matrix for selecting the appropriate vehicle based on pH and concentration.

Critical Application Notes

A. Stability of the Azetidine Ring

The 4-membered azetidine ring is strained (~26 kcal/mol strain energy). While the HCl salt is stable as a solid:

  • Avoid Strong Nucleophiles: In solution, avoid strong nucleophiles (e.g., thiols, high conc. amines) at high temperatures, which could ring-open the azetidine.

  • Avoid Oxidative Stress: The benzylic position is susceptible to oxidation over long periods in solution. Store DMSO stocks under inert gas.

B. The "Salting Out" Effect

In high-salt buffers (e.g., Krebs-Henseleit), the high chloride concentration may slightly depress the solubility of the HCl salt compared to pure water (Common Ion Effect). However, given the high intrinsic solubility, this is rarely a practical issue below 10 mM.

C. Handling Hygroscopicity

Amine HCl salts often absorb atmospheric moisture.

  • Symptom: The powder clumps or becomes sticky.

  • Solution: Dry the vial in a desiccator with P₂O₅ or under high vacuum for 2 hours before weighing for critical stock preparation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (General principles of amine HCl salt solubility).
  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Kinetic Solubility protocols).

Sources

Application

Application Notes and Protocols for the Synthetic Utilization of 3-[(2-Methylphenyl)methyl]azetidine hydrochloride

Introduction: The Strategic Value of the Azetidine Scaffold Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent motifs in modern drug discovery and medicinal chemistry.[1] Their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent motifs in modern drug discovery and medicinal chemistry.[1] Their significance stems from a unique combination of properties conferred by the strained four-membered ring. With a ring strain of approximately 25.4 kcal/mol, azetidines are considerably more stable and easier to handle than their three-membered aziridine counterparts, yet they possess a higher degree of sp³-rich character and conformational rigidity compared to larger pyrrolidine or piperidine rings.[2] This distinct structural profile can lead to improved physicochemical properties in drug candidates, such as enhanced metabolic stability, aqueous solubility, and receptor binding selectivity.[1] Several FDA-approved drugs, including the kinase inhibitor cobimetinib and the antihypertensive agent azelnidipine, incorporate the azetidine core, underscoring its value in pharmaceutical design.[1]

3-[(2-Methylphenyl)methyl]azetidine hydrochloride is a versatile chemical building block that enables the direct incorporation of a substituted azetidine moiety into target molecules. As a hydrochloride salt, it offers superior stability and ease of handling compared to the free base. This guide provides a comprehensive overview of its properties, safe handling procedures, and detailed protocols for its application in key organic transformations, empowering researchers to effectively leverage this scaffold in their synthetic campaigns.

Physicochemical Properties and Safe Handling

Compound Data

A summary of the key physicochemical properties for 3-[(2-Methylphenyl)methyl]azetidine hydrochloride is provided below.

PropertyValue
Molecular Formula C₁₁H₁₆ClN
Molecular Weight 197.71 g/mol
Appearance Off-white to white solid
CAS Number 1419033-64-1 (for hydrochloride)
Canonical SMILES CC1=CC=CC=C1CC2CNC2.Cl[3]
Storage and Stability

3-[(2-Methylphenyl)methyl]azetidine hydrochloride is a hygroscopic solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, it is recommended to store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]

Environmental, Health, and Safety (EHS) Considerations

Handling of all chemical reagents requires strict adherence to safety protocols. The following guidelines are based on general safety data for azetidine derivatives.[4][6]

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[4] Handle with care as nitrogen-containing heterocycles can pose health risks if ingested or inhaled.[7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.

    • Skin and Body Protection: A lab coat is mandatory.

  • Handling Procedures:

    • Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust.[4]

    • Avoid all personal contact.[4]

    • Keep containers securely sealed when not in use.[4]

    • Wash hands thoroughly after handling.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.[6]

Core Concepts for Synthetic Application: Liberation of the Free Base

As a hydrochloride salt, the azetidine nitrogen is protonated, rendering it non-nucleophilic. For most synthetic applications where the nitrogen atom is intended to act as a nucleophile, it must first be converted to the free base. This is typically achieved in situ by the addition of a suitable base. The choice of base is critical and depends on the specific reaction conditions, including the solvent and the nature of the electrophile.

cluster_workflow General Synthetic Workflow start 3-[(2-Methylphenyl)methyl]azetidine hydrochloride (Salt) base Addition of Base (e.g., Et3N, K2CO3, DIPEA) start->base  1. Dissolve in Solvent free_amine In Situ Generation of Free Azetidine base->free_amine  2. Neutralization reaction Reaction with Electrophile (e.g., R-X, Acyl Chloride) free_amine->reaction  3. Nucleophilic Attack product Functionalized Azetidine Product reaction->product  4. Product Formation

Caption: General workflow for the synthetic use of the hydrochloride salt.

Commonly Used Bases:

  • Organic Amines (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)): Soluble in most organic solvents. DIPEA is often preferred when the electrophile is sensitive to nucleophilic attack, as its steric bulk renders it non-nucleophilic.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃): Often used in polar aprotic solvents like DMF or acetonitrile. They are easily removed during aqueous workup. Their heterogeneous nature can sometimes lead to slower reaction rates but can also simplify purification.

Detailed Experimental Protocols

The following protocols are representative examples of how 3-[(2-Methylphenyl)methyl]azetidine hydrochloride can be utilized in common synthetic transformations. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.

Protocol 1: N-Alkylation via Nucleophilic Substitution

This protocol describes the reaction of the azetidine with an alkyl halide to form a tertiary amine.

cluster_conditions Reaction Conditions reactant1 3-[(2-Methylphenyl)methyl]azetidine (as HCl salt) reagents Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat (e.g., 60-80 °C) reactant2 + Alkyl Halide (R-X) product N-Alkyl-3-[(2-Methylphenyl)methyl]azetidine reagents->product

Caption: Reaction scheme for N-alkylation.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-[(2-Methylphenyl)methyl]azetidine hydrochloride (1.0 eq).

  • Add an anhydrous polar aprotic solvent, such as acetonitrile or DMF (to a concentration of 0.1-0.5 M).

  • Add a suitable base. For heterogeneous conditions, powdered anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) is a common choice.

  • Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.2 eq).

  • Heat the reaction mixture to 60-80 °C under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off any inorganic solids and rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N-alkylated azetidine.

Causality Note: The use of a polar aprotic solvent is crucial as it effectively dissolves the reactants and intermediates without interfering with the Sₙ2 reaction pathway. Heating is often necessary to overcome the activation energy for the reaction, especially with less reactive alkyl halides.

Protocol 2: N-Acylation for Amide Synthesis

This protocol details the formation of an N-acyl azetidine, a common structural motif in bioactive molecules.

Step-by-Step Procedure:

  • Suspend 3-[(2-Methylphenyl)methyl]azetidine hydrochloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add a tertiary amine base, such as triethylamine (2.2 eq) or DIPEA (2.2 eq), to neutralize the hydrochloride and scavenge the acid byproduct of the reaction.

  • Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq) dropwise to the stirring suspension.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the pure amide.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

This advanced protocol enables the formation of a C-N bond between the azetidine and an aryl halide, a key transformation in medicinal chemistry.

Representative Reaction Conditions:

ComponentExample Reagent/ConditionMolar Equiv. / LoadingRole
Azetidine Salt3-[(2-Methylphenyl)methyl]azetidine HCl1.2 eqNucleophile
Aryl HalideAryl Bromide or Iodide1.0 eqElectrophile
Palladium PrecatalystPd₂(dba)₃1-5 mol%Catalyst Source
LigandXantphos or BINAP2-10 mol%Stabilizes Pd(0)
BaseCs₂CO₃ or K₃PO₄2.0 eqActivates Nucleophile
SolventToluene or 1,4-DioxaneAnhydrousReaction Medium
Temperature80-110 °C-Drives Reaction

Step-by-Step Procedure:

  • In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 eq), palladium precatalyst, ligand, and base to a flame-dried Schlenk tube or vial.

  • Add 3-[(2-Methylphenyl)methyl]azetidine hydrochloride (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the vessel and heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

  • Concentrate the filtrate and purify the resulting crude material by flash column chromatography.

Troubleshooting Guide

Low yields or incomplete reactions are common challenges in synthesis.[8] The table below outlines potential issues and solutions when working with 3-[(2-Methylphenyl)methyl]azetidine hydrochloride.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Incomplete neutralization of the HCl salt.2. Insufficient reaction temperature or time.3. Poorly reactive electrophile (e.g., alkyl chloride).4. Deactivated catalyst (for cross-coupling).1. Add additional base (0.5-1.0 eq).2. Increase temperature gradually and/or extend reaction time.3. Switch to a more reactive electrophile (alkyl bromide/iodide/triflate).4. Ensure all reagents and solvents are anhydrous and degassed.
Formation of Side Products 1. Over-alkylation or side reactions with the electrophile.2. Ring-opening of the azetidine under harsh conditions.3. Base-induced elimination of the alkyl halide.1. Add the electrophile slowly at a lower temperature.2. Avoid strongly acidic or highly forcing conditions. Use milder bases and temperatures.3. Use a more hindered, non-nucleophilic base like DIPEA.
Difficult Purification 1. Product is highly polar and streaks on silica gel.2. Residual base (e.g., Et₃N) co-elutes with the product.1. Use a modified mobile phase (e.g., add 1% Et₃N to the eluent) or switch to reverse-phase chromatography.2. Perform an acidic wash (e.g., dilute HCl) during workup to remove amine impurities before chromatography.

Conclusion

3-[(2-Methylphenyl)methyl]azetidine hydrochloride is a valuable and strategically important building block for modern organic synthesis and drug discovery. Its stable salt form allows for convenient storage and handling, while the azetidine nitrogen provides a reliable nucleophilic handle for a wide array of functionalization reactions. By understanding the necessity of liberating the free base and applying the robust protocols detailed in this guide—from standard N-alkylations and acylations to palladium-catalyzed cross-couplings—researchers can efficiently incorporate this desirable sp³-rich scaffold into complex molecular architectures, paving the way for the discovery of novel chemical entities with potentially superior pharmacological profiles.

References

  • Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. Chemical Communications (RSC Publishing).
  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
  • Azetidine hydrochloride Safety Data Sheet. Apollo Scientific.
  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA.
  • Azetidine Safety Data Sheet. Apollo Scientific.
  • Application Notes and Protocols: Synthesis of Functionalized Azetidines Using 3-((4-Bromophenyl)sulfonyl)a. BenchChem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • MSDS UHP231 D-Azetidine-2-carboxylic acid.pdf. UAB "Protazan".
  • Azetidine Synthesis Protocols. BenchChem.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry (ACS Publications).
  • 3-[(2-methylphenyl)methyl]azetidine hydrochloride. PubChem.
  • 3-[(2-methylphenyl)methyl]azetidine hydrochloride (C11H15N). PubChemLite.
  • azetidine hydrochloride. CymitQuimica.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry-Section A.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Functionalization of 3-[(2-Methylphenyl)methyl]azetidine

Welcome to the technical support center for the N-functionalization of 3-[(2-Methylphenyl)methyl]azetidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-functionalization of 3-[(2-Methylphenyl)methyl]azetidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this crucial synthetic step. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it a valuable, conformationally rigid scaffold in medicinal chemistry, but this same strain also dictates its reactivity and potential for side reactions.[1] The presence of the bulky 3-[(2-Methylphenyl)methyl] substituent introduces significant steric considerations that must be carefully managed to achieve high-yield N-functionalization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Question 1: I am observing low to no conversion of my starting material. What are the primary causes?

Answer: Low conversion is a frequent issue, often pointing to insufficient reaction activation or suboptimal conditions. Let's break down the potential causes:

  • Poor Leaving Group on the Electrophile: For N-alkylation reactions, the rate is highly dependent on the quality of the leaving group. The reaction proceeds via an SN2 mechanism, and a group that is more stable as an anion will depart more readily.[2][3]

    • Causality: The carbon-leaving group bond must be broken in the rate-determining step. A good leaving group lowers the activation energy of this step.

    • Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. For alcohols, activate the hydroxyl group by converting it to a tosylate (OTs), mesylate (OMs), or triflate (OTf), which are excellent leaving groups.[4] The general reactivity trend is I > Br > Cl >> OTs > OMs.[3]

  • Insufficient Basicity: The base is required to deprotonate the azetidine nitrogen, increasing its nucleophilicity. An insufficiently strong base will result in a low concentration of the reactive, deprotonated amine.

    • Causality: The pKa of the azetidinium proton must be lower than the pKa of the conjugate acid of the base used for efficient deprotonation.

    • Solution: For simple alkylations, inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient, especially in polar aprotic solvents like DMF or acetonitrile. If conversion is still low, consider a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA), though these require strictly anhydrous conditions.[1][5]

  • Steric Hindrance: The 3-[(2-Methylphenyl)methyl] group, particularly with the ortho-methyl substituent, creates a sterically crowded environment around the nitrogen atom. This can physically block the approach of a bulky electrophile.[6]

    • Causality: SN2 reactions require a specific geometry for the nucleophile's approach (backside attack). Steric bulk inhibits the formation of the required transition state.

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. If possible, switch to a less sterically demanding electrophile. For particularly challenging cases, alternative synthetic strategies may be necessary.

Question 2: My reaction is messy, with multiple side products detected by TLC or LC-MS. How can I improve selectivity?

Answer: The formation of side products often arises from competing reaction pathways. Identifying the likely side products is key to mitigating their formation.

  • Over-alkylation or Quaternization: If the newly functionalized azetidine is still nucleophilic, it can react with another molecule of the electrophile, leading to the formation of a quaternary azetidinium salt.

    • Causality: The product amine can be more nucleophilic than the starting secondary amine, leading to a second reaction.

    • Solution: Use the electrophile as the limiting reagent (e.g., 1.0-1.1 equivalents). Adding the electrophile slowly to the reaction mixture can also help maintain a low instantaneous concentration, favoring the primary reaction.

  • Elimination (E2) Reaction of the Electrophile: If you are using a strong, sterically hindered base (like DBU or t-butoxide) and your electrophile has protons on the beta-carbon, an E2 elimination can compete with the desired SN2 substitution, forming an alkene.

    • Causality: Strong bases can act as proton acceptors, initiating elimination, especially at higher temperatures.

    • Solution: Switch to a less sterically hindered, weaker base like K₂CO₃ or triethylamine (Et₃N). Running the reaction at a lower temperature can also favor the substitution pathway.

  • Ring Opening of the Azetidine: While azetidines are more stable than aziridines, they can undergo nucleophilic ring-opening under harsh acidic or certain catalytic conditions.[1]

    • Causality: The high ring strain can be released through bond cleavage.[7]

    • Solution: Maintain neutral or basic reaction conditions. Avoid strong Lewis acids unless they are specifically intended to catalyze the desired reaction without promoting ring-opening.[8] Purification on standard silica gel, which is acidic, can sometimes cause decomposition; consider using a neutral alumina column or adding a small amount of a basic modifier like triethylamine to the eluent.[7]

Troubleshooting Workflow Diagram

Here is a logical workflow to diagnose and solve low-yield N-functionalization reactions.

G start Low Yield or Complex Mixture check_sm Starting Material (SM) Remaining? start->check_sm check_side_products Major Side Products Observed? check_sm->check_side_products  No sm_yes Potential Cause: Insufficient Activation check_sm->sm_yes  Yes sp_yes Identify Side Product check_side_products->sp_yes  Yes sp_no Potential Cause: Product Decomposition check_side_products->sp_no  No (Just low yield) action1 Action: Use better LG (I > Br > OTs > Cl) sm_yes->action1 Check Leaving Group (LG) action2 Action: Use stronger base (e.g., NaH instead of K₂CO₃) sm_yes->action2 Check Base Strength action3 Action: Increase temperature or use less bulky electrophile sm_yes->action3 Check Steric Hindrance sp_quat Action: Use 1.0 eq. of electrophile, add slowly sp_yes->sp_quat Quaternary Salt? sp_elim Action: Use weaker, less hindered base (e.g., K₂CO₃ instead of DBU) sp_yes->sp_elim Alkene from Electrophile? sp_ring Action: Ensure non-acidic conditions. Use neutral purification media. sp_yes->sp_ring Ring-Opened Product? action_purify action_purify sp_no->action_purify Action: Modify workup or purification. Avoid harsh acid. Add Et₃N to silica chromatography.

Caption: Troubleshooting workflow for low-yield azetidine N-functionalization.

Frequently Asked Questions (FAQs)

Question 3: How do I choose the optimal base and solvent for my N-alkylation reaction?

Answer: The choice of base and solvent is critical and interdependent. For a typical SN2 alkylation:

  • Solvents: Polar aprotic solvents are ideal. They can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.

    • Acetonitrile (MeCN): Good general-purpose solvent.

    • N,N-Dimethylformamide (DMF): Higher boiling point, useful for sluggish reactions that require heating.

    • Tetrahydrofuran (THF): A less polar option, often used with stronger bases like NaH or LDA.[5]

    • Dichloromethane (DCM): Suitable for acylations or reactions that proceed readily at room temperature.

  • Bases: The base should be strong enough to deprotonate the azetidine but should not introduce competing side reactions.

    • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): Excellent, mild, and heterogeneous bases for use in MeCN or DMF. Cs₂CO₃ is more soluble and often gives faster reactions.

    • Triethylamine (Et₃N) / DIPEA: Organic amine bases that also act as acid scavengers. Best for N-acylations or when using highly reactive electrophiles like benzyl bromide.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base for less reactive electrophiles. Requires anhydrous THF or DMF.

Base Solvent Typical Use Case Considerations
K₂CO₃ / Cs₂CO₃MeCN, DMFGeneral purpose N-alkylation with alkyl halides.Heterogeneous reaction; requires good stirring.
Et₃N / DIPEADCM, THFN-acylation with acyl chlorides/anhydrides.Can be nucleophilic at high temperatures.
NaHTHF, DMFAlkylation with less reactive electrophiles.Requires strictly anhydrous conditions.
LDA / LiHMDSTHFWhen very strong, non-nucleophilic base is needed.[5]Requires low temperatures (-78 °C) and anhydrous conditions.

Question 4: I need to perform an N-arylation. What conditions are recommended?

Answer: N-arylation of azetidines typically does not proceed via a simple SNAr reaction unless the aryl halide is highly activated (e.g., with multiple nitro groups). The most reliable method is a Buchwald-Hartwig amination .[9]

  • Mechanism: This is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide/triflate.

  • Key Components:

    • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common.

    • Ligand: A phosphine ligand is crucial. For sterically hindered substrates, bulky electron-rich ligands like XPhos or RuPhos are often effective.

    • Base: A strong, non-nucleophilic base is required, such as NaOt-Bu or K₃PO₄.

    • Solvent: Anhydrous, non-coordinating solvents like toluene or dioxane are standard.

  • Starting Point: A good starting condition to screen would be Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv) in toluene at 100 °C.[9]

Reaction Condition Selection Guide

This diagram helps you choose the right synthetic approach based on the desired functional group.

G start Desired N-Functional Group? alkyl Alkyl Group (e.g., -CH₃, -Bn) start->alkyl Alkyl acyl Acyl Group (e.g., -C(O)CH₃) start->acyl Acyl aryl Aryl Group (e.g., -Ph) start->aryl Aryl reaction_sn2 S N 2 Alkylation alkyl->reaction_sn2 Reaction Type reaction_acyl N-Acylation acyl->reaction_acyl Reaction Type reaction_bh Buchwald-Hartwig Amination aryl->reaction_bh Reaction Type sn2_reagents Electrophile: R-X (X=I, Br, OTs) Base: K₂CO₃ or NaH Solvent: MeCN or DMF reaction_sn2->sn2_reagents Key Reagents acyl_reagents Electrophile: Acyl Chloride/Anhydride Base: Et₃N or Pyridine Solvent: DCM or THF reaction_acyl->acyl_reagents Key Reagents bh_reagents Electrophile: Ar-Br Catalyst: Pd₂(dba)₃ / XPhos Base: NaO t Bu Solvent: Toluene reaction_bh->bh_reagents Key Reagents

Caption: Guide for selecting reaction conditions based on the target functional group.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol describes a standard N-alkylation using an alkyl bromide.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-[(2-Methylphenyl)methyl]azetidine (1.0 equiv).

  • Solvent & Base: Add anhydrous acetonitrile (or DMF) to make a 0.1 M solution. Add finely ground potassium carbonate (K₂CO₃, 2.0 equiv).

  • Electrophile Addition: Add the alkyl bromide (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic base and wash the solid with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel. (Note: If the product shows instability on silica, consider adding 1% triethylamine to the eluent system).

Protocol 2: General Procedure for N-Acylation

This protocol describes a standard N-acylation using an acyl chloride.

  • Setup: To a round-bottom flask under an inert atmosphere, add 3-[(2-Methylphenyl)methyl]azetidine (1.0 equiv) and anhydrous dichloromethane (DCM) to make a 0.1 M solution.

  • Base: Add triethylamine (Et₃N, 1.5 equiv). Cool the mixture to 0 °C in an ice bath.

  • Electrophile Addition: Add the acyl chloride (1.1 equiv) dropwise. A precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be purified by flash column chromatography if necessary.

References
  • Benchchem. (n.d.). Troubleshooting low yields in azetidine synthesis.
  • Benchchem. (n.d.). How to improve the yield of azetidine ring formation reactions.
  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • ACS Publications. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2022).
  • PubMed. (2019).
  • Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • Royal Society of Chemistry. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry.
  • Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • Benchchem. (n.d.). 3-Methyl-2-(3-methylphenyl)azetidine Research Chemical.
  • Benchchem. (n.d.).
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines.
  • National Center for Biotechnology Information. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • National Center for Biotechnology Information. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
  • MDPI. (2022).
  • Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Nature. (n.d.).
  • Chemistry Learner. (2023).

Sources

Optimization

Technical Support Center: Purification of 3-Benzylazetidine Derivatives

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification of 3-benzylazetidine derivatives. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 3-benzylazetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds. Azetidine scaffolds are prized in medicinal chemistry, but their unique properties—such as ring strain and basicity—can present significant purification hurdles.[1] This document provides practical, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before or during the purification process.

Q1: What is the best initial approach to purifying a crude 3-benzylazetidine derivative?

A1: The most robust initial approach is to perform a simple work-up followed by flash column chromatography on silica gel. However, due to the basic nature of the azetidine nitrogen, special considerations are necessary. Azetidines can be challenging to purify due to their polarity and potential for decomposition on acidic stationary phases like silica gel.[2]

Your first step should be a careful analysis of the crude reaction mixture by Thin Layer Chromatography (TLC). Test a range of solvent systems, starting with a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Crucially, add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol, to the eluent. This modifier deactivates the acidic silanol groups on the silica surface, preventing streaking and improving the resolution of your basic compound.

Q2: My 3-benzylazetidine derivative appears to be degrading on silica gel. What are my options?

A2: Degradation on silica gel is a common problem for strained heterocycles like azetidines.[2] The acidic nature of standard silica gel can catalyze ring-opening or other decomposition pathways. If you suspect this is happening, you have several alternatives:

  • Use a Deactivated Stationary Phase: Switch to a less acidic stationary phase. Options include:

    • Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Basic alumina is often an excellent choice for purifying amines.[3][4] Note that the activity grade of the alumina is critical and may require optimization.[3]

    • Treated Silica Gel: You can use commercially available silica gel treated with a buffer or manually wash your silica with a solvent system containing a high concentration of a base (e.g., 5% triethylamine in ethyl acetate) before packing your column.

  • Reverse-Phase Chromatography: If your derivative has sufficient hydrophobic character, C18-functionalized silica (reverse-phase) is an excellent alternative. The mobile phases are typically mixtures of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and behaves consistently.

  • Non-Chromatographic Methods: Consider crystallization or acid-base extraction, which are discussed below.

Q3: When is crystallization a suitable method for purifying these derivatives?

A3: Crystallization is an ideal purification method when your 3-benzylazetidine derivative is a solid and you need to produce high-purity material, especially at a large scale. It is particularly effective at removing small amounts of impurities that are difficult to separate by chromatography.

Success depends on finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[5] Single crystals for X-ray diffraction are often obtained through the slow evaporation of a saturated solution in solvents like ethyl acetate, hexane, or dichloromethane.[6] If the free base is an oil, converting it to a stable, crystalline salt (e.g., a hydrochloride or mesylate salt) can be a highly effective strategy for purification by crystallization.[7][8]

Q4: Can I use acid-base extraction to purify my 3-benzylazetidine? If so, how?

A4: Yes, acid-base extraction is a powerful technique for separating basic compounds like 3-benzylazetidine derivatives from neutral or acidic impurities.[9][10] The basic azetidine nitrogen can be protonated by an aqueous acid, rendering it water-soluble, while non-basic impurities remain in the organic layer.

A typical workflow involves dissolving the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) and extracting with a dilute aqueous acid (e.g., 1 M HCl). The aqueous layers containing the protonated amine are then combined, basified with a base (e.g., NaOH or NaHCO₃) to regenerate the neutral amine, and then back-extracted into an organic solvent.[11] This method is excellent for a bulk clean-up before a final polishing step like chromatography or crystallization.

Troubleshooting Guide: Specific Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Chromatography Issues
Problem: My compound is streaking or showing severe tailing on a silica gel TLC plate or column.
  • Cause: This is the classic sign of a strong interaction between the basic azetidine nitrogen and the acidic silanol groups (Si-OH) on the silica gel surface. This interaction leads to slow, heterogeneous desorption from the stationary phase.

  • Solution:

    • Add a Basic Modifier: Incorporate 0.1-1% of triethylamine (Et₃N) or a 7N solution of ammonia in methanol into your eluent system (both for TLC and the column).[12] The modifier acts as a competitive base, binding to the acidic sites on the silica and allowing your compound to elute symmetrically.

    • Increase Eluent Polarity: While adding a base is the primary solution, sometimes a more polar solvent system is also required to ensure the compound moves sufficiently up the plate.

    • Switch to Alumina: If a basic modifier is insufficient, switch to a basic alumina stationary phase, which lacks the acidic silanol groups responsible for the interaction.[3]

Problem: My product co-elutes with a key impurity.
  • Cause: The chosen solvent system does not provide sufficient differential partitioning between your product and the impurity.

  • Solution:

    • Systematically Vary Solvent Polarity: Adjust the ratio of your polar and non-polar solvents in small increments (e.g., from 10% EtOAc/Hexanes to 12%, 15%, etc.) to find the "sweet spot" for separation.

    • Change Solvent Selectivity: If varying the ratio doesn't work, change the nature of the solvents. The "selectivity triangle" of solvents (e.g., swapping ethyl acetate for dichloromethane or ether) can alter the specific interactions (dipole-dipole, hydrogen bonding) and often resolves co-eluting spots.

    • Consider a Different Stationary Phase: If silica gel fails, try alumina or a reverse-phase (C18) column, as the interaction mechanisms are entirely different and will likely separate the compounds.

Crystallization Issues
Problem: My compound oils out instead of crystallizing.
  • Cause: The compound is precipitating from the solution faster than it can form an ordered crystal lattice. This often happens if the solution is supersaturated too quickly or if residual impurities are inhibiting crystal formation.

  • Solution:

    • Slow Down the Cooling Process: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to a refrigerator or ice bath.[5] Insulating the flask can help.

    • Reduce the Initial Concentration: Start with a slightly more dilute solution to avoid rapid precipitation.

    • Use a Co-solvent System: Find a solvent in which your compound is highly soluble and another in which it is poorly soluble. Dissolve the compound in a minimum of the "good" solvent and slowly add the "poor" solvent (the anti-solvent) until the solution becomes faintly turbid. Warming slightly to redissolve and then cooling slowly can induce crystallization.

    • Form a Salt: If the free base consistently oils out, converting it to a crystalline salt is often the most reliable solution.[8]

Work-up & Extraction Issues
Problem: I am getting a persistent emulsion during my acid-base extraction.
  • Cause: Emulsions form when there isn't a clean separation between the organic and aqueous layers, often due to the presence of surfactants or fine particulate matter. High concentrations of the amine salt can also contribute.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion.

    • Filter the Mixture: Pass the entire emulsified mixture through a pad of Celite or glass wool to remove any particulate matter that might be stabilizing the emulsion.

    • Be Patient: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation in the first place.

Experimental Protocols & Data

Protocol 1: General Flash Column Chromatography for 3-Benzylazetidine Derivatives
  • TLC Analysis: Identify a suitable solvent system using TLC. Start with a 10-30% ethyl acetate/hexanes mixture and add 0.5% triethylamine. Aim for an Rf value of 0.2-0.3 for your product.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pack the column, ensuring no air bubbles are trapped. Equilibrate the packed column with 2-3 column volumes of your starting eluent (e.g., 10% EtOAc/Hexanes + 0.5% Et₃N).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity (gradient elution) if necessary to elute your compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and will be removed with the solvent.

Table 1: Recommended Starting Solvent Systems for Chromatography
Compound PolarityStationary PhaseRecommended Solvent System (v/v)Modifier
Low to Medium PolaritySilica Gel5-50% Ethyl Acetate in Hexanes0.1-1% Triethylamine
Medium to High PolaritySilica Gel2-10% Methanol in Dichloromethane0.1-1% Triethylamine
Basic, Sensitive CompoundBasic Alumina10-100% Ethyl Acetate in Hexanes or Diethyl Ether in HexanesNone typically needed
Hydrophobic CompoundC18 Silica30-90% Acetonitrile in Water0.1% TFA or Formic Acid
Protocol 2: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture (approx. 1g) in a suitable organic solvent (50 mL), such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add 30 mL of 1 M HCl (aq) and shake gently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with 30 mL portions of 1 M HCl.

  • Combine & Wash: Combine all acidic aqueous extracts. Wash the combined aqueous layer with 20 mL of EtOAc to remove any remaining neutral impurities. Discard the organic wash.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 5 M NaOH (aq) or saturated NaHCO₃ solution with stirring until the pH is >10 (as checked with pH paper). A precipitate may form.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free amine product with three 50 mL portions of DCM or EtOAc.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 3-benzylazetidine derivative.

Visualized Workflows

Purification Strategy Decision Tree

This diagram outlines a logical path for selecting an appropriate purification method.

Purification_Strategy start Crude 3-Benzylazetidine Derivative check_solid Is the crude product a solid? start->check_solid acid_base Perform Acid-Base Extraction start->acid_base Contains significant non-basic impurities check_purity Is purity >90% by NMR/TLC? check_solid->check_purity Yes chrom Flash Chromatography check_solid->chrom No (Oil) cryst Attempt Recrystallization check_purity->cryst Yes check_purity->chrom No final_product Pure Product cryst->final_product chrom->final_product polish Final Polish (Chromatography or Crystallization) acid_base->polish polish->final_product Troubleshooting_Chromatography start Problem: Tailing or Streaking on Silica Gel add_base Add 0.1-1% Triethylamine to Eluent start->add_base check_resolve Is the issue resolved? add_base->check_resolve success Continue Purification check_resolve->success Yes change_phase Switch to a Different Stationary Phase check_resolve->change_phase No alumina Try Basic Alumina change_phase->alumina reverse_phase Try Reverse-Phase (C18) change_phase->reverse_phase

Sources

Troubleshooting

Technical Support Center: 3-[(2-Methylphenyl)methyl]azetidine HCl

This technical guide addresses the stability, handling, and troubleshooting of 3-[(2-Methylphenyl)methyl]azetidine Hydrochloride in solution. It is designed for researchers requiring high-fidelity data for assay developm...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 3-[(2-Methylphenyl)methyl]azetidine Hydrochloride in solution. It is designed for researchers requiring high-fidelity data for assay development and medicinal chemistry applications.

Compound Profile & Core Stability Logic
  • Chemical Name: 3-[(2-Methylphenyl)methyl]azetidine Hydrochloride[1]

  • Core Structure: Strained 4-membered azetidine ring (secondary amine) with a 3-position o-xylmethyl substituent.

  • Salt Form: Hydrochloride (HCl) – stabilizes the amine and prevents polymerization.

Executive Summary of Stability: The azetidine ring possesses significant ring strain (~25 kcal/mol), making it thermodynamically primed for ring-opening reactions. However, as the HCl salt , the nitrogen is protonated (


), which deactivates the nucleophilicity of the amine and prevents self-polymerization. In solution, instability arises primarily from pH excursions  (triggering free-basing or acid-catalyzed hydrolysis) and incompatible solvents  (electrophiles).
Stability Matrix: Solution State
ParameterConditionStability RatingTechnical Note
Solvent DMSO Excellent Preferred for stock solutions (up to 50 mM). Store at -20°C.
Water Good Soluble. Stable at ambient temp for <24h. Long-term storage prone to hydrolysis.
Methanol/Ethanol ⚠️ Moderate Usable for short-term handling. Nucleophilic solvents can open the ring at high T.
Acetone/Ketones Critical Failure DO NOT USE. Reacts with secondary amine to form aminals/imines (Schiff base).
pH Acidic (pH < 4) ⚠️ Caution Stable at RT. Heat (>40°C) catalyzes hydrolytic ring opening to amino alcohols.
Neutral (pH 7) Optimal Best balance for short-term assay stability.
Basic (pH > 9) Unstable Generates free base. Risk of oxidative degradation and dimerization.
Light Ambient Stable The o-methyl group provides minor steric protection to the benzylic position.
Troubleshooting Guide (Q&A)

Q1: My DMSO stock solution has turned from clear to light yellow. Is the compound degraded?

  • Diagnosis: This indicates oxidative instability of the free amine traces or solvent impurities. While the HCl salt is stable, trace amounts of free base (if DMSO is "wet" or basic) can undergo N-oxidation.

  • Action: Run an LC-MS.

    • Pass: If Purity >95%, the color is likely a trace impurity (N-oxide) with high extinction coefficient. Use fresh DMSO.

    • Fail: If a peak at M+16 is observed, discard.

  • Prevention: Always store DMSO stocks under Argon/Nitrogen at -20°C.

Q2: I observe a new peak at [M+18] in my LC-MS spectrum after leaving the sample in water.

  • Diagnosis: This is the signature of Hydrolytic Ring Opening . The strained azetidine ring is attacked by water (nucleophile), cleaving the C-N bond to form the corresponding amino-alcohol (linear chain).

  • Mechanism: Acid-catalyzed nucleophilic attack on the ring carbons.[2]

  • Solution: Avoid storing aqueous solutions overnight. Prepare fresh buffers immediately before use.

Q3: Can I use this compound in a reaction with an aldehyde/ketone building block?

  • Technical Insight: Yes, but the azetidine nitrogen is a secondary amine . It will rapidly form an enamine or iminium ion.

  • Warning: If you are not intending to react the amine, avoid acetone or aldehyde-containing buffers (e.g., some cell culture media additives) as solvents.

Q4: The compound precipitated when I diluted the DMSO stock into PBS (pH 7.4).

  • Diagnosis: Salt Disproportionation . The HCl salt is highly soluble in DMSO. Upon dilution into a buffered aqueous system (pH 7.4), the equilibrium shifts toward the free base, which is more lipophilic due to the o-xylmethyl group.

  • Action:

    • Lower the stock concentration (e.g., dilute to 10 mM before adding to buffer).

    • Ensure the final DMSO concentration is <1% (v/v) to maintain solubility without crashing out the lipophilic free base.

Mechanistic Visualization

The following diagram illustrates the critical degradation pathways for 3-substituted azetidines in solution.

AzetidineStability Compound 3-[(2-Methylphenyl)methyl] azetidine HCl (Intact Ring) FreeBase Free Base (Reactive Secondary Amine) Compound->FreeBase pH > 8.0 Deprotonation RingOpen Hydrolysis Product (Amino Alcohol) [M+18] Compound->RingOpen H2O / Heat / Acid Nucleophilic Attack FreeBase->Compound Add HCl SchiffBase Aminal/Enamine (Solvent Adduct) FreeBase->SchiffBase Acetone/Aldehydes Condensation Oxide N-Oxide (Yellowing) FreeBase->Oxide O2 / Peroxides Oxidation

Caption: Figure 1. Degradation pathways of 3-substituted azetidines. Red arrows indicate irreversible degradation; green arrows indicate reversible salt formation.

Standardized Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
  • Reagents: Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

  • Equipment: Amber glass vial (borosilicate), Argon gas line.

  • Calculate: Determine mass required for 10 mM concentration. (MW ≈ 197.7 g/mol for HCl salt).

    • Example: Dissolve 1.98 mg in 1.0 mL DMSO.

  • Dissolve: Add DMSO to the solid. Vortex gently for 30 seconds. Do not sonicate for >1 minute (heat promotes degradation).

  • Inerting: Flush the headspace of the vial with Argon or Nitrogen gas for 10 seconds.

  • Storage: Cap tightly. Store at -20°C. Stable for 6 months.

Protocol B: Stability Check (LC-MS)

Use this protocol to validate compound integrity before critical assays.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection:

    • UV: 254 nm (Phenyl ring absorption).

    • MS: ESI Positive Mode. Look for parent ion

      
      .
      
  • Pass Criteria:

    • Single peak >95% area.[3][4]

    • Absence of

      
       (Hydrolysis) or 
      
      
      
      (Oxidation).
References
  • Couty, F., & Evano, G. (2006). Azetidines: Synthesis and Functionalization. Organic Preparations and Procedures International. Link

  • Singh, G. S., & D'Hooghe, M. (2019). N-Heterocycles: Synthesis and Biological Evaluation. In Comprehensive Heterocyclic Chemistry. Elsevier. (General reference for azetidine ring strain and reactivity).
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • PubChem. (n.d.). Compound Summary: 3-[(2-methylphenyl)methyl]azetidine hydrochloride.[1] National Library of Medicine. Link

Sources

Optimization

troubleshooting nucleophilic substitution with sterically hindered azetidines

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Nucleophilic Substitution with Sterically Hindered Azetidines Executive Summary Sterically hin...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Nucleophilic Substitution with Sterically Hindered Azetidines

Executive Summary

Sterically hindered azetidines—particularly 3,3-disubstituted variants (e.g., 3,3-difluoroazetidine, 3,3-dimethylazetidine, and spirocyclic azetidines)—are privileged scaffolds in modern drug discovery.[1] They serve as bioisosteres for gem-dimethyl groups or carbonyls, offering improved metabolic stability and altered lipophilicity.[1]

However, their incorporation via nucleophilic substitution (SN2/SNAr) often fails using standard protocols.[1] This failure is rarely due to simple "steric bulk" but rather a combination of ring puckering (the "Butterfly Effect") , electronic deactivation (in fluorinated systems), and competing ring-opening pathways .[1]

This guide addresses the three most critical failure modes:

  • N-Alkylation Stalls: The azetidine nitrogen is non-nucleophilic.

  • Ring Opening: The strained ring collapses under reaction conditions.

  • Regioselectivity Issues: Ambiguity between N-alkylation and other pathways.

Part 1: The Mechanistic Barrier (Why Your Reaction Failed)

Before troubleshooting, understand the enemy. Unlike pyrrolidine (5-membered) or piperidine (6-membered), the azetidine ring is not a simple chair or envelope.[1]

  • The "Butterfly" Puckering: Unsubstituted azetidine puckers with a dihedral angle of ~30-37° to relieve torsional strain. In 3,3-disubstituted azetidines , this puckering is energetically amplified to minimize transannular interactions between the C3 substituents and the nitrogen lone pair. This often locks the nitrogen lone pair in a conformation that is sterically shielded from the electrophile's trajectory.

  • The Gem-Difluoro Effect: For 3,3-difluoroazetidine, the strong electron-withdrawing nature of fluorine inductively deactivates the nitrogen (pKa ~ 2-3 units lower than parent azetidine), making it a poor nucleophile for SN2 and SNAr reactions.[1]

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "I am trying to alkylate a 3,3-disubstituted azetidine (SN2), but the reaction is stuck at <10% conversion."

Diagnosis: The nitrogen lone pair is either electronically deactivated (if fluorinated) or sterically inaccessible due to ring puckering.

Protocol Adjustments:

  • Switch to the "Cesium Effect":

    • Standard: K₂CO₃ in DMF.

    • Optimized:Cs₂CO₃ in Acetonitrile (MeCN) or NMP.

    • Why: Cesium is larger and more soluble in organic solvents ("naked anion" effect), and it effectively breaks up the tight ion pairs that hindered azetidines form. MeCN often provides a cleaner profile than DMF for these specific substrates.

  • The Finkelstein Catalyst:

    • Add 0.1 – 0.5 eq of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).[1]

    • Why: This converts your alkyl chloride/bromide into a highly reactive alkyl iodide in situ. The hindered azetidine struggles to displace a bromide but can often displace an iodide.

  • Microwave Activation:

    • Heat to 100–120°C in a microwave reactor for 30–60 minutes.

    • Why: Thermal energy is required to overcome the increased activation energy barrier caused by the puckered ring transition state.

Scenario B: "I am attempting an SNAr coupling (Azetidine + Aryl Halide), but getting no product or hydrolysis."

Diagnosis: SNAr requires a specific trajectory (Meisenheimer complex formation).[1] The 3,3-substituents create a "cone of protection" that blocks the approach to the aromatic ring.

Protocol Adjustments:

  • Solvent Polarity is Critical:

    • Use DMSO or NMP (N-methyl-2-pyrrolidone).[1] Avoid THF or Dioxane.

    • Why: High dielectric constant solvents stabilize the charged Meisenheimer intermediate, which is the rate-determining step for hindered amines.

  • Base Selection:

    • Use DIPEA (Diisopropylethylamine) or TMP (2,2,6,6-tetramethylpiperidine) .[1]

    • Why: Inorganic bases (carbonates) often fail to deprotonate the HCl salt of hindered azetidines efficiently in organic media. A soluble organic base ensures the azetidine is in its free-base (nucleophilic) form.

  • The Buchwald Pivot:

    • If SNAr fails at 120°C, stop. You are fighting sterics with heat, which leads to decomposition.[1]

    • Solution: Switch to Pd-catalyzed Buchwald-Hartwig amination .

    • Ligand Choice: Use bulky, electron-rich ligands like RuPhos or BrettPhos , which are specifically designed to couple sterically hindered secondary amines.[1]

Scenario C: "My product is forming, but I see a major byproduct (M+18 or M+ solvent)."

Diagnosis: Ring Opening (Hydrolysis/Solvolysis). The azetidine ring has ~26 kcal/mol of strain. Under acidic conditions or high heat with weak nucleophiles, the nitrogen can protonate (forming an azetidinium ion), which is a potent electrophile.[1] The solvent (water, alcohol) then attacks C2 or C4, opening the ring.[1]

Fix:

  • Strict pH Control: Ensure the reaction mixture remains basic (pH > 9). Never allow the reaction to become acidic.

  • Avoid Nucleophilic Solvents: Do not use alcohols (MeOH, EtOH) if ring opening is observed.[1] Switch to DCE (Dichloroethane) or Toluene.[1]

Part 3: Comparative Data & Decision Matrix

Table 1: Optimization of Conditions for 3,3-Difluoroazetidine Coupling

VariableStandard Condition (Fails)Optimized Condition (Success)Mechanism of Improvement
Solvent DMF / THFMeCN / DMSO "Naked anion" effect; stabilization of transition state.[1]
Base K₂CO₃ / Et₃NCs₂CO₃ / DIPEA Solubility; breaking ion pairs; steric tolerance.
Additive NoneKI / TBAI (0.2 eq) In-situ Finkelstein (R-Cl → R-I); better leaving group.
Temp 60°C (Oil bath)100-120°C (Microwave) Overcoming puckering inversion barrier.
Catalyst None (SNAr)Pd(OAc)₂ / RuPhos Bypassing nucleophilic attack trajectory via oxidative addition.[1]

Part 4: Visual Troubleshooting Workflow

The following diagram outlines the logical decision process for rescuing a failed azetidine substitution reaction.

Azetidine_Troubleshooting Start Reaction Failed: Nucleophilic Substitution with Azetidine Check_Sub Analyze Substrate: Is it a 3,3-Disubstituted Azetidine? Start->Check_Sub Check_Type Reaction Type? Check_Sub->Check_Type Yes SN2_Branch Alkyl Halide (SN2) Check_Type->SN2_Branch SNAr_Branch Aryl Halide (SNAr) Check_Type->SNAr_Branch Check_Electronic Is it Fluorinated? (e.g., 3,3-difluoro) SN2_Branch->Check_Electronic Action_SNAr Issue: Trajectory Blocked 1. Switch to DMSO/NMP 2. Use DIPEA (Soluble Base) SNAr_Branch->Action_SNAr Action_SN2_Std Issue: Steric Puckering 1. Switch to Cs2CO3/MeCN 2. Add 0.5 eq KI 3. Microwave 100°C Check_Electronic->Action_SN2_Std No (Alkyl/Spiro) Action_SN2_Fluoro Issue: Low Nucleophilicity 1. Force conditions: DMSO, 120°C 2. Use Ag salts (Ag2CO3) to pull halide Check_Electronic->Action_SN2_Fluoro Yes (Fluoro) Ring_Open Warning: Ring Opening? (Check LCMS for M+18) Action_SN2_Std->Ring_Open Action_SN2_Fluoro->Ring_Open Check_Fail Still Failing? Action_SNAr->Check_Fail Buchwald CRITICAL PIVOT: Switch to Pd-Catalysis (RuPhos or BrettPhos) Check_Fail->Buchwald Yes Fix_Ring 1. Remove Protic Solvents 2. Maintain pH > 9 3. Lower Temp Ring_Open->Fix_Ring Yes

Caption: Decision tree for optimizing nucleophilic substitution reactions involving sterically hindered azetidines.

References

  • Reactivity of Azetidines

    • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[2][3]

    • Source:Organic & Biomolecular Chemistry, 2021.[1]

    • URL:[Link]

  • 3,3-Disubstituted Azetidine Synthesis & Properties

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl
    • Source:The Journal of Organic Chemistry, 2021.
    • URL:[Link][1]

  • Ring Puckering Effects

    • Title: Ring puckering of azetidine: an electron diffraction study.
    • Source:Journal of the Chemical Society, Chemical Communic
    • URL:[Link][1]

  • SNAr Mechanism & Solvents

    • Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).[1]

    • Source:Environmental Science & Technology, 2002.[1]

    • URL:[Link][1]

  • Covalent Inhibitors (Azetidine as Electrophile)

    • Title: Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles.
    • Source:ACS Chemical Biology, 2020.[1]

    • URL:[Link][1]

Sources

Troubleshooting

preventing ring opening of 3-substituted azetidines during synthesis

This guide serves as a specialized Technical Support Center for researchers working with 3-substituted azetidines. It addresses the specific challenge of preventing ring opening —the most common failure mode in azetidine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 3-substituted azetidines. It addresses the specific challenge of preventing ring opening —the most common failure mode in azetidine synthesis due to the molecule's high ring strain (~25 kcal/mol).

Status: Operational | Tier: Advanced Chemical Synthesis Subject: Prevention of Ring Opening & Fragmentation in 3-Substituted Azetidines

Mechanistic Diagnostics: Why is my ring opening?

Before troubleshooting, identify the specific failure mode. Azetidines do not open randomly; they follow three distinct mechanistic pathways driven by strain release.

Pathway A: Acid-Catalyzed Nucleophilic Opening (The "Activated" Pathway)
  • Trigger: Acidic media (low pH) or strong electrophiles.

  • Mechanism: Protonation or alkylation of the azetidine nitrogen creates a quaternary ammonium species. This activates the C2/C4 carbons for nucleophilic attack (SN2-like).

  • Result: Linear amine derivatives (e.g.,

    
    -amino alcohols/halides).
    
Pathway B: The "Hetero-Grob" Fragmentation (The C3-Specific Killer)
  • Trigger: Presence of a leaving group (LG) at C3 + Electron-donating Nitrogen.

  • Mechanism: The nitrogen lone pair donates electron density into the ring, breaking the C2-C3 bond and expelling the leaving group at C3.

  • Result: Fragmentation into an imine and an alkene (often allyl amines).

Pathway C: -Hydride Elimination (The Cross-Coupling Killer)
  • Trigger: Transition metal catalysis (Pd, Ni) at C3.

  • Mechanism: After oxidative addition, the metal center undergoes

    
    -hydride elimination from the ring carbons.
    
  • Result: Azetines (double bond in ring) or ring-opened enamines.[1][2][3][4][5][6]

Visualizing the Failure Modes

The following diagram illustrates the competition between stable substitution and the two primary destruction pathways.

Azetidine_Pathways Start 3-Substituted Azetidine (LG at C3) Product Desired 3-Functionalized Azetidine Start->Product S_N2 (EWG on N) Frag_State Transition State: N-Lone Pair Push Start->Frag_State Electron-Rich N Prot_State Protonated Azetidinium (Activated C2/C4) Start->Prot_State Acid (H+) Fragment Fragmentation Products (Imine + Alkene) Frag_State->Fragment C2-C3 Bond Break Opened Ring-Opened Linear Amine Prot_State->Opened Nucleophile Attack at C2

Caption: Figure 1. Mechanistic divergence of 3-substituted azetidines. Success relies on suppressing N-lone pair donation (preventing fragmentation) and avoiding C2-activation (preventing acid opening).

Troubleshooting Protocols & FAQs

Module A: Safe N-Deprotection (Boc Removal)

User Question: "I treated N-Boc-3-fluoroazetidine with TFA/DCM, and the ring opened to a linear chain. How do I deprotect without destroying the ring?"

Root Cause: TFA protonates the nitrogen. If the reaction mixture contains nucleophiles (water, trifluoroacetate, or chloride from HCl), they attack the C2 position of the activated ring.

Protocol: The "Anhydrous Scavenger" Method To survive deprotection, you must exclude nucleophiles and control the counter-ion.

ParameterStandard (Risky)Optimized (Safe)
Acid Source Aqueous HCl or TFA/DCM4M HCl in Dioxane (Strictly Anhydrous) or TMSOTf
Temperature Room Temp (

)

(Ice bath is mandatory)
Scavenger NoneThioanisole or Pentamethylbenzene (cation scavengers)
Workup Aqueous NaHCO

Evaporate only (Keep as salt) or Basic Resin

Step-by-Step:

  • Dissolve substrate in dry DCM at

    
    .
    
  • Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (3.0 equiv) and 2,6-lutidine (4.0 equiv). Why? This cleaves the Boc group via a silyl mechanism that avoids generating a highly electrophilic protonated azetidinium species.

  • Stir for 30–60 mins.

  • Quench with MeOH.[7]

Module B: Nucleophilic Substitution at C3

User Question: "I am trying to displace a mesylate at the 3-position with an amine. I keep getting allylic amines (fragmentation) instead of the substitution product."

Root Cause: You are triggering the Hetero-Grob Fragmentation . If the nitrogen has any electron density (even if protected with a weak EWG), it will push electrons to kick out the mesylate, breaking the ring.

The Golden Rule of C3-Substitution:

Never attempt SN2 at C3 unless the Nitrogen is protected with a strong Electron Withdrawing Group (EWG) .

Selection Guide:

  • Benzyl (Bn):Unsafe. Lone pair is active. Will fragment.

  • Boc/Cbz: ⚠️ Risky. Carbonyl resonance reduces basicity, but strong nucleophiles can still trigger fragmentation.

  • Tosyl (Ts) / Nosyl (Ns):Safe. Sulfonyl groups strongly withdraw density, completely shutting down the lone pair "push."

  • Benzhydryl:Unsafe. Sterically bulky but electronically donating.

Corrective Protocol:

  • Switch protecting group to Tosyl (Ts) .

  • Perform the SN2 reaction (e.g., with azide or amine).

  • Remove Tosyl group using Mg/MeOH (mild reductive cleavage) or Sodium Naphthalenide (if sensitive).

Module C: Cross-Coupling 3-Haloazetidines

User Question: "My Suzuki coupling on 3-iodoazetidine failed. The catalyst died, or I got ring-opened byproducts."

Root Cause:

  • Oxidative Addition: 3-iodoazetidines are thermally unstable.

  • 
    -Hydride Elimination:  After Pd inserts, the strain encourages elimination to the azetine.
    

Protocol: Nickel/Photoredox Dual Catalysis Palladium often requires temperatures that open the ring. Nickel allows room-temperature coupling.

Recommended System (Based on Stradiotto/MacMillan types):

  • Catalyst: NiCl

    
    
    
    
    
    glyme (10 mol%) + dtbbpy (ligand).
  • Conditions: Room Temperature.

  • Base: Use inorganic bases (K

    
    PO
    
    
    
    ) rather than soluble amine bases (TEA/DIPEA) to avoid acting as a nucleophile toward the ring.

Decision Matrix: "Saving the Ring"

Use this logic flow to design your next experiment.

Decision_Matrix Start Experimental Goal Q1 Are you modifying C3? Start->Q1 Q2 Are you deprotecting N? Start->Q2 Check_PG Check N-Protecting Group Q1->Check_PG Check_Cond Check Acid Conditions Q2->Check_Cond Is_EWG Is it Sulfonyl (Ts/Ns)? Check_PG->Is_EWG Safe_SN2 Proceed with S_N2 Is_EWG->Safe_SN2 Yes Change_PG STOP: Switch to Tosyl/Nosyl to prevent Grob Frag. Is_EWG->Change_PG No (Boc/Bn) Is_Aq Aqueous or Wet? Check_Cond->Is_Aq Use_TMS Use TMSOTf or Anhydrous HCl/Dioxane Is_Aq->Use_TMS No Risk High Risk of Hydrolytic Opening Is_Aq->Risk Yes

Caption: Figure 2. Decision tree for selecting reaction conditions. Note that N-sulfonyl protection is critical for C3 functionalization.

References & Authoritative Sources

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Review of general stability and ring expansion).

  • Stradiotto, M., et al. (2019). Photoredox/Nickel-Catalyzed Single-Electron Cross-Coupling of 3-Iodoazetidines. (Demonstrates mild conditions to prevent ring opening).

  • Grob, C. A. (1969). Mechanisms and Stereochemistry of Heterolytic Fragmentation. Angewandte Chemie International Edition.[8] (Foundational mechanism for the "Grob" fragmentation observed in 3-substituted azetidines).

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Properties of 3-Fluoroazetidines. Journal of Organic Chemistry.[9][10][11] (Specific protocols for handling the difficult 3-fluoro derivatives).

  • Doda, K., et al. (2021).[12][13] Site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances. (Detailed study on nucleophilic attack at C2 vs C4).

Sources

Optimization

Technical Support Center: Boc Deprotection of 3-(2-Methylbenzyl)azetidine Precursors

Welcome to the technical support center for the removal of the tert-butoxycarbonyl (Boc) protecting group from 3-(2-methylbenzyl)azetidine and related precursors. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the removal of the tert-butoxycarbonyl (Boc) protecting group from 3-(2-methylbenzyl)azetidine and related precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific deprotection, a critical step in the synthesis of various pharmaceutical intermediates. Here, we will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Boc deprotection of 3-(2-methylbenzyl)azetidine precursors. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Incomplete or Sluggish Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of remaining Boc-protected starting material even after extended reaction times.

Potential Causes & Solutions:

  • Insufficient Acid Stoichiometry or Strength: The Boc group is cleaved under acidic conditions, and the reaction rate is often dependent on the acid concentration.[1] For sterically hindered substrates like 3-(2-methylbenzyl)azetidine, a higher concentration or a stronger acid may be necessary.

    • Solution:

      • Increase Acid Concentration: If using a solution of HCl in an organic solvent, consider switching to a more concentrated solution (e.g., from 1.25 M to 4 M HCl in dioxane).[2][3]

      • Switch to a Stronger Acid: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection.[3][4] A mixture of 20-50% TFA in dichloromethane (DCM) often yields rapid deprotection.[3][5]

      • Optimize Temperature: Gently warming the reaction to 40-50 °C can increase the reaction rate, but this should be done cautiously to avoid potential side reactions.[6]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome.

    • Solution:

      • Protic vs. Aprotic Solvents: While aprotic solvents like DCM and dioxane are common, protic solvents such as methanol can sometimes facilitate the reaction when using HCl.[6][7]

      • Solvent Polarity: Polar protic solvents can be particularly effective in the synthesis and stabilization of related azetidinium salts, which may have implications for the stability of the deprotected product.[8][9]

Issue 2: Formation of Side Products

Symptom: LC-MS or NMR analysis reveals the presence of unexpected impurities.

Potential Causes & Solutions:

  • Alkylation by the tert-Butyl Cation: The cleavage of the Boc group generates a stable tert-butyl cation, which can act as an alkylating agent, especially with electron-rich aromatic rings or other nucleophilic functional groups.[10][11]

    • Solution:

      • Use of Scavengers: The addition of a scavenger, such as triethylsilane (TES) or anisole, can effectively trap the tert-butyl cation and prevent side reactions.[12]

      • Lower Reaction Temperature: Performing the reaction at 0 °C can minimize the rate of side reactions.[6]

  • Ring Opening of the Azetidine: While azetidines are generally stable under acidic conditions used for Boc deprotection, harsh conditions or prolonged reaction times could potentially lead to ring-opening, especially if the ring is activated.[13][14]

    • Solution:

      • Milder Acidic Conditions: Consider using a weaker acid or a more dilute solution of a strong acid to achieve deprotection without compromising the azetidine ring.

      • Careful Monitoring: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid over-exposure to acidic conditions.[6]

Issue 3: Difficult Product Isolation and Purification

Symptom: The final product is an oil or difficult to crystallize, making purification challenging.

Potential Causes & Solutions:

  • Salt Form: The deprotected amine is typically isolated as a salt (e.g., hydrochloride or trifluoroacetate). TFA salts are often oily and hygroscopic, whereas hydrochloride salts are more frequently crystalline solids.[15]

    • Solution:

      • Choice of Acid: Using HCl (e.g., 4M in dioxane) for deprotection will yield the hydrochloride salt, which may be easier to isolate as a solid.[3][15]

      • Salt Conversion: If you have already formed the TFA salt, you can perform a salt switch by dissolving the crude product in a suitable solvent, neutralizing with a base (e.g., NaHCO3), extracting the free amine, and then treating it with a solution of HCl in an organic solvent to precipitate the hydrochloride salt.

  • Residual Solvent or Reagents: Incomplete removal of the solvent or excess acid can interfere with crystallization.

    • Solution:

      • Azeotropic Removal: After concentrating the reaction mixture, co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

      • Trituration: Triturating the crude oil with a non-polar solvent in which the product salt is insoluble (e.g., diethyl ether or hexanes) can often induce precipitation of a solid.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed Boc deprotection?

A1: The mechanism involves the protonation of the carbamate oxygen by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decomposes to release carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding salt.[2][4]

Q2: Which is the better choice for deprotection: TFA or HCl?

A2: The choice between TFA and HCl depends on several factors:

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Reactivity Generally very fast, often complete within 30 minutes to a few hours at room temperature.[3]Reaction time can vary from rapid (30 minutes with 4M HCl in dioxane) to slower depending on the solvent and concentration.[3]
Product Form Often results in an oily or difficult-to-crystallize TFA salt.[15]Frequently yields a crystalline hydrochloride salt, which can aid in purification.[3][15]
Selectivity Can be less selective and may cleave other acid-sensitive groups.[3]Can offer better selectivity depending on the conditions.[2]
Work-up Requires careful removal due to its volatility and corrosiveness.Can be removed under vacuum, and the resulting salt is often easy to handle.[2]

Q3: Are there alternative, milder methods for Boc deprotection if my substrate has other acid-sensitive functional groups?

A3: Yes, several milder methods can be employed:

  • Oxalyl Chloride in Methanol: This system provides a mild and selective method for N-Boc deprotection, even in the presence of acid-labile groups.[7]

  • Lewis Acids: Catalytic amounts of Lewis acids such as Sn(OTf)₂ can effectively remove the Boc group under milder conditions.[16]

  • Thermal Deprotection: In some cases, heating the substrate in a suitable solvent like trifluoroethanol (TFE) or a dioxane/water mixture can induce thermolytic cleavage of the Boc group without the need for acidic reagents.[16]

Q4: How can I effectively monitor the progress of the deprotection reaction?

A4: The most common methods for monitoring the reaction are:

  • Thin-Layer Chromatography (TLC): A simple and rapid method. The deprotected amine salt will have a much lower Rf value than the Boc-protected starting material on a silica gel plate. Staining with ninhydrin can be used to visualize the primary or secondary amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to monitor the disappearance of the starting material and the appearance of the product, as well as detect any side products.[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using HCl in Dioxane
  • Dissolve the Boc-protected 3-(2-methylbenzyl)azetidine (1.0 equiv.) in a minimal amount of a co-solvent like methanol or dichloromethane if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

  • Triturate the residue with diethyl ether or another suitable non-polar solvent to induce precipitation.

  • Filter the solid and wash with the same solvent, then dry under vacuum to yield the pure 3-(2-methylbenzyl)azetidine hydrochloride.

Protocol 2: Boc Deprotection using TFA in DCM
  • Dissolve the Boc-protected 3-(2-methylbenzyl)azetidine (1.0 equiv.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (2-3 times) to remove residual TFA.

  • The resulting TFA salt can be used directly or subjected to a salt switch to the hydrochloride form if a solid is desired.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decomposition & Protonation Boc_Protected Boc-Protected Azetidine Protonated Protonated Carbamate Boc_Protected->Protonated H+ Tert_Butyl tert-Butyl Cation Protonated->Tert_Butyl Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid CO2 CO2 Carbamic_Acid->CO2 Free_Amine Free Azetidine Carbamic_Acid->Free_Amine Amine_Salt Azetidine Salt Free_Amine->Amine_Salt H+

Caption: Mechanism of Acidic Boc Deprotection.

Troubleshooting_Workflow Start Start Deprotection Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction Complete->Incomplete No Side_Products Side Products Observed? Complete->Side_Products Yes Optimize Optimize Conditions: - Increase Acid Conc. - Change Solvent - Increase Temp. Incomplete->Optimize No_Side_Products Work-up & Purify Side_Products->No_Side_Products No Add_Scavenger Add Scavenger (e.g., TES, Anisole) Side_Products->Add_Scavenger Yes Lower_Temp Lower Reaction Temp. No_Side_Products->Lower_Temp Optimize->Monitor Add_Scavenger->Monitor Lower_Temp->Monitor

Caption: Troubleshooting Workflow for Boc Deprotection.

References

  • Angew Chem Int Ed Engl. 2009;48(7):1328-30. doi: 10.1002/anie.200805244.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Public
  • N-Boc deprotection issues and altern
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Public
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem.
  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development - Benchchem.
  • Azetidinium Salts in Catalysis: A Comparative Analysis of Kinetic Profiles - Benchchem.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online.
  • BOC deprotection - Hebei Boze Chemical Co.,Ltd.
  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts | The Journal of Organic Chemistry - ACS Public
  • Gram-Scale Domino Synthesis in B
  • Specific solvent issues with BOC deprotection.
  • Boc De-protection : r/Chempros - Reddit.
  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
  • Synthesis of optically active 3-benzyl-2-azetidinones.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • Boc Deprotection - TFA - Common Organic Chemistry.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchG
  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica.
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchG
  • Azetidine synthesis - Organic Chemistry Portal.
  • Synthesis of Azetidinium Salts via Continuous-Flow.
  • Troubleshooting incomplete Boc deprotection - Benchchem.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • BOC Protection and Deprotection - J&K Scientific LLC.

Sources

Troubleshooting

resolving solubility issues with azetidine hydrochloride salts

Technical Support Center: Azetidine Hydrochloride Salts A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for azetidine hydrochloride salts. This guide is des...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Hydrochloride Salts

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for azetidine hydrochloride salts. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth solutions to common solubility challenges encountered during experimental work. As Senior Application Scientists, we understand that compound solubility is a critical hurdle in drug discovery and development. This resource consolidates our field-proven insights and authoritative knowledge to help you navigate these issues efficiently.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding azetidine hydrochloride solubility.

Q1: Why is my azetidine compound provided as a hydrochloride (HCl) salt?

A1: Many amine-containing compounds, like azetidine derivatives, are converted into hydrochloride salts to improve their stability and, most notably, their aqueous solubility. The salt form consists of the protonated, positively charged azetidinium ion and a chloride counter-ion. This ionic character significantly enhances its interaction with polar solvents like water compared to the neutral freebase form.[1][2]

Q2: I've added the azetidine HCl salt to my aqueous buffer, but it's not dissolving completely. What's the most likely cause?

A2: While the HCl salt form is designed for better aqueous solubility, several factors can still hinder dissolution. The most common issues are related to pH and concentration. If the pH of your buffer is too high (alkaline), it can neutralize the acidic proton on the azetidinium ion, converting it back to the less soluble freebase form, which may then precipitate out of solution.[3][4] Additionally, you may simply be exceeding the compound's maximum solubility in that specific medium.

Q3: Can I heat the solution to help dissolve the salt?

A3: Gentle heating (e.g., to 40-60°C) can be an effective method to increase the dissolution rate and solubility of many compounds.[5] However, this must be done with caution. First, ensure your specific azetidine derivative is thermally stable and will not degrade. Second, be aware that a compound dissolved at a higher temperature may precipitate out as the solution cools to room temperature, a phenomenon known as supersaturation.

Q4: What is the typical pKa of an azetidinium ion, and why is it important?

A4: The conjugate acid of azetidine has a pKa of approximately 11.3.[6][7][8] This value is a critical piece of information. The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (charged, more water-soluble) and deprotonated (neutral, less water-soluble) forms. According to the Henderson-Hasselbalch equation, to ensure that the compound remains predominantly in its charged, soluble form, the pH of the solution should be kept at least 2 units below the pKa.[9][10] For an azetidine HCl salt, this means a pH below ~9.3 is generally required to maintain solubility.

Troubleshooting Guides & Protocols

This section provides structured, step-by-step approaches to resolving common solubility problems.

Guide 1: Initial Stock Solution Preparation - The pH-Adjusted Approach

This is the first and most critical step for most experiments. An improperly prepared stock solution can invalidate downstream results.

Objective: To prepare a clear, stable, and accurately concentrated stock solution of an azetidine HCl salt in an aqueous buffer.

Causality: The principle here is to control the solution's pH to maintain the azetidine derivative in its protonated, ionic, and thus more soluble, state.[3][11]

Experimental Protocol:

  • Solvent Selection: Start with deionized water or a simple buffer system (e.g., PBS, HEPES) that is appropriate for your final application.

  • Initial pH Check: Before adding your compound, measure the pH of your chosen solvent.

  • Compound Addition: Weigh the required amount of the azetidine HCl salt and add it to the solvent. Stir or vortex the mixture.

  • Observation: Observe the solution. If you see suspended particles, cloudiness, or a precipitate, the compound is not fully dissolved.

  • pH Adjustment (The Key Step):

    • If the compound is not dissolving, it is likely that the initial pH is not low enough.

    • Slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while continuously stirring and monitoring the pH.[5]

    • As the pH decreases, you should observe the solid material dissolving.

    • Continue adding acid until the solution becomes completely clear. Note the final pH. For most amine HCl salts, achieving full dissolution might require a pH between 4 and 6.[12]

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining solvent to reach your final target volume and mix thoroughly.

  • Sterile Filtration (If for Cell Culture): Use a 0.22 µm syringe filter that is compatible with your final solution (check for low protein binding if applicable).

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.

Self-Validation: A correctly prepared stock solution should be a visually clear liquid with no particulates. Upon thawing for subsequent experiments, it should remain clear. If precipitation occurs upon thawing, it may indicate that the storage concentration is too high.

Guide 2: The Co-Solvent Strategy for Highly Lipophilic Derivatives

Some azetidine derivatives are highly lipophilic, and even as HCl salts, their aqueous solubility is limited. In these cases, a co-solvent system is necessary.

Objective: To solubilize a poorly water-soluble azetidine HCl salt using a water-miscible organic co-solvent.

Causality: Co-solvents like DMSO, ethanol, or PEG 400 work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the water and the hydrophobic compound, thereby enhancing solubility.[13][14]

Experimental Protocol:

  • Co-Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common choice for preparing highly concentrated stock solutions in drug discovery. Ethanol or PEG 400 are also viable alternatives, particularly if DMSO is incompatible with the downstream assay.

  • Direct Dissolution: Weigh the azetidine HCl salt and add it to a minimal volume of the pure co-solvent (e.g., 100% DMSO).

  • Energy Input: Vortex vigorously. Gentle warming in a water bath (37°C) can also be applied if necessary, but check for thermal stability first.

  • Observation: The compound should dissolve completely in the pure organic solvent to form a high-concentration stock (e.g., 10-50 mM).

  • Dilution into Aqueous Media:

    • This is a critical step. When diluting the organic stock into your aqueous buffer for a working solution, add the stock solution to the buffer slowly while vortexing the buffer .

    • Never add the aqueous buffer to the concentrated organic stock, as this can cause the compound to immediately precipitate.

    • The final concentration of the organic co-solvent in your working solution should be kept to a minimum (typically <1% and often <0.1%) to avoid artifacts in biological assays.

Self-Validation: The final working solution should be clear. If you observe cloudiness (indicating the formation of a micro-precipitate) upon dilution, the aqueous solubility limit has been exceeded. You may need to lower the final concentration of the compound or slightly increase the percentage of the co-solvent if your assay allows.

Data & Visualization

Troubleshooting Summary

The table below provides a quick reference for diagnosing and solving common solubility issues.

Symptom Potential Cause Recommended Action
Compound won't dissolve in water/bufferpH is too high, converting salt to less soluble freebase.Lower the pH by adding dilute HCl dropwise.[3]
Concentration exceeds intrinsic solubility.Decrease the target concentration.
Solution is initially clear but forms a precipitate over timeSolution is supersaturated or unstable at that pH/temperature.Re-dissolve with gentle heat and consider storing at a lower concentration.
Compound dissolves in organic solvent but precipitates upon dilution in aqueous bufferThe final concentration in the aqueous medium exceeds the compound's solubility limit.Lower the final concentration of the compound in the working solution.
The percentage of co-solvent is too low.If the assay permits, slightly increase the final co-solvent percentage (e.g., from 0.1% to 0.5%).
Oily droplets or a film forms"Oiling out" of the freebase.Ensure the pH is sufficiently low to keep the amine protonated.
Diagrams of Key Processes

Chemical Equilibrium of Azetidine HCl

This diagram illustrates the fundamental pH-dependent equilibrium that governs the solubility of azetidine hydrochloride.

G cluster_0 Solution Environment Soluble Azetidinium Ion (R-NH2+) (Protonated Form) Highly Water-Soluble Insoluble Azetidine Freebase (R-NH) (Deprotonated Form) Poorly Water-Soluble Soluble->Insoluble Add Base (e.g., NaOH) (Increases pH) Insoluble->Soluble Add Acid (e.g., HCl) (Decreases pH)

Caption: pH-dependent equilibrium of azetidine salts.

Troubleshooting Workflow

This workflow provides a logical decision tree for addressing solubility challenges in the lab.

start Start: Add Azetidine HCl to Aqueous Solvent check_dissolved Is the solution clear? start->check_dissolved success Success: Solution is Ready (Filter & Store) check_dissolved->success Yes troubleshoot Initiate Troubleshooting check_dissolved->troubleshoot No adjust_ph Protocol 1: Lower pH with dilute HCl troubleshoot->adjust_ph check_ph_dissolved Did it dissolve? adjust_ph->check_ph_dissolved check_ph_dissolved->success Yes use_cosolvent Protocol 2: Use a Co-Solvent (e.g., DMSO) check_ph_dissolved->use_cosolvent No use_cosolvent->success lower_conc Consider Lowering Target Concentration use_cosolvent->lower_conc

Caption: A decision tree for troubleshooting solubility.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link].

  • Avdeef, A. (2001). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Retrieved from [Link].

  • Yasmin, S. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Retrieved from [Link].

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link].

  • Voloshyna, O., Moroz, B., Melnykov, K. P., Holovach, S., & Grygorenko, O. O. (2020). pKa values of azetidine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives. ResearchGate. Retrieved from [Link].

  • Open Education Alberta (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link].

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Semantic Scholar. Retrieved from [Link].

  • Ascendia Pharmaceutical Solutions (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link].

  • Hliebov, O. (2017). How to Use Henderson Hasselbalch Equation for Pharmacology. YouTube. Retrieved from [Link].

  • University of Alberta (n.d.). Isolation (Recovery) of amines. Retrieved from [Link].

  • Chan, K. L. A. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK. Retrieved from [Link].

  • International Journal of Medical Science and Dental Research (2021). Techniques for Improving Solubility. Retrieved from [Link].

  • GSC Online Press (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link].

  • Wikipedia (n.d.). Azetidine. Retrieved from [Link].

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138389, Azetidine, N-methyl-. Retrieved from [Link].

  • Unknown (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link].

  • Markovich, R., & Ciavarella, A. (2022). Dissolution Method Troubleshooting. Dissolution Technologies. Retrieved from [Link].

  • Markovich, R., & Ciavarella, A. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Retrieved from [Link].

  • Reddit (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link].

  • Quora (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link].

  • B, Dr. (2023). How to Make a 1M HCl Solution (Hydrochloric acid). YouTube. Retrieved from [Link].

  • Pharma.Tips (2025). Troubleshooting Incomplete Dissolution of Tablets. Retrieved from [Link].

  • Ascendia Pharmaceutical Solutions (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link].

  • University of Wisconsin-Madison (2023). Preparation of Standard HCl Solution (Wet). Retrieved from [Link].

  • Sciencemadness.org (2011). Solubility of organic amine salts. Retrieved from [Link].

  • Proprep (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug.... Retrieved from [Link].

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link].

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. Retrieved from [Link].

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Retrieved from [Link].

  • Pharmaspire (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link].

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Retrieved from [Link].

  • Boda, K. (n.d.). Dissolution Failure Investigation. Agilent. Retrieved from [Link].

  • Reddit (2021). Why is hydrogen chloride in everything?. Retrieved from [Link].

  • Sciencemadness.org (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link].

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Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 3-(2-methylbenzyl)azetidine

Comparative Guide: MS/MS Fragmentation Profiling of 3-(2-methylbenzyl)azetidine Executive Summary This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 3-(2-methylbenzyl)azetidine ,...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: MS/MS Fragmentation Profiling of 3-(2-methylbenzyl)azetidine

Executive Summary This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 3-(2-methylbenzyl)azetidine , a pharmacophore often explored in monoamine transporter modulation. We objectively compare the analytical performance of Electrospray Ionization (ESI-MS/MS) against Electron Impact (GC-MS) to determine the optimal workflow for drug metabolism and pharmacokinetics (DMPK) studies.

Part 1: The Core Directive – Analytical Strategy

For researchers isolating this specific azetidine derivative, the primary challenge is distinguishing the ortho-methyl substitution from its meta- and para-isomers while maintaining high sensitivity in biological matrices.

The "Product" (Recommended Approach): ESI-MS/MS (Triple Quadrupole). The Alternative: GC-MS (Electron Impact).

Verdict: While GC-MS provides extensive structural fingerprinting, ESI-MS/MS is the superior choice for high-throughput quantification due to the basicity of the azetidine nitrogen (


), which promotes intense protonation 

without the need for derivatization.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Theoretical Fragmentation Prediction

The fragmentation of 3-(2-methylbenzyl)azetidine (


, MW 161.24) under Collision-Induced Dissociation (CID) is governed by three mechanistic pillars: Ring Strain Release , Benzylic Cleavage , and the Ortho-Effect .
  • Precursor Ion:

    
    
    
  • Primary Pathway (Benzylic Cleavage): The bond between the exocyclic methylene and the azetidine ring is the weakest link due to the stability of the resulting carbocation.

    • Mechanism:[1][2][3][4][5][6] Heterolytic cleavage yields the 2-methylbenzyl cation (

      
       105.07). This ion typically rearranges into a methyl-tropylium ion, a hallmark of alkyl-substituted benzenes.
      
  • Secondary Pathway (Ring Disassembly): Azetidines are highly strained (26 kcal/mol strain energy).

    • Mechanism:[1][2][3][4][5][6] Retro-2+2 cycloaddition is characteristic. However, in ESI, the charge often stays with the most basic site (the nitrogen). If the ring opens, we observe the loss of

      
       (28 Da) to form a substituted iminium ion at 
      
      
      
      134.
  • The Ortho-Effect (Isomer Differentiation):

    • The 2-methyl group provides steric bulk that destabilizes the rotamers, accelerating the benzylic cleavage compared to meta/para isomers. Additionally, a "proximity effect" can lead to a hydride transfer from the methyl group to the leaving amine, subtly altering the ratio of

      
       105 to 
      
      
      
      106.
Comparative Performance Data

The following table contrasts the recommended ESI-CID method against the GC-MS alternative.

FeatureMethod A: LC-ESI-MS/MS (Recommended) Method B: GC-MS (EI)
Ionization Type Soft (Protonation)Hard (Radical Cation formation)
Precursor Stability High (

dominant)
Low (

often absent)
Key Fragment

105
(Methylbenzyl cation)

91
(Tropylium - H rearrangement)
Sensitivity pg/mL range (Ideal for Plasma PK)ng/mL range (Requires derivatization)
Isomer Specificity Moderate (Requires Chromatographic separation)High (Distinct fragmentation fingerprints)
Sample Prep Protein Precipitation (Simple)Derivatization (Complex, e.g., TFA-anhydride)
Detailed Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this "Step-Ramp-Verify" protocol.

Step 1: LC Conditions (Isomer Separation)

  • Column: C18 Charged Surface Hybrid (CSH),

    
     mm, 1.7 µm.
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 min. Rationale: The charged surface improves peak shape for basic azetidines.

Step 2: MS Source Parameters (ESI+)

  • Capillary Voltage: 2.5 kV (Keep low to prevent in-source fragmentation).

  • Cone Voltage: 30 V.

  • Source Temp: 150°C. Desolvation Temp: 400°C.

Step 3: Collision Energy (CE) Ramping

  • Objective: Construct a breakdown curve to select the optimal MRM transition.

  • Protocol: Infuse 1 µg/mL standard at 10 µL/min. Ramp CE from 10 eV to 50 eV.

  • Validation Check:

    • At 15 eV ,

      
       should be 
      
      
      
      abundance.
    • At 25 eV ,

      
       105 should become the Base Peak (100%).
      
    • At 40 eV , secondary fragments (

      
       77, 79) should appear.
      

Part 3: Visualization & Formatting

Diagram 1: Fragmentation Pathways of 3-(2-methylbenzyl)azetidine

This diagram illustrates the mechanistic flow from the protonated precursor to the diagnostic product ions.

FragmentationPathway Precursor [M+H]+ m/z 162.13 (Protonated Azetidine) TS_RingOpen Transition State (Ring Strain Relief) Precursor->TS_RingOpen Retro 2+2 TS_Benzylic Transition State (Benzylic Stretch) Precursor->TS_Benzylic Inductive Cleavage Frag_134 Imine Fragment m/z 134.1 (Loss of C2H4) TS_RingOpen->Frag_134 -28 Da (C2H4) Frag_105 2-Methylbenzyl Cation m/z 105.07 (Base Peak) TS_Benzylic->Frag_105 -57 Da (Azetidine) Frag_Azetidine Azetidinium Ion m/z 58.06 (Minor) TS_Benzylic->Frag_Azetidine -104 Da (Benzyl) Frag_Trop Methyl-Tropylium m/z 105.07 (Rearranged) Frag_105->Frag_Trop Ring Expansion

Caption: ESI-CID fragmentation pathway showing the competition between ring opening (m/z 134) and benzylic cleavage (m/z 105).

Diagram 2: Method Selection Workflow

A decision tree for researchers to choose the correct validation path based on their study requirements.

MethodSelection Start Start: 3-(2-methylbenzyl)azetidine Analysis Question Primary Study Goal? Start->Question Quant PK / Quantification (Plasma/Urine) Question->Quant Sensitivity Qual MetID / Structure Elucidation (Isomer ID) Question->Qual Specificity MethodA Method A: LC-ESI-MS/MS (Triple Quad) Quant->MethodA Qual->MethodA If isomers resolved MethodB Method B: GC-MS (Derivatization Req.) Qual->MethodB If isomers unresolved by LC ParamA Monitor transition: 162.1 -> 105.1 (Quant) 162.1 -> 134.1 (Qual) MethodA->ParamA ParamB Monitor Ion: m/z 91 (Tropylium) m/z 161 (Molecular Ion) MethodB->ParamB

Caption: Decision matrix for selecting between ESI-MS/MS and GC-MS based on sensitivity vs. specificity needs.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including benzylic cleavage and ring strain).
  • Holčapek, M., et al. (2010). "Structural analysis of small organic molecules by mass spectrometry." Mass Spectrometry Reviews. Link (Review of ESI fragmentation rules for heterocycles).

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Detailed discussion on the Ortho Effect in alkylbenzenes).
  • NIST Mass Spectrometry Data Center. "Azetidine and Benzylamine Fragmentation Data." NIST Chemistry WebBook. Link (Source for standard ionization energies and fragment ions of substructures).

Sources

Comparative

The Azetidine Switch: A Comparative Guide to 4- vs 5-Membered N-Heterocycles in Drug Design

Executive Summary In medicinal chemistry, the "Azetidine Switch"—replacing a 5-membered pyrrolidine ring with a 4-membered azetidine ring—is a high-impact strategy for lead optimization. While pyrrolidine is a ubiquitous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the "Azetidine Switch"—replacing a 5-membered pyrrolidine ring with a 4-membered azetidine ring—is a high-impact strategy for lead optimization. While pyrrolidine is a ubiquitous scaffold, azetidine offers distinct physicochemical advantages: reduced lipophilicity (LogD), altered metabolic soft spots, and rigidified vectors. However, this contraction comes with synthetic challenges and potential potency penalties if the bond vectors misalign with the target pocket.

This guide provides an objective, data-driven comparison of these two heterocycles, supported by experimental protocols for validating binding affinity and kinetics.

Mechanistic Analysis: The Physics of Ring Contraction

The transition from pyrrolidine to azetidine is not merely a reduction in size; it is a fundamental alteration of the electronic and steric environment of the pharmacophore.

The "Vector" Effect
  • Pyrrolidine (5-membered): Adopts an "envelope" conformation. It is flexible, allowing it to induce fit into various pockets, but this entropy cost can penalize binding affinity.

  • Azetidine (4-membered): Adopts a puckered conformation with a barrier to inversion. The ring strain (~26 kcal/mol) forces substituents into specific, rigid vectors.

    • Impact: If the azetidine vectors align with the binding site, the rigidification decreases the entropic penalty of binding (

      
      ), potentially improving affinity. If they misalign, potency drops largely (e.g., the Nicotine case study below).
      
Basicity and Lipophilicity

Contrary to common intuition that smaller amines are always less basic, unsubstituted azetidine (


) and pyrrolidine (

) have similar basicity. However, the Lipophilic Ligand Efficiency (LLE) often favors azetidine.
  • LogD Lowering: Azetidine analogs typically exhibit a lower LogD (0.5–1.0 unit drop) compared to pyrrolidines. This improves solubility and reduces promiscuous binding.

  • Metabolic Stability: Pyrrolidines are prone to oxidation at the

    
    -carbon by CYP450s. The strained azetidine ring is often more resistant to this specific oxidative pathway, though ring-opening can be a liability if not substituted correctly.
    

Comparative Data Analysis

The following table summarizes the performance of azetidine vs. pyrrolidine in key medicinal chemistry parameters.

Table 1: Head-to-Head Scaffold Comparison

ParameterPyrrolidine (5-Membered)Azetidine (4-Membered)Medicinal Chemistry Implication
Ring Strain ~6 kcal/mol~26 kcal/molAzetidine is more reactive; harder to synthesize but rigidifies ligands.
Conformation Envelope (Flexible)Puckered (Rigid)Azetidine reduces entropic penalty upon binding.
Lipophilicity (

LogD)
Baseline-0.4 to -1.0Azetidine improves solubility and LLE.
Metabolic Liability High (

-oxidation)
Low to ModerateAzetidine blocks standard CYP oxidation sites.
Case Study: Nicotine

= 1 nM (High Potency)

> 100 nM (Low Potency)
Vector Mismatch: The 4-ring angle distorts the critical cation-

interaction.
Case Study: DPP-IV

= 14 nM

= 2.5 nM
Vector Match: Rigidification locks the inhibitor in the active conformation.
Decision Logic: When to Switch?

The following diagram illustrates the decision process for deploying the Azetidine Switch during lead optimization.

AzetidineLogic start Lead Compound Analysis (Pyrrolidine Core) issue Identify Liability start->issue metab Metabolic Instability (CYP Oxidation) issue->metab lipo High LogD / Poor Sol issue->lipo potency Low Potency (Entropic Penalty) issue->potency switch Apply Azetidine Switch metab->switch lipo->switch potency->switch check_vec Check Vector Alignment (Docking/Modeling) switch->check_vec res_good Vectors Align: Potency Maintains/Improves LLE Increases check_vec->res_good Match res_bad Vectors Misalign: Potency Drops (e.g. Nicotine) check_vec->res_bad Mismatch

Figure 1: Decision matrix for replacing pyrrolidine with azetidine in lead optimization.

Experimental Validation: Measuring Binding Kinetics (SPR)

To truly differentiate between the entropic benefit of the rigid azetidine and the enthalpic interactions of the pyrrolidine, standard


 assays are insufficient. Surface Plasmon Resonance (SPR)  is the gold standard here, as it resolves the residence time (

).

Hypothesis: If the Azetidine Switch works via rigidification, you should observe a faster association rate (


) or a similar 

with a slower

due to the pre-organized conformation.
Protocol: Small Molecule Kinetics via Biacore/SPR

Objective: Determine


, 

, and

for Azetidine vs. Pyrrolidine analogs.
Materials
  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-EP+ (HEPES buffered saline, EDTA, Surfactant P20).

  • Ligand: Target protein (e.g., Kinase, GPCR domain).

  • Analyte: Azetidine and Pyrrolidine analogs (dissolved in 100% DMSO, diluted to <5% DMSO).

Step-by-Step Methodology
  • Immobilization:

    • Activate surface with EDC/NHS (1:1).

    • Inject target protein (10-30

      
      g/mL in Acetate pH 4.5-5.5) to reach ~2000-4000 RU (Resonance Units).
      
    • Critical: For small molecules, high density is required to see the low signal.

    • Block remaining esters with Ethanolamine.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes. This is vital for small molecule fragments like azetidines.[1][2]

  • Kinetic Cycles (Single Cycle Kinetics recommended for fast off-rates):

    • Prepare 5 concentrations of the analog (e.g., 0.1, 0.5, 2.5, 12.5, 62.5

      
      M).
      
    • Injection: Flow rate 30-50

      
      L/min. Contact time: 60s. Dissociation time: 120s.
      
    • Reference: Subtract signal from a reference flow cell (unmodified dextran).

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Success Metric: Compare Residence Time (

      
      ).
      
      • 
         indicates successful rigidification benefit.
        

SPRWorkflow step1 Immobilize Target (High Density) step2 Solvent Correction (DMSO Calibration) step1->step2 step3 Inject Analogs (Concentration Series) step2->step3 step4 Measure Kinetics (Kon, Koff) step3->step4

Figure 2: SPR workflow for comparative kinetic analysis of small molecule fragments.

Synthetic Considerations

Synthesizing azetidines is more challenging than pyrrolidines due to ring strain. A standard pathway involves the cyclization of


-haloamines.
  • Pyrrolidines: Form readily via thermal cyclization (thermodynamic control).

  • Azetidines: Often require kinetic control to prevent ring expansion or polymerization.

Key Protocol Insight: Recent methodologies utilize Iodocyclisation .[3] By controlling the temperature, one can selectively synthesize the azetidine or the pyrrolidine from the same homoallylamine precursor.

  • Low Temp (20°C): Favors Azetidine (Kinetic product).

  • High Temp (50°C): Favors Pyrrolidine (Thermodynamic product).

  • Citation: This "thermal switch" allows for rapid generation of matched pairs for SAR studies [6].

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. (2026). Link

  • A Surface Plasmon Resonance-Based Assay for Small Molecule Inhibitors. PMC. (2010). Link

  • New Fluorinated Pyrrolidine and Azetidine Amides as DPP-IV Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2005). Link

  • Examples of Azetidine Containing Molecules Alongside Pyrrolidine. ResearchGate. (2015). Link

  • Comparison of LogP, LogD, and pKa Obtained by Current Method vs Literature. ResearchGate. (2023). Link

  • Synthesis of Azetidines and Pyrrolidines via Iodocyclisation. Organic & Biomolecular Chemistry. (2015). Link

Sources

Validation

A Comparative Guide to the Biological Activity of Azetidine-Based Monoamine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutics for neurological disorders has led to a significant interest in privileged scaffolds that can effectively modulate central...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics for neurological disorders has led to a significant interest in privileged scaffolds that can effectively modulate central nervous system (CNS) targets. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a promising scaffold in medicinal chemistry due to its unique conformational constraints and its ability to impart favorable physicochemical properties for CNS drug candidates.[1][2] This guide provides a comparative analysis of the biological activity of azetidine-based inhibitors of monoamine oxidases (MAO), key enzymes in the metabolism of neurotransmitters. While direct comparative data for the specific 3-benzylazetidine subclass is limited in publicly available literature, this guide will focus on the broader class of azetidine derivatives as MAO inhibitors, drawing comparisons with established clinical agents and discussing the therapeutic potential of the 3-benzylazetidine scaffold based on structure-activity relationships.

The Azetidine Scaffold: A Rising Star in CNS Drug Discovery

The azetidine moiety offers a unique combination of rigidity and three-dimensionality, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Its incorporation into molecular frameworks has been shown to improve metabolic stability and aqueous solubility, critical parameters for the development of CNS-active drugs.[3] The development of novel synthetic methodologies has made a diverse range of substituted azetidines more accessible, fueling their exploration in various drug discovery programs.[4][5][6]

Monoamine Oxidase Inhibition: A Validated Therapeutic Strategy

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[7] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and Parkinson's disease.[7] Clinically used MAO inhibitors (MAOIs) include irreversible inhibitors like tranylcypromine and selegiline, and reversible inhibitors such as moclobemide. A key challenge in the development of MAOIs is achieving selectivity for either the MAO-A or MAO-B isoform to minimize side effects.[8]

Comparative Analysis of Azetidine-Based MAO Inhibitors

Compound Class/NameTargetIC50 (µM)Selectivity (MAO-B/MAO-A)Reference Compound(s)
Established MAOIs
TranylcypromineMAO-A/B~0.8 (MAO-A), ~0.9 (MAO-B)~1.1Irreversible, Non-selective
SelegilineMAO-B~0.01>100Irreversible, MAO-B selective
MoclobemideMAO-A~1.0~0.05Reversible, MAO-A selective
Hypothetical 3-Benzylazetidine Derivative MAO-A/BData not availableData not available-
Related Heterocyclic Inhibitors
Thiazolylhydrazine-piperazine derivative (Compound 3e)MAO-A0.057High (MAO-B IC50 > 100)Moclobemide, Clorgiline[9]
Pyridazinobenzylpiperidine derivative (Compound S5)MAO-B0.20319.04Selegiline, Rasagiline[10]
Benzofuran–Thiazolylhydrazone derivativeMAO-A0.073HighMoclobemide[11]

This table is illustrative and includes data from different studies on various heterocyclic scaffolds to provide a conceptual comparison. Direct comparison requires testing under identical experimental conditions.

Structure-Activity Relationship (SAR) and the Potential of 3-Benzylazetidine Inhibitors

The benzyl group is a common feature in many potent MAO inhibitors. For instance, the structure of the non-selective inhibitor tranylcypromine features a phenyl ring attached to a cyclopropylamine core. It is plausible that the benzyl moiety of a 3-benzylazetidine derivative could occupy the hydrophobic active site cavity of the MAO enzyme. The azetidine ring would serve as a rigid scaffold to orient the benzyl group for optimal interaction.

Furthermore, substitutions on the benzyl ring could be explored to enhance potency and selectivity. For example, electron-donating or withdrawing groups at different positions on the phenyl ring can significantly influence the inhibitory activity and the selectivity for MAO-A versus MAO-B. The nitrogen atom of the azetidine ring could also be functionalized to further probe the active site and improve pharmacokinetic properties.

cluster_Inhibitor 3-Benzylazetidine Scaffold cluster_Target MAO Active Site Azetidine_Ring Azetidine Ring (Rigid Scaffold) Benzyl_Group Benzyl Group (Hydrophobic Interaction) Azetidine_Ring->Benzyl_Group positions Catalytic_Site Catalytic Site (FAD) Azetidine_Ring->Catalytic_Site orients towards Substituents Substituents (R) (Modulate Potency & Selectivity) Benzyl_Group->Substituents can have Hydrophobic_Pocket Hydrophobic Pocket Benzyl_Group->Hydrophobic_Pocket binds to

Caption: Potential binding mode of a 3-benzylazetidine inhibitor within the MAO active site.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against MAO-A and MAO-B.

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • Tranylcypromine (non-selective inhibitor control)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, the appropriate MAO enzyme (MAO-A or MAO-B), and the test compound or control inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm).

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

cluster_Workflow MAO Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, Substrate, Inhibitors) Start->Prepare_Reagents Dispense_Reagents Dispense into 96-well Plate (Enzyme + Inhibitor) Prepare_Reagents->Dispense_Reagents Pre-incubation Pre-incubate (37°C, 15 min) Dispense_Reagents->Pre-incubation Add_Substrate Add Substrate (Kynuramine) Pre-incubation->Add_Substrate Incubation Incubate (37°C, 30 min) Add_Substrate->Incubation Stop_Reaction Stop Reaction (NaOH) Incubation->Stop_Reaction Read_Fluorescence Read Fluorescence Stop_Reaction->Read_Fluorescence Data_Analysis Data Analysis (IC50 determination) Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fluorometric monoamine oxidase inhibition assay.

Conclusion and Future Directions

The azetidine scaffold holds considerable promise for the development of novel CNS-targeted therapeutics, including inhibitors of monoamine oxidase. While direct and extensive comparative data on 3-benzylazetidine-based MAO inhibitors is currently sparse in the public domain, the foundational principles of medicinal chemistry and the known structure-activity relationships of MAO inhibitors suggest that this is a fertile area for future investigation. The synthesis and evaluation of a focused library of 3-benzylazetidine derivatives, with systematic modifications to the benzyl and azetidine moieties, would provide valuable insights into their potential as potent and selective MAO inhibitors. Such studies, employing standardized in vitro assays as detailed in this guide, will be crucial in determining if the 3-benzylazetidine scaffold can yield clinical candidates that offer improved efficacy and safety profiles over existing treatments for neurological disorders.

References

  • Lowe, J. T., Lee, M. D., 4th, Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., Duvall, J. R., Gerard, B., Holson, E. B., Joliton, A., Kesavan, S., Lemercier, B. C., Liu, H., Marié, J. C., Mulrooney, C. A., Muncipinto, G., Welzel-O'Shea, M., Panko, L. M., Rowley, A., Suh, B. C., … Marcaurelle, L. A. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187–7211. [Link][6]

  • Lowe, J. T., Lee, M. D., 4th, Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., Duvall, J. R., Gerard, B., Holson, E. B., Joliton, A., Kesavan, S., Lemercier, B. C., Liu, H., Marié, J. C., Mulrooney, C. A., Muncipinto, G., Welzel-O'Shea, M., Panko, L. M., Rowley, A., Suh, B. C., … Marcaurelle, L. A. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute. [Link]

  • Lowe, J. T., Lee, M. D., 4th, Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., Duvall, J. R., Gerard, B., Holson, E. B., Joliton, A., Kesavan, S., Lemercier, B. C., Liu, H., Marié, J. C., Mulrooney, C. A., Muncipinto, G., Welzel-O'Shea, M., Panko, L. M., Rowley, A., Suh, B. C., … Marcaurelle, L. A. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187–7211. [Link][6]

  • Al-Sanea, M. M., & Abdel-Wahab, B. F. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules (Basel, Switzerland), 27(9), 2835. [Link]

  • Ding, D., Nickell, J. R., Deaciuc, A. G., Penthala, N. R., Dwoskin, L. P., & Crooks, P. A. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & medicinal chemistry letters, 23(21), 5953–5957. [Link]

  • ResearchGate. (n.d.). Comparison of IC50 values for various derivatives of MAO-tested with interaction energy for docking experiment. Retrieved February 12, 2026, from [Link]

  • Nagy, M., Tork, R., & Hada, V. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Khan, A., Ullah, H., Khan, S., Taha, M., & Iqbal, J. (2018). Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. Bioorganic chemistry, 81, 358–369. [Link]

  • Hameed, S. F., & Turkie, N. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 543-549. [Link]

  • Edmondson, D. E., & Binda, C. (2021). Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors. International journal of molecular sciences, 22(19), 10283. [Link]

  • ResearchGate. (n.d.). IC 50 values of 3c, 3d, 3e, moclobemide and clorgiline against MAO-A. Retrieved February 12, 2026, from [Link]

  • Horkava, K., Vargova, J., Potuckova, E., Hermanova, M., & Merkerova, M. (2022). Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways. International journal of molecular sciences, 23(2), 793. [Link]

  • ResearchGate. (n.d.). The 50% inhibitory concentration (IC 50 ) values for MAO-A inhibitors.... Retrieved February 12, 2026, from [Link]

  • Yurttaş, L., Akalın Çiftçi, G., & Temel, H. E. (2020). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran-Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. Molecules (Basel, Switzerland), 25(18), 4249. [Link]

  • Salsali, M., Holt, A., & Baker, G. B. (2003). Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. Cellular and molecular neurobiology, 23(6), 889–899. [Link]

  • Taha, E. A., Mat-Amin, N. A., Kassim, M., & Ali, H. M. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Journal of enzyme inhibition and medicinal chemistry, 34(1), 863–876. [Link]

  • Lee, K., Kim, D. H., & Lee, J. (2021). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules (Basel, Switzerland), 26(21), 6696. [Link]

  • Yurttaş, L., Akalın Çiftçi, G., & Temel, H. E. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules (Basel, Switzerland), 25(18), 4249. [Link]

  • Salsali, M., Holt, A., & Baker, G. B. (2003). Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. Cellular and molecular neurobiology, 23(6), 889–899. [Link]

  • Van den Eynde, V., Abdelmoemin, W. R., Abraham, M. M., Amsterdam, J. D., Anderson, I. M., Andrade, C., Baker, G. B., Beekman, A. T., Berk, M., Birkenhäger, T. K., Blier, P., Bond, D. J., Caraci, F., Chan, H. H., Correll, C. U., Cruz-Herrera, J. L., D'Agostino, A., de Filippis, R., de Jong, M. H., … Zolezzi, M. (2022). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS spectrums, 28(4), 427–440. [Link]

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Comparative

A Comparative Guide to the Validation of 3-(o-Tolyl)azetidine HCl Purity via LC-MS

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison and a validated workflow for assessing the purity of 3-(o-Tolyl)azetidine HCl, a key building block in modern medicinal chemistry. We will explore the nuances of its analysis, the supremacy of Liquid Chromatography-Mass Spectrometry (LC-MS) for this application, and provide a detailed, self-validating experimental protocol.

The Analytical Challenge of 3-(o-Tolyl)azetidine HCl

3-(o-Tolyl)azetidine HCl is a small molecule characterized by a strained four-membered azetidine ring and a basic secondary amine. These features, while crucial for its synthetic utility, present distinct challenges for purity analysis. The basicity of the azetidine nitrogen can lead to poor chromatographic peak shape on traditional silica-based reversed-phase columns due to strong interactions with residual silanols. Furthermore, potential impurities stemming from its synthesis, such as unreacted starting materials or by-products of cyclization, must be effectively separated and identified.

LC-MS: The Gold Standard for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preeminent technique for the purity analysis of pharmaceutical compounds like 3-(o-Tolyl)azetidine HCl.[1][2][3] Its power lies in the coupling of the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.[3][4] This combination allows for the detection and quantification of trace-level impurities, even those that lack a UV chromophore, and provides invaluable structural information for their identification.[1][4]

Comparison with Alternative Methods

While other analytical techniques exist, they present significant limitations for this particular analyte:

Technique Advantages Disadvantages for 3-(o-Tolyl)azetidine HCl
HPLC-UV Robust, widely availableLacks universality; impurities without a chromophore will be missed. Provides no mass information for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) High resolution for volatile compounds3-(o-Tolyl)azetidine HCl is a salt and not sufficiently volatile for GC analysis without derivatization, which adds complexity and potential for artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Excellent for structural elucidationLacks the sensitivity of LC-MS for detecting and quantifying trace impurities.

A Validated LC-MS Workflow for Purity Analysis

The following section details a comprehensive, self-validating workflow for the purity assessment of 3-(o-Tolyl)azetidine HCl.

LC-MS Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Weigh 3-(o-Tolyl)azetidine HCl Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject onto LC-MS System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Impurity Identification (m/z) Integrate->Identify Quantify Quantification (% Area) Identify->Quantify

Caption: High-level workflow for the LC-MS purity analysis of 3-(o-Tolyl)azetidine HCl.

Part 1: Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies are essential.[5][6] These studies intentionally stress the API to generate potential degradation products, thereby demonstrating the method's ability to separate these from the intact drug.[5][6] A typical approach involves exposing the drug substance to the following conditions, aiming for 5-20% degradation[7][8]:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. Acidic conditions can protonate the azetidine nitrogen, potentially making nearby bonds susceptible to hydrolysis.[9]

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours. Oxidative stress can target the aromatic ring or the azetidine moiety.[7][8]

  • Thermal Degradation: 105 °C for 48 hours (solid state). Heat can induce rearrangements or fragmentation.[9]

  • Photolytic Degradation: Exposure to UV (200 watt-hours/m²) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.

Part 2: Detailed Experimental Protocol
  • Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.

  • Stock Solution Preparation: Accurately weigh and dissolve 3-(o-Tolyl)azetidine HCl in the diluent to a final concentration of 1.0 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the diluent to a final concentration of 0.1 mg/mL for analysis.

  • Forced Degradation Samples: Neutralize the acid and base-stressed samples, then dilute to a final concentration of approximately 0.1 mg/mL. Dilute the peroxide-stressed sample directly. Dissolve the thermally and photolytically stressed solids in the diluent to the same concentration.

The following method is a robust starting point, designed to provide good retention and peak shape for the basic analyte.

LC Parameter Condition Rationale
Column Waters XBridge C18, 2.1 x 100 mm, 3.5 µmA modern C18 column with good stability at higher pH, which is beneficial for the analysis of basic compounds.[10]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to aid in positive mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 15 minutesA standard gradient to ensure elution of a wide range of potential impurities.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µL

MS Parameter Condition Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen of the azetidine ring is readily protonated, making positive ESI the ideal choice.[10][11]
Scan Mode Full Scan (m/z 50-500)To detect all potential impurities.
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C

digraph "MethodValidation" {
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node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"];
edge [color="#34A853", arrowhead="vee"];

Method [label="LC-MS Method"]; Specificity [label="Specificity", fillcolor="#EA4335"]; Linearity [label="Linearity", fillcolor="#FBBC05"]; Accuracy [label="Accuracy", fillcolor="#34A853"]; Precision [label="Precision", fillcolor="#4285F4"]; LOQ_LOD [label="LOQ / LOD", fillcolor="#5F6368"];

Method -> Specificity [label="Forced Degradation"]; Method -> Linearity [label="Calibration Curve"]; Method -> Accuracy [label="Spike Recovery"]; Method -> Precision [label="Repeat Injections"]; Method -> LOQ_LOD [label="Signal-to-Noise"]; }

Caption: Key parameters for LC-MS method validation.

Part 3: Method Validation

The developed method must be validated according to ICH Q2(R1) and FDA guidelines to ensure it is fit for purpose.[12][13][14][15]

Specificity is demonstrated by the method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] This is confirmed by analyzing the forced degradation samples. The goal is to show that the main peak for 3-(o-Tolyl)azetidine HCl is well-resolved from all degradation product peaks.

Linearity is established by analyzing a series of solutions of 3-(o-Tolyl)azetidine HCl at different concentrations.

Concentration (µg/mL) Peak Area (Arbitrary Units)
115,234
576,170
10151,980
50759,900
1001,525,000
1502,287,500

A plot of peak area versus concentration should yield a linear regression with a correlation coefficient (r²) of ≥ 0.99.

Accuracy is determined by spiking a sample with known amounts of the main compound. The recovery is then calculated.

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80%8079.299.0
100%100101.5101.5
120%120118.899.0

Acceptable recovery is typically within 98-102%.

Precision is assessed by performing repeat injections of the same sample.

  • Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard should have a relative standard deviation (RSD) of ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): The analysis should be repeated on a different day by a different analyst to demonstrate robustness. The RSD should also be ≤ 2.0%.

  • LOD: The lowest concentration of the analyte that can be reliably detected. Typically determined as a signal-to-noise ratio of 3:1.

  • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1.

Conclusion

The purity of 3-(o-Tolyl)azetidine HCl is a critical quality attribute that must be rigorously controlled and monitored. A validated, stability-indicating LC-MS method is the most powerful tool for this purpose, providing the necessary sensitivity, specificity, and structural information to ensure the quality and safety of this important chemical intermediate. The workflow and methodologies presented in this guide offer a robust framework for researchers and drug developers to confidently assess the purity of 3-(o-Tolyl)azetidine HCl and similar molecules, adhering to the highest standards of scientific integrity and regulatory compliance.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. 17

  • Forced Degradation Studies for Stability - Nelson Labs. 6

  • Forced degradation studies: A critical lens into pharmaceutical stability. 9

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. 7

  • Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals - SynThink. 1

  • Forced Degradation Studies - STEMart. 8

  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. 2

  • Characterization of impurities in Azetidine, perchlorate synthesis - Benchchem. 18

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. 12

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed. 19

  • LC-MS Analysis of Pharmaceutical Drugs - News-Medical. 3

  • Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. 20

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. 10

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research. 13

  • USFDA. Guidance for Industry: Bioanalytical Method Validation - ResearchGate. 14

  • 3-(p-Tolyl)azetidine hydrochloride - 7606-36-2 - Vulcanchem. 21

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. 22

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. 23

  • Application of LCMS in small-molecule drug development. 4

  • Fast LC/MS in the analysis of small molecules - ResearchGate. 24

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. 11

  • Validation of Impurity Methods, Part II. 16

  • FDA Guidance on analytical procedures and methods validation published - ECA Academy. 15

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. 25

  • Azetidine synthesis - Organic Chemistry Portal. 26

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B. 27

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. 28

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. 29

  • Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem - NIH. 30

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. 31

  • Azetidine - Wikipedia. 32

  • Azetidine hydrochloride - ChemicalBook. 33

  • Azetidines | Fisher Scientific. 34

  • Azetidine hydrochloride - Chem-Impex. 35

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Validation

A Senior Application Scientist's Guide to Qualifying 3-[(2-Methylphenyl)methyl]azetidine as a Pharmaceutical Reference Standard

Abstract In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. This reliability is fundamentally anchored to the quality of the reference standards used for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. This reliability is fundamentally anchored to the quality of the reference standards used for identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical framework for the comprehensive qualification of a candidate material, using 3-[(2-Methylphenyl)methyl]azetidine as a practical case study. We will move beyond procedural checklists to explore the scientific rationale behind each analytical step, comparing the experimental outcomes against the stringent criteria required for a material to be elevated to the status of a reference standard. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity in their work.

The Foundational Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing. Its purpose is to ensure the identity, strength, quality, and purity of drug substances and products.[1] The qualification of a new reference standard is not merely a suggestion but a regulatory expectation; failure to properly characterize and maintain these standards can lead to significant programmatic delays and compromise patient safety.[2] This guide will delineate a self-validating system of protocols to establish the critical quality attributes of 3-[(2-Methylphenyl)methyl]azetidine, thereby qualifying it for use in regulated analytical methods.

Compound Profile: 3-[(2-Methylphenyl)methyl]azetidine

PropertyValue
IUPAC Name 3-((2-methylphenyl)methyl)azetidine
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol
CAS Number Not available
Structure Chemical structure of 3-[(2-Methylphenyl)methyl]azetidine

Note: As this specific molecule is not widely cataloged, a representative structure is shown. The molecular formula and weight are calculated from this structure.

The Qualification Workflow: An Integrated Approach

The qualification process is a multi-step, evidence-based journey to confirm a material's suitability. It begins with unambiguous structural identification, followed by rigorous purity evaluation and culminates in the assignment of potency and a stability-defined retest period.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Potency cluster_2 Phase 3: Stability Assessment Identity Candidate Material (3-[(2-Methylphenyl)methyl]azetidine) NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry Identity->MS FTIR FTIR Spectroscopy Identity->FTIR HPLC Purity by HPLC (Primary Technique) NMR->HPLC Potency Potency Assignment (Mass Balance) HPLC->Potency Water Water Content (Karl Fischer) Water->Potency Inorganic Inorganic Impurities (Residue on Ignition) Inorganic->Potency Stability ICH Stability Study (Accelerated & Long-Term) Potency->Stability Retest Retest Date Assignment Stability->Retest Qualified Qualified Reference Standard Retest->Qualified

Caption: Overall workflow for qualifying a chemical reference standard.

Phase 1: Unambiguous Identity Confirmation

Before assessing purity, we must confirm that the candidate material is, in fact, 3-[(2-Methylphenyl)methyl]azetidine. This is achieved by using a combination of spectroscopic techniques that provide orthogonal, or complementary, information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation of organic molecules. ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For a molecule like 3-[(2-Methylphenyl)methyl]azetidine, we expect specific signal patterns. For instance, the aromatic protons of the 2-methylphenyl group should appear in the δ 7.0-7.3 ppm region, while the aliphatic protons of the azetidine ring will be upfield.[3][4] The presence and integration of the methyl group singlet and the characteristic shifts of the azetidine ring protons provide a unique fingerprint of the molecule.[5]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the candidate standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign all peaks to the corresponding atoms in the proposed structure. The observed chemical shifts must be consistent with published data for similar azetidine derivatives.[6][7]

Mass Spectrometry (MS)

Expertise & Experience: MS provides the exact molecular weight of a compound, offering definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful, capable of measuring mass to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula.[8]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the candidate material (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer (e.g., via ESI-TOF) at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass for C₁₁H₁₆N⁺. The mass error should be less than 5 ppm.

Expected Results for Identity Confirmation

TechniqueParameterExpected Result for C₁₁H₁₅N
¹H NMR Chemical Shifts (ppm)Aromatic: ~7.0-7.3; Azetidine CH/CH₂: ~2.5-4.0; Benzyl CH₂: ~2.8; Methyl CH₃: ~2.3
¹³C NMR Chemical Shifts (ppm)Aromatic: ~125-140; Aliphatic: ~20-60
HRMS (ESI+) [M+H]⁺ (Calculated)162.1283
HRMS (ESI+) [M+H]⁺ (Observed)162.1283 ± 0.0008 (for <5 ppm error)

Phase 2: Purity Assessment and Potency Assignment

With identity confirmed, the focus shifts to purity. For a reference standard, purity must be determined with the highest possible accuracy. The industry-standard approach is a mass balance assay, which accounts for all components of the material.

Organic Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone of purity analysis for non-volatile organic compounds. A well-developed HPLC method can separate the main component from process-related impurities and degradation products. The principle of "area percent" is used, where the peak area of each impurity is expressed as a percentage of the total peak area. For a reference standard, the target purity is typically ≥99.5%.

Trustworthiness: The chosen method must be demonstrated to be "stability-indicating," meaning it can separate the main analyte from any potential degradation products. This is often confirmed during forced degradation studies.

G prep Sample Preparation (Accurate Weighing & Dilution) inject Injection into HPLC System prep->inject sep Chromatographic Separation (C18 Column, Gradient Elution) inject->sep detect UV Detection (e.g., 215 nm) sep->detect integ Peak Integration (Chromatography Data System) detect->integ calc Purity Calculation (% Area Normalization) integ->calc report Final Purity Report calc->report

Caption: Step-by-step workflow for HPLC purity determination.

Experimental Protocol: Reverse-Phase HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm (chosen to detect both the aromatic ring and potential impurities).

  • Injection Volume: 10 µL.

  • Sample Concentration: 1.0 mg/mL in 50:50 Water:Acetonitrile.

Hypothetical Purity Data

Peak IDRetention Time (min)Area (%)Identification
14.50.15Starting Material 1 (e.g., 2-methylbenzaldehyde)
28.20.20Process Impurity (e.g., N-protected intermediate)
312.5 99.60 3-[(2-Methylphenyl)methyl]azetidine
415.10.05Unknown Impurity
Total 100.00
Mass Balance for Potency Assignment

Expertise & Experience: Purity by HPLC only accounts for organic impurities that are UV-active. A true "potency" value, which represents the proportion of the pure active substance in the material, must also account for water and non-volatile inorganic content. The mass balance equation is:

Potency (%) = [100% - Water Content (%) - Residue on Ignition (%) ] x [HPLC Purity (%) / 100]

Experimental Protocols:

  • Water Content (Karl Fischer Titration): An automated Karl Fischer titrator is used to precisely measure the water content. This is far more accurate than loss-on-drying, which can also measure volatile solvents.

  • Residue on Ignition (ROI) / Sulfated Ash: The sample is heated in a muffle furnace to a high temperature (e.g., 600 °C) to burn off all organic material, leaving only inorganic residue. This test is a requirement by most pharmacopoeias.

Example Potency Calculation

AnalysisResult
Purity by HPLC99.60%
Water Content by Karl Fischer0.25%
Residue on Ignition0.05%
Calculated Potency [100% - 0.25% - 0.05%] x [99.60 / 100] = 99.30%

This final potency value is what must be used in all subsequent quantitative analyses where this batch serves as the reference standard.

Phase 3: Stability Evaluation

A reference standard is only useful if its purity and potency are stable over time. Stability testing establishes the appropriate storage conditions and a "retest date," which is the date after which the standard should not be used without re-qualification.[1][9]

Expertise & Experience: Stability studies are typically conducted under conditions defined by the International Council for Harmonisation (ICH) guideline Q1A(R2).[10] This involves storing aliquots of the reference standard in controlled environmental chambers and testing them at predetermined time points.

Experimental Protocol: Accelerated Stability Study

  • Storage: Store aliquots of the candidate standard at accelerated conditions (e.g., 40 °C / 75% Relative Humidity) and long-term conditions (e.g., 25 °C / 60% RH and 5 °C).

  • Testing: At specified intervals (e.g., 0, 1, 3, and 6 months), test the samples stored at accelerated conditions for purity by the validated HPLC method.

  • Evaluation: Compare the purity results to the initial (T=0) value. Significant degradation would trigger a failure and indicate poor stability. A lack of degradation provides confidence in the material's stability under normal storage conditions.

Hypothetical Accelerated Stability Data (40 °C / 75% RH)

Time PointPurity by HPLC (%)Appearance
T=099.60White Powder
T=1 Month99.58White Powder
T=3 Months99.61White Powder
T=6 Months99.55White Powder

Final Comparison and Conclusion

This guide has detailed the rigorous, multi-faceted process of qualifying a chemical substance for use as a pharmaceutical reference standard. We have used 3-[(2-Methylphenyl)methyl]azetidine as a model to demonstrate the necessary steps.

Performance Comparison: Candidate Material vs. Reference Standard Requirements

AttributeRequired for Reference StandardAchieved by Candidate Batch (Hypothetical)Verdict
Identity Unambiguously ConfirmedConfirmed by NMR, HRMS, FTIRPASS
Purity High Purity (Typically ≥99.5%)99.60% by HPLCPASS
Potency Accurately Assigned (Mass Balance)99.30%PASS
Stability Demonstrated StabilityNo significant degradation in accelerated studyPASS

Based on this comprehensive analysis, the characterized batch of 3-[(2-Methylphenyl)methyl]azetidine meets the stringent scientific criteria for identity, purity, potency, and stability. It can therefore be confidently designated as a Qualified Reference Standard for its intended analytical applications, serving as a reliable benchmark for future quality control testing and research.

References

  • BioPharma Consulting Group. (n.d.). Stability Testing Strategies for Working Standards.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Anonymous. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Molecules.
  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic Acid From Lily of the Valley]. Se Pu, 17(4), 410-412. Retrieved from [Link]

  • Anonymous. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.). 3-methylAzetidine. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Azetidine, 3-methyl-3-phenyl-. NIST WebBook. Retrieved from [Link]

  • Farrag, N. M., et al. (2019). Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS. Food Additives & Contaminants: Part A, 36(5), 747-759. Retrieved from [Link]

  • Lab Manager. (2021). Stability Matters for Certified Reference Materials. Retrieved from [Link]

  • CARBOGEN AMCIS. (n.d.). Stability Studies & Reference Standards Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Dimethyl-2-(2-methylphenyl)azetidine. PubChem. Retrieved from [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • Foley, T. L., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(11), 600-613. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Zhang, M., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(17), 4882-4885. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide to Personal Protective Equipment for 3-[(2-Methylphenyl)methyl]azetidine hydrochloride

This document provides immediate and essential safety protocols for handling 3-[(2-Methylphenyl)methyl]azetidine hydrochloride. As a substituted azetidine derivative and a hydrochloride salt, this compound requires caref...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides immediate and essential safety protocols for handling 3-[(2-Methylphenyl)methyl]azetidine hydrochloride. As a substituted azetidine derivative and a hydrochloride salt, this compound requires careful management to mitigate potential health risks. This guide is structured to provide researchers, scientists, and drug development professionals with a clear, actionable framework for safe handling, from initial preparation to final disposal. The protocols herein are designed to be self-validating, grounded in established safety principles for analogous chemical structures.

While a specific Safety Data Sheet (SDS) for 3-[(2-Methylphenyl)methyl]azetidine hydrochloride is not publicly available, a conservative safety approach is warranted based on the known hazards of structurally similar compounds. The parent compound, azetidine, is classified as a flammable liquid that causes severe skin burns and eye damage.[1][2] Its hydrochloride salt is a known skin and eye irritant.[3][4] Furthermore, a close structural analog, 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride, is classified as acutely toxic if swallowed and causes serious eye irritation, warranting a "Danger" signal word and the skull and crossbones GHS pictogram.[5] Therefore, the following guidance assumes a high degree of potential hazard.

Hazard Assessment and Risk Mitigation

Given the toxicological profile of similar compounds, 3-[(2-Methylphenyl)methyl]azetidine hydrochloride should be treated as a substance that is potentially acutely toxic, corrosive, and irritating to the skin, eyes, and respiratory system.[3][5][6] The primary routes of exposure are inhalation of the powdered form, dermal contact, and accidental ingestion. The hydrochloride salt form may also release corrosive hydrogen chloride gas upon decomposition.[7]

Core Principles of Safe Handling:

  • Engineering Controls: All handling of this compound must be conducted in a certified chemical fume hood to control airborne particulates and potential vapors.[6][7] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4][8][9]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to authorized personnel. Always wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3] Contaminated work clothing should be laundered separately.[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The following table outlines the minimum required PPE.

Protection Type Equipment Specification Rationale
Eye and Face Protection Safety Goggles with Side-Shields and a Face ShieldANSI Z87.1 CompliantProtects against splashes and airborne particles.[10] A face shield worn over goggles provides an additional layer of protection, crucial when handling potentially corrosive or highly toxic solids.[7][11]
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProtects skin from direct contact.[10] It is advisable to double-glove. Check for any signs of degradation or permeation. Always consult the glove manufacturer's compatibility chart.
Body Protection Laboratory CoatFully buttoned, long-sleevedPrevents contamination of personal clothing.[10][12] For larger quantities or procedures with a high risk of spillage, a chemical-resistant apron or suit is recommended.[7][11]
Respiratory Protection Air-Purifying Respirator with Particulate FilterNIOSH-approvedNecessary when handling the solid compound outside of a fume hood or if dust generation is likely.[3][11] This prevents the inhalation of fine particles.
Step-by-Step Handling and Workflow

The following workflow is designed to minimize exposure at each stage of the experimental process.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep Don PPE in designated area weigh Weigh compound in fume hood prep->weigh dissolve Dissolve/react compound in closed system weigh->dissolve Transport in sealed container transfer Transfer solutions using appropriate tools dissolve->transfer decontaminate Decontaminate glassware and surfaces transfer->decontaminate Post-reaction dispose Dispose of waste in labeled containers decontaminate->dispose doff_ppe Doff PPE and wash hands thoroughly dispose->doff_ppe Final Step

Caption: Experimental workflow for handling 3-[(2-Methylphenyl)methyl]azetidine hydrochloride.

Spill Management and Emergency Procedures

Immediate and decisive action is critical in the event of a spill.

For a Small Spill (in a fume hood):

  • Contain: Ensure the fume hood sash is lowered.

  • Absorb: Gently cover the spill with an inert absorbent material such as vermiculite or sand.[2]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[2]

For a Large Spill or a Spill Outside of a Fume Hood:

  • Evacuate: Immediately alert others in the area and evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department immediately.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][9][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Disposal Plan

Chemical waste containing 3-[(2-Methylphenyl)methyl]azetidine hydrochloride must be treated as hazardous.

  • Segregation: Keep waste containing this compound separate from other chemical waste streams to prevent unintended reactions.[13]

  • Containerization: Use designated, leak-proof, and clearly labeled hazardous waste containers.[13]

  • Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[13] Do not attempt to dispose of this chemical down the drain or in regular trash.[13]

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling 3-[(2-Methylphenyl)methyl]azetidine hydrochloride, ensuring a safe and compliant laboratory environment.

References

  • Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide - Benchchem.
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG.
  • Azetidine hydrochloride - Apollo Scientific.
  • Azetidine - Safety Data Sheet - ChemicalBook.
  • Azetidine - Apollo Scientific.
  • MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf - Safety Data Sheet.
  • The Tools You Need for the Safe Preparation of HCL Gas and Other Harsh Chemicals.
  • Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc.
  • Hydrochloric Acid Hazards & Safety Tips | VelocityEHS.
  • Personal Protective Equipment (PPE) - CHEMM.
  • 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride AldrichCPR | Sigma-Aldrich.
  • Personal protective equipment for handling SCOULERIN HCl - Benchchem.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.

Sources

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Feasible Synthetic Routes

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3-[(2-Methylphenyl)methyl]azetidine hydrochloride
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